6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13-5-3-4-6-14(13)15-11-17(20-12-16(15)18(19)23)22-9-7-21(2)8-10-22/h3-6,11-12H,7-10H2,1-2H3,(H2,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTDFKWGXOVHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467400 | |
| Record name | 4-(2-Methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342417-01-0 | |
| Record name | 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342417-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide, 4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide, a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors.[1] This document delves into the strategic considerations behind the chosen synthetic route, detailing the underlying reaction mechanisms, and providing step-by-step experimental protocols. The synthesis is strategically designed in two key stages: a palladium-catalyzed Suzuki-Miyaura coupling to construct the core 4-aryl nicotinamide scaffold, followed by a Buchwald-Hartwig amination to introduce the 4-methylpiperazine moiety. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.
Introduction and Strategic Overview
This compound is a substituted nicotinamide derivative with significant potential in medicinal chemistry. Its structural complexity, featuring a biaryl linkage and a piperazine substituent, necessitates a convergent and highly selective synthetic strategy. The pathway detailed herein is designed for efficiency and scalability, leveraging modern cross-coupling methodologies to achieve the target molecule in high yield and purity.
The retrosynthetic analysis reveals two primary disconnections, suggesting a logical and field-proven synthetic approach:
Caption: Retrosynthetic analysis of the target molecule.
This approach allows for the late-stage introduction of the piperazine moiety, a common strategy in medicinal chemistry to facilitate the synthesis of analog libraries for structure-activity relationship (SAR) studies.
Synthesis Pathway and Key Transformations
The forward synthesis is a two-step process commencing from a readily available starting material, 4,6-dichloronicotinamide.
Caption: Overall synthetic workflow.
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Chloro-4-(o-tolyl)nicotinamide
The initial key transformation is the regioselective formation of the C-C bond between the 4-position of the pyridine ring and the o-tolyl group. The Suzuki-Miyaura coupling is the reaction of choice due to its high functional group tolerance and excellent yields.[2]
Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The regioselectivity for the 4-position over the 6-position is influenced by electronic and steric factors.
Experimental Protocol:
| Reagent | Molar Equiv. | Amount | Notes |
| 4,6-Dichloronicotinamide | 1.0 | (as per scale) | Starting material. |
| o-tolylboronic acid | 1.2 | (as per scale) | Arylating agent. |
| Pd(PPh₃)₄ | 0.05 | (as per scale) | Palladium catalyst.[3] |
| K₂CO₃ | 2.0 | (as per scale) | Base. |
| Dioxane/Water (4:1) | - | (as per scale) | Solvent system. |
Procedure:
-
To a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), add 4,6-dichloronicotinamide, o-tolylboronic acid, and potassium carbonate.
-
Add the dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-chloro-4-(o-tolyl)nicotinamide.
Step 2: Buchwald-Hartwig Amination for the Synthesis of this compound
The final step involves the formation of the C-N bond between the 6-position of the nicotinamide intermediate and 1-methylpiperazine. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose, known for its broad substrate scope and high efficiency in forming C-N bonds.[4]
Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the palladium(0) catalyst. The choice of ligand is critical for the efficiency of this reaction.
Experimental Protocol:
| Reagent | Molar Equiv. | Amount | Notes |
| 6-Chloro-4-(o-tolyl)nicotinamide | 1.0 | (as per scale) | Intermediate from Step 1. |
| 1-Methylpiperazine | 1.5 | (as per scale) | Amine nucleophile. |
| Pd₂(dba)₃ | 0.02 | (as per scale) | Palladium precursor. |
| Xantphos | 0.04 | (as per scale) | Ligand. |
| Cs₂CO₃ | 2.0 | (as per scale) | Base. |
| Toluene | - | (as per scale) | Solvent. |
Procedure:
-
In a glovebox or under an inert atmosphere, combine 6-chloro-4-(o-tolyl)nicotinamide, cesium carbonate, Pd₂(dba)₃, and Xantphos in a reaction vessel.
-
Add dry toluene, followed by 1-methylpiperazine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as the final product.
Characterization
The final product and intermediates should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Considerations
-
Palladium catalysts and reagents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Solvents are flammable and should be handled with care, away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a strategic combination of Suzuki-Miyaura coupling and Buchwald-Hartwig amination, this approach offers high yields and is amenable to scale-up. The in-depth explanation of the rationale behind the chosen methodologies and the detailed experimental protocols are intended to empower researchers in their synthetic endeavors.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
RSC Publishing. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
PubMed Central. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide is a significant heterocyclic compound often utilized as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncological applications.[1] The molecule's intricate structure, featuring a substituted nicotinamide core, a tolyl group, and a methylpiperazine moiety, gives rise to a unique set of physicochemical properties. These properties are not merely academic; they are critical determinants of the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these characteristics is therefore paramount for its effective application in drug discovery and development, guiding formulation strategies, and predicting its pharmacokinetic and pharmacodynamic behavior.[2][3][4]
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data is not publicly available, this guide details the authoritative, field-proven methodologies for their determination, empowering researchers to conduct a thorough characterization of this important molecule.
Chemical Identity and Structure
A foundational understanding of a molecule begins with its unambiguous identification and structure.
| Identifier | Value | Source |
| IUPAC Name | 4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | [5] |
| CAS Number | 342417-01-0 | [6] |
| Molecular Formula | C₁₈H₂₂N₄O | [1][5][6][7][8] |
| Molecular Weight | 310.39 g/mol | [6] |
| Canonical SMILES | CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCN(CC3)C | [5] |
| InChI Key | UQTDFKWGXOVHFZ-UHFFFAOYSA-N | [5][7] |
Structural Elucidation:
The chemical structure of this compound is presented below. The numbering of the atoms in the nicotinamide and piperazine rings is crucial for the interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR).
Caption: Chemical structure of this compound.
Physicochemical Properties
A molecule's interaction with its environment is governed by a suite of physicochemical properties. The following table summarizes the available data for this compound.
| Property | Value | Method | Source |
| Melting Point | 164-165 °C | Experimental | [9] |
| Boiling Point | 498.1 °C at 760 mmHg | Calculated | [1][9] |
| logP (Octanol-Water Partition Coefficient) | 1.90772 | Calculated (ALOGP) | [6] |
| Hydrogen Bond Donors | 1 | Calculated | [6] |
| Hydrogen Bond Acceptors | 4 | Calculated | [6] |
| Rotatable Bonds | 3 | Calculated | [6] |
| Topological Polar Surface Area (TPSA) | 62.46 Ų | Calculated | [6] |
Experimental Protocols for Key Physicochemical Parameters
Solubility Determination
Solubility is a critical parameter that influences a drug's dissolution rate and subsequent bioavailability. The "gold standard" for determining equilibrium solubility is the shake-flask method.
Protocol: Shake-Flask Method for Equilibrium Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Causality and Considerations:
-
Choice of Solvent: The selection of solvents should be guided by the intended application. For biopharmaceutical relevance, solubility in aqueous buffers at various pH values (e.g., simulated gastric and intestinal fluids) is crucial.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature is critical for data reproducibility.
-
Equilibrium Confirmation: It is essential to demonstrate that the measured concentration represents the true equilibrium solubility. This is achieved by analyzing samples at multiple time points until the concentration plateaus.
Lipophilicity (logP/logD) Determination
Lipophilicity, expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD) at a specific pH, is a key indicator of a drug's ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its determination.
Protocol: Shake-Flask Method for logP/logD Determination
Caption: Workflow for the shake-flask logP/logD determination method.
Causality and Considerations:
-
pH for logD: For ionizable compounds like this compound, determining the distribution coefficient (logD) at physiological pH (e.g., 7.4) is more relevant than the partition coefficient (logP) of the neutral species alone.
-
Phase Purity: Complete separation of the two phases is critical to avoid erroneous concentration measurements. Centrifugation is highly recommended.
-
Concentration Range: The experiment should be conducted in a concentration range where the compound does not self-associate in either phase.
Acidity Constant (pKa) Determination
The pKa value(s) of a molecule dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration and UV-Vis spectrophotometry are two widely accepted methods for pKa determination.
Protocol: Potentiometric Titration for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Causality and Considerations:
-
Solubility: This method requires the compound to be sufficiently soluble in the titration medium. For poorly soluble compounds, the use of co-solvents may be necessary, but this can affect the pKa value.
-
Purity: The sample should be of high purity to ensure that the titration curve reflects the ionization of the target compound.
Protocol: UV-Vis Spectrophotometry for pKa Determination
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Causality and Considerations:
-
Chromophore Requirement: This method is only applicable if the compound possesses a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization. Given the aromatic rings in this compound, this is a viable method. Nicotinamide itself has absorption maxima around 210 nm and 260 nm.[10]
-
Sensitivity: UV-Vis spectrophotometry is generally more sensitive than potentiometric titration and can be used for less soluble compounds.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and purity of a compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show characteristic absorbance bands arising from the π-π* electronic transitions within the substituted pyridine and tolyl aromatic systems. While a specific spectrum for this compound is not publicly available, the parent molecule, nicotinamide, exhibits absorption maxima at approximately 210 nm and 260 nm in an acidic mobile phase.[10] The substitution on the nicotinamide ring will likely cause a bathochromic (red) shift in these absorption maxima.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. Although specific spectral data for this compound is not available in public databases, a skilled chemist can predict the expected chemical shifts and coupling patterns based on the structure. For reference, ¹H and ¹³C NMR spectra for the parent nicotinamide are available in public databases.[11][12]
Crystallography
The determination of the single-crystal X-ray structure would provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding polymorphism and for computational modeling studies. Currently, no public crystal structure data for this compound is available.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry. This guide has consolidated the available physicochemical data and, more importantly, provided a framework of authoritative experimental protocols for the determination of its key properties. By applying these robust methodologies, researchers can generate the necessary data to fully characterize this compound, thereby enabling its rational development as a precursor to novel therapeutics. The interplay of its structural features and resulting physicochemical properties underscores the importance of a comprehensive understanding for successful drug discovery and development endeavors.
References
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PubMed Central. Retrieved from [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (n.d.). Retrieved from [Link]
-
Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. (2015). PubMed. Retrieved from [Link]
-
CHAPTER 8: The Properties of Kinase Inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH.
-
6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. (n.d.). gsrs. Retrieved from [Link]
-
Nicotinamide. (n.d.). BMRB. Retrieved from [Link]
-
This compound, CAS No. 342417-01-0. (n.d.). iChemical. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
UV-Vis Spectrum of Nicotinamide. (n.d.). SIELC Technologies. Retrieved from [Link]
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2023). MDPI.
-
Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. (2022). PubMed Central. Retrieved from [Link]
-
UV-vis. spectra of charge-transfer complexes of a nicotinamide with... (n.d.). ResearchGate. Retrieved from [Link]
-
4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate. (2011). PubMed Central. Retrieved from [Link]
-
Piperazine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH. (1986). Oriental Journal of Chemistry. Retrieved from [Link]
-
UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. Retrieved from [Link]
-
5-(6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Ylthieno[3,2-D]pyrimidin-2-Yl)pyridin-2-Amine. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. (2017). PubMed. Retrieved from [Link]
-
4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. chemscene.com [chemscene.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound, CAS No. 342417-01-0 - iChemical [ichemical.com]
- 9. Page loading... [guidechem.com]
- 10. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
- 11. Nicotinamide(98-92-0) 1H NMR [m.chemicalbook.com]
- 12. Nicotinamide(98-92-0) 13C NMR [m.chemicalbook.com]
The Strategic Intermediate: A Technical Guide to 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide (CAS 342417-01-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the compound registered under CAS number 342417-01-0, chemically identified as 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide. While not an active pharmaceutical ingredient (API) itself, this molecule is a critical advanced intermediate in the synthesis of Netupitant, a potent and selective Neurokinin-1 (NK1) receptor antagonist. Understanding the properties, synthesis, and analytical characterization of this intermediate is paramount for process chemists and drug developers involved in the production of antiemetic therapies. This document details its chemical and physical properties, outlines its pivotal role in the synthetic pathway to Netupitant, describes the relevant NK1 receptor signaling pathway, and provides validated analytical and synthetic protocols.
Introduction: The Significance of a Precursor
In pharmaceutical manufacturing, the efficiency, purity, and scalability of a synthetic route are critical determinants of a drug's viability. The journey from simple starting materials to a complex API often involves numerous intermediate compounds. CAS 342417-01-0, this compound, represents such a crucial milestone. Its primary significance lies in its position as the immediate precursor to a key amine intermediate generated via a Hofmann rearrangement, which is subsequently elaborated to form Netupitant[1]. Netupitant, in combination with Palonosetron, is a frontline therapy for the prevention of chemotherapy-induced nausea and vomiting (CINV), a debilitating side effect of cancer treatment[2]. Therefore, robust control over the synthesis and quality of this nicotinamide derivative is essential for the successful production of the final therapeutic agent.
Physicochemical Properties and Structural Information
A thorough understanding of the physical and chemical properties of an intermediate is fundamental for process development, ensuring proper handling, reaction control, and purification.
Table 1: Physicochemical and Computational Data for CAS 342417-01-0
| Property | Value | Source |
| IUPAC Name | 4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | [3] |
| Synonyms | This compound, Netupitant Intermediate-1 | [4][5] |
| Molecular Formula | C₁₈H₂₂N₄O | [6] |
| Molecular Weight | 310.39 g/mol | [6] |
| Melting Point | 164-165 °C | |
| Boiling Point (Predicted) | 498.1 ± 45.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.165 g/cm³ | [5] |
| Canonical SMILES | CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCN(CC3)C | [4] |
| InChI Key | UQTDFKWGXOVHFZ-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area | 62.5 Ų | |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Rotatable Bonds | 3 | [6] |
| Storage Conditions | Sealed in dry, 2-8 °C |
Biological Context: The Neurokinin-1 (NK1) Receptor Pathway
The ultimate therapeutic relevance of CAS 342417-01-0 is defined by the mechanism of its final product, Netupitant. Netupitant is a selective antagonist of the Neurokinin-1 (NK1) receptor[7]. The NK1 receptor's natural ligand is Substance P (SP), a neuropeptide deeply involved in the transmission of pain signals, inflammation, and, critically, the emetic (vomiting) reflex[8][9].
When activated by SP, the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily occurs through coupling with Gαq proteins, which activate Phospholipase C (PLC)[10]. PLC activation leads to the generation of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels and the activation of Protein Kinase C (PKC)[10][11]. These events ultimately lead to neuronal excitation in the brain's vomiting centers, such as the area postrema and the nucleus tractus solitarius[7][12]. Netupitant functions by competitively binding to the NK1 receptor, thereby blocking Substance P from initiating this emetic cascade[7][9].
Caption: NK1 Receptor signaling pathway and the inhibitory action of Netupitant.
Synthesis and Role in the Netupitant Pathway
The compound CAS 342417-01-0 is synthesized and then consumed in a multi-step route towards Netupitant. Its formation and subsequent conversion are key transformations that require careful control of reaction conditions to ensure high yield and purity.
Synthesis of this compound
The title compound is prepared from 6-chloro-4-o-tolylnicotinamide. The reaction is a nucleophilic aromatic substitution where the piperazine nitrogen displaces the chlorine atom on the pyridine ring.
-
Protocol: Synthesis of CAS 342417-01-0
-
Dissolve 1.0 g (4.05 mmol) of 6-chloro-4-o-tolylnicotinamide in 9.0 mL of N-methylpiperazine.
-
Heat the reaction mixture to 100 °C.
-
Maintain the reaction at 100 °C for 2 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, remove the excess N-methylpiperazine by high vacuum distillation.
-
Purify the resulting residue by silica gel column chromatography, eluting with dichloromethane.
-
The product is typically obtained as a pale yellow crystalline foam with an expected yield of approximately 95%.
-
Conversion to the Key Amine Intermediate via Hofmann Rearrangement
The nicotinamide functional group of CAS 342417-01-0 is the site of a critical Hofmann rearrangement. This reaction converts the primary amide into a carbamate intermediate, which can then be hydrolyzed and methylated to yield the required secondary amine for the final coupling step in the Netupitant synthesis.
-
Protocol: Hofmann Rearrangement of CAS 342417-01-0
-
Prepare a solution of sodium methoxide by adding 2.15 mL (11.6 mmol) of sodium methoxide in methanol to a suspension of 0.85 g (4.6 mmol) of N-bromosuccinimide in 5.0 mL of dichloromethane, cooled to -5 °C.
-
Stir the resulting reaction mixture for 16 hours at -5 °C.
-
While maintaining the temperature at -5 °C, add a solution of 1.0 g (3.1 mmol) of 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide (CAS 342417-01-0) in 5.0 mL of methanol dropwise over 20 minutes.
-
Stir the reaction for an additional 5 hours at -5 °C.
-
Quench the reaction by adding 7.1 mL (7.1 mmol) of 1N aqueous HCl and 20 mL of dichloromethane.
-
Separate the organic and aqueous phases. The aqueous phase is extracted further with dichloromethane, basified to pH 8 with 1N NaOH, and re-extracted.
-
Combine the final organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure to yield methyl [6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-carbamate[1].
-
Caption: Synthetic pathway from precursor to Netupitant via CAS 342417-01-0.
Analytical Characterization
Robust analytical methods are required to ensure the identity, purity, and quality of the intermediate at each stage of production. High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Netupitant and its intermediates.
High-Performance Liquid Chromatography (HPLC)
While specific methods for CAS 342417-01-0 are proprietary, validated methods for the final API, Netupitant, provide a strong basis for developing an appropriate method for the intermediate. A reversed-phase (RP-HPLC) method is suitable.
-
Exemplary Protocol: RP-HPLC Method Development
-
Column: Inertsil C18 (250mm x 4.6mm, 5µm particle size)[11].
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., Phosphate buffer, pH 4.8) and an organic modifier (e.g., Methanol or Acetonitrile)[11]. A ratio of Methanol:Phosphate Buffer (55:45 v/v) has been shown to be effective for related compounds.
-
Flow Rate: 1.0 mL/min[11].
-
Detection Wavelength: UV detection at approximately 282 nm, where the chromophores of the molecule exhibit significant absorbance[11].
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Methanol and the aqueous buffer component).
-
Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
-
Table 2: Typical HPLC System Suitability Parameters
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of secondary interactions. |
| Theoretical Plates | > 2000 | Measures column efficiency, ensuring adequate separation power. |
| %RSD of Replicate Injections | ≤ 2.0% | Demonstrates the precision and reproducibility of the analytical system. |
Conclusion
The nicotinamide derivative CAS 342417-01-0 is a non-pharmacologically active compound whose scientific and commercial value is derived entirely from its strategic position as a late-stage intermediate in the synthesis of the NK1 receptor antagonist, Netupitant. A comprehensive understanding of its synthesis from chlorinated precursors, its conversion via the Hofmann rearrangement, and its analytical characterization are essential for any drug development program focused on this important antiemetic agent. The protocols and data presented in this guide serve as a technical resource for process chemists and researchers, enabling efficient, controlled, and scalable production of this critical molecule.
References
- Netupitant - Wikipedia. (n.d.).
- Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate synthesis. (n.d.).
- The Neurokinin-1 Receptor: Structure Dynamics and Signaling. (2022). MDPI.
- Antiemetic Neurokinin-1 Receptor Blockers. (2024).
- The downstream signaling pathways of the NK-1 receptor are shown... (n.d.).
- Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflamm
- Development and validation of a rp - hplc method for the simultaneous determination of netupitant. (n.d.). Pharmaceutical Sciences.
- A novel validated RP-HPLC-DAD method for the simultaneous estimation of Netupitant and Palonosetron in bulk and pharmaceutical dosage form with forced degradation studies. (2015).
- Development and validation of a rp - hplc method for the simultaneous determination of netupitant. (n.d.). Pharmaceutical Sciences.
- Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. (2023).
- 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. (n.d.). Apollo Scientific.
- 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. (n.d.). ChemScene.
- 3-Pyridinecarboxamide, 4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- CAS NO.342417-01-0. (n.d.). LookChem.
- 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide | C18H22N4O | CID 11483728. (n.d.). PubChem.
- 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. (n.d.). ChemScene.
- 3-Pyridinecarboxamide, 4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- CAS NO.342417-01-0. (n.d.). LookChem.
- 4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide. (n.d.). PubChem.
- AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Netupitant / palonosetron (as hydrochloride). (2016).
- NETUPITANT. (n.d.). Gsrs.
- 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. (n.d.). PharmaCompass.com.
- 3-pyridinecarboxamide,4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- cas 342417-01-0. (n.d.). Home Sunshine Pharma.
Sources
- 1. Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate synthesis - chemicalbook [chemicalbook.com]
- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 3. This compound | 342417-01-0 [sigmaaldrich.com]
- 4. This compound, CAS No. 342417-01-0 - iChemical [ichemical.com]
- 5. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | Encyclopedia MDPI [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
- 10. researchgate.net [researchgate.net]
- 11. iajps.com [iajps.com]
- 12. sphinxsai.com [sphinxsai.com]
An In-Depth Technical Guide to 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide, a key chemical intermediate in the development of novel kinase inhibitors. The document details its chemical properties, synthesis, and, most importantly, its role as a scaffold for generating potent and selective inhibitors of protein kinases, a critical class of targets in oncology and other therapeutic areas. This guide will explore the rationale behind its design, potential mechanisms of action of its derivatives, and the experimental protocols necessary for its synthesis and evaluation.
Introduction: The Significance of the Nicotinamide Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.
The nicotinamide scaffold, a derivative of vitamin B3, has emerged as a privileged structure in the design of kinase inhibitors. Its inherent ability to form hydrogen bonds and participate in various non-covalent interactions allows for high-affinity binding to the ATP-binding pocket of many kinases. The strategic modification of the nicotinamide core has led to the discovery of numerous clinically successful drugs.
This compound (Figure 1) is a highly functionalized nicotinamide derivative that serves as a crucial building block for a new generation of kinase inhibitors. Its unique structural features, including the o-tolyl group and the 4-methylpiperazine moiety, provide a foundation for developing compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. This guide will delve into the technical details of this important molecule.
Figure 1: Chemical Structure of this compound
The Pivotal Role of Nicotinamide Derivatives in Cellular Homeostasis and Therapeutic Intervention: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the biological activities of nicotinamide derivatives, molecules of profound significance in cellular metabolism, signaling, and the development of novel therapeutics. We will delve into the intricate world of nicotinamide adenine dinucleotide (NAD+), a central coenzyme whose availability is intricately linked to cellular health, aging, and disease. This guide will dissect the key enzymatic players that govern NAD+ metabolism—NAMPT, PARPs, Sirtuins, and CD38—and illuminate how nicotinamide derivatives, acting as either enzyme inhibitors or NAD+ precursors, can modulate their activity. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed examination of the mechanisms of action, experimental validation protocols, and the therapeutic potential of this versatile class of compounds.
The Central Axis: Nicotinamide Adenine Dinucleotide (NAD+)
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular function, acting as a critical coenzyme in a vast array of biological processes.[1][2][3] Its significance extends far beyond its classical role in redox reactions, where it facilitates the transfer of electrons in metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[2][3] NAD+ is also an essential substrate for several families of enzymes that play pivotal roles in DNA repair, chromatin remodeling, and cellular signaling.[1][4]
The balance between the oxidized (NAD+) and reduced (NADH) forms of this coenzyme, known as the NAD+/NADH ratio, is a critical indicator of the cell's redox state and metabolic health.[2] A high NAD+/NADH ratio is typically associated with a healthy metabolic state, favoring catabolic reactions that generate ATP. Conversely, a decline in NAD+ levels is a hallmark of aging and is implicated in a wide range of age-associated diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][4] This age-related decline has spurred significant interest in strategies to maintain or replenish cellular NAD+ pools as a therapeutic approach to promote healthspan and longevity.[4]
The cellular functions of NAD+ are broadly categorized into two main areas:
-
Redox Reactions: As a hydride acceptor, NAD+ is reduced to NADH, carrying electrons generated during metabolic processes to the electron transport chain for ATP production.[2]
-
Non-Redox NAD+-Dependent Enzyme Activity: NAD+ serves as a substrate for enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which cleave the NAD+ molecule to mediate their functions.[1]
The intricate regulation of NAD+ homeostasis is therefore a critical determinant of cellular fate and function, making the enzymes that control its synthesis and consumption prime targets for therapeutic intervention.
Key Regulators of NAD+ Metabolism and Therapeutic Targets
The cellular concentration of NAD+ is dynamically regulated by a network of enzymes responsible for its biosynthesis and degradation. Understanding the function of these enzymes is paramount to appreciating the mechanisms through which nicotinamide derivatives exert their biological effects.
Nicotinamide Phosphoribosyltransferase (NAMPT): The Rate-Limiting Gatekeeper
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[5][6] This pathway is the primary route for NAD+ production in mammalian cells. NAMPT's critical role in maintaining the cellular NAD+ pool makes it a compelling target for therapeutic intervention, particularly in oncology.[5][7]
Many cancer cells exhibit elevated NAMPT expression and a heightened reliance on the NAD+ salvage pathway to meet their high metabolic and energetic demands for proliferation and survival.[5][7] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+, triggering a cascade of events including:
-
Metabolic Crisis: The reduction in NAD+ availability impairs glycolysis at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, a critical NAD+-dependent reaction.[5][8] This leads to a sharp decrease in ATP production and metabolic stress.[8]
-
Induction of Apoptosis: Protracted NAD+ depletion ultimately leads to programmed cell death in cancer cells.[7]
Mechanism of Action for NAMPT Inhibitors:
NAMPT inhibitors, such as FK866, are competitive inhibitors that bind to the nicotinamide-binding pocket of the enzyme, blocking its catalytic activity.[5] This targeted inhibition makes them highly specific agents for disrupting NAD+ homeostasis in cancer cells.
Caption: NAMPT inhibition blocks the NAD+ salvage pathway, leading to metabolic crisis and apoptosis.
Poly(ADP-ribose) Polymerases (PARPs): Guardians of Genomic Integrity
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[9][10] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains from NAD+.[9][11] This PARylation process recruits other DNA repair proteins to the site of damage.
The Principle of Synthetic Lethality:
PARP inhibitors have emerged as a highly effective class of anti-cancer drugs, particularly for tumors with deficiencies in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[9][12] This is due to the concept of "synthetic lethality," where the inhibition of two separate pathways (in this case, PARP-mediated SSB repair and HR-mediated DSB repair) is lethal to the cell, while inhibition of either pathway alone is not.[12]
In cancer cells with mutations in genes like BRCA1 or BRCA2, which are essential for HR, unrepaired SSBs accumulate in the presence of PARP inhibitors.[9] During DNA replication, these SSBs are converted into toxic DSBs, which cannot be efficiently repaired in HR-deficient cells, leading to genomic instability and cell death.[9][12]
Mechanism of Action for PARP Inhibitors:
PARP inhibitors act by two primary mechanisms:
-
Catalytic Inhibition: They block the enzymatic activity of PARP, preventing the synthesis of PAR chains and the recruitment of DNA repair factors.[12]
-
PARP Trapping: Some PARP inhibitors trap the PARP enzyme on the DNA at the site of damage, creating a physical obstruction that is more cytotoxic than the unrepaired SSB itself.[12]
Caption: Synthetic lethality of PARP inhibitors in homologous recombination-deficient cancer cells.
Sirtuins (SIRTs): Metabolic and Longevity Regulators
Sirtuins are a family of NAD+-dependent protein deacylases that play a critical role in regulating a wide range of cellular processes, including metabolism, stress resistance, and longevity.[1][13] By removing acetyl groups from lysine residues on target proteins, sirtuins modulate their activity.[1] This deacetylation reaction consumes one molecule of NAD+ and produces nicotinamide.[1]
The activity of sirtuins is directly linked to the cellular NAD+ concentration, positioning them as key sensors of the cell's metabolic state.[14] Nicotinamide itself can act as a non-competitive inhibitor of some sirtuins, creating a feedback loop.[15] However, in a cellular context, administered nicotinamide is rapidly converted to NAD+, which can paradoxically lead to sirtuin activation.[16]
Sirtuins have emerged as attractive therapeutic targets for age-related diseases.[13] Activators of sirtuins, such as resveratrol (though its direct mechanism is debated), have been shown to mimic some of the beneficial effects of caloric restriction.[17]
CD38: A Major NAD+ Consuming Ectoenzyme
CD38 is a multifunctional ectoenzyme that is a major consumer of NAD+ in mammalian tissues.[18][19] It functions as an NADase, hydrolyzing NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose, which are important second messengers involved in calcium signaling.[18][20]
CD38 expression and activity increase with age and in response to inflammation, contributing to the age-related decline in NAD+ levels.[19][21] This makes CD38 a promising target for interventions aimed at preserving or restoring cellular NAD+ pools.
CD38 Inhibitors:
Inhibition of CD38 can increase cellular NAD+ levels and has shown therapeutic potential in preclinical models of aging and metabolic diseases.[21][22] CD38 inhibitors can be small molecules or monoclonal antibodies.[20][22] By blocking the NADase activity of CD38, these inhibitors help to maintain a higher intracellular concentration of NAD+, thereby supporting the function of other NAD+-dependent enzymes like sirtuins and PARPs.[18]
Nicotinamide Derivatives as Therapeutic Agents
The diverse biological activities of nicotinamide derivatives can be broadly classified based on their primary mechanism of action: inhibition of NAD+-consuming enzymes or serving as precursors for NAD+ biosynthesis.
Nicotinamide Derivatives as Enzyme Inhibitors
As discussed, derivatives of nicotinamide have been successfully developed as potent and specific inhibitors of NAMPT and PARPs, with significant clinical applications in oncology.[7][10] The design and synthesis of novel nicotinamide derivatives continue to be an active area of research, with efforts focused on improving potency, selectivity, and pharmacokinetic properties.[23][24][25][26][27]
Nicotinamide Derivatives as NAD+ Precursors: Boosting Cellular Energy
A major therapeutic strategy for combating age-related decline and various diseases is to boost cellular NAD+ levels through the administration of NAD+ precursors.[28][29][30] Two of the most extensively studied nicotinamide derivatives in this class are Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN).[28]
-
Nicotinamide Riboside (NR): NR is a form of vitamin B3 that can be directly converted to NMN by nicotinamide riboside kinases (NRKs).[28] It is considered an efficient NAD+ precursor and has been shown to increase NAD+ levels in humans.[29]
-
Nicotinamide Mononucleotide (NMN): NMN is the immediate precursor to NAD+ in the salvage pathway.[28][30] It is converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[28] While some research suggests NMN may need to be converted to NR to enter cells, other studies have identified a specific NMN transporter.[28][31]
Supplementation with NR or NMN has shown promise in preclinical studies for improving various age-related conditions, including metabolic dysfunction and neurodegeneration.[32] Clinical trials are ongoing to evaluate the efficacy and safety of these NAD+ precursors in humans for a range of indications.[33][34][35][36]
Caption: The NAD+ precursor pathway showing the conversion of NR and NMN to NAD+.
Experimental Protocols and Methodologies
Rigorous and reproducible experimental methods are essential for advancing our understanding of the biological activities of nicotinamide derivatives.
Measurement of Intracellular NAD+ Levels
Accurate quantification of intracellular NAD+ and NADH is crucial for assessing the efficacy of NAD+-modulating compounds. Several methods are commonly employed:
Table 1: Methods for NAD+ Quantification
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Cycling Assays | Coupled enzyme reactions lead to the accumulation of a product that can be measured spectrophotometrically or fluorometrically.[37] | High sensitivity, relatively low cost. | Can be prone to interference from other cellular components.[37] |
| High-Performance Liquid Chromatography (HPLC) | Separates NAD+ and NADH based on their physicochemical properties, followed by UV detection.[38][39] | Good accuracy and reproducibility.[40] | Lower sensitivity compared to mass spectrometry. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry.[39] | Gold standard for accuracy, high sensitivity and specificity.[38] | Requires specialized equipment and expertise. |
Step-by-Step Protocol for NAD+ Extraction and Measurement by HPLC:
This protocol is a generalized example and may require optimization for specific cell types or tissues.
-
Cell/Tissue Lysis and Extraction:
-
For adherent cells, wash with ice-cold PBS and then add ice-cold 0.5 M perchloric acid (HClO4) to lyse the cells and precipitate proteins.[40]
-
For tissues, homogenize in ice-cold HClO4.[37]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein precipitate.
-
Carefully collect the supernatant containing the acid-soluble metabolites, including NAD+.
-
-
Neutralization:
-
Neutralize the acidic extract by adding a solution of 3 M potassium carbonate (K2CO3) to a pH of 6-7.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge to pellet the precipitate and collect the neutralized supernatant.
-
-
HPLC Analysis:
-
Inject the neutralized extract onto a reverse-phase HPLC column (e.g., C18).[40]
-
Use a mobile phase gradient, for example, starting with a high concentration of an aqueous buffer (e.g., phosphate buffer) and gradually increasing the concentration of an organic solvent like methanol.[40]
-
Detect NAD+ by its absorbance at 260 nm.
-
Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.[40]
-
Caption: A generalized workflow for the measurement of NAD+ by HPLC.
Synthesis of Novel Nicotinamide Derivatives
The development of novel nicotinamide derivatives with enhanced biological activity, improved selectivity, and favorable drug-like properties is a key focus of medicinal chemistry.[23][24][25] A common synthetic strategy involves the modification of the nicotinamide scaffold.
General Synthetic Scheme:
A prevalent method for synthesizing nicotinamide derivatives is through the acylation of an amine with an activated nicotinic acid derivative.
-
Activation of Nicotinic Acid: Nicotinic acid can be activated by converting it to an acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride.[27]
-
Amide Bond Formation: The resulting nicotinoyl chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding nicotinamide derivative.
This modular approach allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships.
Conclusion and Future Perspectives
Nicotinamide derivatives represent a remarkably versatile class of molecules with profound implications for human health. From their role as essential coenzymes to their application as targeted therapeutics and NAD+ boosters, their influence spans a wide spectrum of biological processes. The continued exploration of the intricate network of NAD+ metabolism and the enzymes that regulate it will undoubtedly unveil new therapeutic opportunities.
The future of this field lies in:
-
Development of more potent and selective enzyme inhibitors and activators.
-
Elucidation of the precise mechanisms of action of NAD+ precursors in various disease models.
-
Conducting rigorous clinical trials to translate the promising preclinical findings into effective human therapies.
-
Personalized medicine approaches, where the modulation of NAD+ metabolism is tailored to an individual's specific genetic and metabolic profile.
As our understanding of the central role of NAD+ in health and disease deepens, nicotinamide derivatives are poised to remain at the forefront of innovative drug discovery and development, offering new hope for the treatment of a myriad of human ailments.
References
- Watson, M., Roulston, A., Bélec, L., Billot, X., Dejardin, D., Theisen, M., ... & Beauparlant, P. (2009). The small molecule GMX1778 is a potent inhibitor of the NAD+ salvage pathway enzyme nicotinamide phosphoribosyltransferase (NAMPT). Molecular and cellular biology, 29(21), 5872-5888.
-
Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature reviews Molecular cell biology, 22(2), 119-141. [Link]
-
Li, M., & Yu, X. (2023). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. International journal of molecular sciences, 24(13), 10643. [Link]
-
Patsnap Synapse. (2024). What are NAMPT inhibitors and how do they work? Patsnap. [Link]
-
NMN.com. (2020). NMN vs NR: The Differences Between These 2 NAD+ Precursors. NMN.com. [Link]
-
Wikipedia. (2024). Nicotinamide adenine dinucleotide. Wikipedia. [Link]
-
AgelessRx. (2025). A Medical Guide to NAD+ Precursors: Understanding NR, NMN, and Your Cellular Health. AgelessRx. [Link]
-
Elysium Health. (n.d.). NMN and NR—Which One Should You Take? Maybe Both. Elysium Health. [Link]
-
AboutNAD. (n.d.). What is NAD+ and Why is it Important? AboutNAD. [Link]
-
Wonderfeel. (n.d.). NMN vs NAD, & NR: Top Precursors and Differences. Wonderfeel. [Link]
-
Buege, M., & Mahajan, P. B. (2015). Clinical Trials of Poly(ADP-Ribose) Polymerase Inhibitors for Cancer Therapy: A Review. Reviews on recent clinical trials, 10(4), 326–339. [Link]
-
Age Well ATL. (2023). The Science Behind NAD and Its Role in Cellular Health. Age Well ATL. [Link]
-
Drugs.com. (2023). List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors). Drugs.com. [Link]
-
Patsnap Synapse. (2024). What are CD38 inhibitors and how do they work? Patsnap. [Link]
-
Longevity Box. (2025). CD38 Inhibitors: A Breakthrough for Age-Related Diseases. Longevity Box. [Link]
-
Measure NAD. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. Measure NAD. [Link]
-
Chini, E. N. (n.d.). Role of CD38 in NAD metabolism: from the basic biology of aging to translation. Grantome. [Link]
-
Yoshino, J., & Imai, S. I. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in molecular biology (Clifton, N.J.), 1077, 203–215. [Link]
-
Wang, Y., Zhang, T., & Wang, G. (2016). An Update on Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: Opportunities and Challenges in Cancer Therapy. Journal of medicinal chemistry, 59(21), 9575–9598. [Link]
-
de Oliveira, M. R. (2022). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. Current developments in nutrition, 6(6), nzac081. [Link]
-
Jinfiniti. (2025). Methodologies for NAD⁺ Analysis: Strengths, Limitations, and Emerging Technologies. Jinfiniti. [Link]
-
Li, H., & Liu, Z. (2025). Poly (ADP-ribose) polymerase inhibitors in cancer therapy. Biomarker research, 13(1), 22. [Link]
-
Tarragó, M. G., & Chini, E. N. (2019). The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases. Biochemical pharmacology, 167, 107–113. [Link]
-
Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2020). NAD+ metabolism and its roles in cellular processes during ageing. Nature reviews. Molecular cell biology, 22(2), 119–141. [Link]
-
Jinfiniti. (2025). How to Test Your NAD Levels: A Complete Guide. Jinfiniti. [Link]
-
Navas, L. P., & Carnero, A. (2021). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol, 11(1), e3885. [Link]
-
Renue By Science. (n.d.). Inhibition of CD38 Increases NAD+ Levels, Extends Life and Healthspan. Renue By Science. [Link]
-
Audrito, V., Messana, V. G., & Deaglio, S. (2013). Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. Expert opinion on therapeutic targets, 17(6), 671–683. [Link]
-
Geeganage, S., & Zhao, G. (2013). Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: Metabolic Basis and Potential Clinical Implications. Journal of Biological Chemistry, 288(5), 3042-3052. [Link]
-
Li, S., Zhang, Y., Wang, Y., Zhang, J., & Liu, X. (2018). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. Chemistry Central journal, 12(1), 108. [Link]
-
Zhang, Y., Li, M., Wang, Y., Li, S., & Liu, X. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry, 44(21), 8961-8973. [Link]
-
Wu, W., Li, S., Zhang, Y., Wang, Y., & Liu, X. (2019). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of pesticide science, 44(3), 162–169. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, S., & Liu, X. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Reaction Chemistry & Engineering, 9(1), 133-140. [Link]
-
Joseph, J., & Narayanan, S. S. (2021). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Journal of neuro-oncology, 152(3), 441–453. [Link]
-
Mai, A., & Rotili, D. (2012). Rejuvenating Sirtuins: The Rise of a New Family of Cancer Drug Targets. Current pharmaceutical design, 18(1), 62–73. [Link]
-
ClinicalTrials.gov. (2024). The NADage Study: Nicotinamide Riboside Replenishment Therapy Against Functional Decline in Aging. ClinicalTrials.gov. [Link]
-
Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants (Basel, Switzerland), 10(8), 1315. [Link]
-
Wang, Y., Li, S., Zhang, Y., & Liu, X. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules (Basel, Switzerland), 25(21), 5039. [Link]
-
Vachharajani, V. T., Liu, T., & Wang, X. (2016). Sirtuins: Potential therapeutic targets for regulating acute inflammatory response?. Mediators of inflammation, 2016, 8428347. [Link]
-
Wohlrab, J., & Kreft, D. (2014). Nicotinamide - Biologic actions of an emerging cosmetic ingredient. Skin pharmacology and physiology, 27(3), 113–119. [Link]
-
Rennie, G., & Tcw, J. (2019). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Journal of clinical medicine, 8(10), 1545. [Link]
-
Trammell, S. A., & Brenner, C. (2023). Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. Nutrients, 15(6), 1433. [Link]
-
Singh, S., & Singh, A. (2014). Potential Role of Sirtuin as a Therapeutic Target for Neurodegenerative Diseases. CNS & neurological disorders drug targets, 13(2), 341–351. [Link]
-
Nobile, V., & Cestone, E. (2024). Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products. Cosmetics, 11(2), 47. [Link]
-
ScienceDaily. (2025). Common supplement reverses premature aging in landmark human trial. ScienceDaily. [Link]
-
ClinicalTrials.gov. (2020). Effects of Nicotinamide Riboside on Bioenergetics and Oxidative Stress in Mild Cognitive Impairment/Alzheimer's Dementia. ClinicalTrials.gov. [Link]
-
ClinicalTrials.gov. (2019). Nicotinamide Riboside for Treating Elevated Systolic Blood Pressure and Arterial Stiffness in Middle-aged and Older Adults. ClinicalTrials.gov. [Link]
-
Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et biophysica acta, 1864(3), 277–288. [Link]
-
Fania, L., & Mazzanti, C. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International journal of molecular sciences, 26(3), 1335. [Link]
-
Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and molecular life sciences : CMLS, 74(18), 3347–3362. [Link]
Sources
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. aboutnad.com [aboutnad.com]
- 4. NAD+ metabolism and its roles in cellular processes during ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions | MDPI [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Poly (ADP-ribose) polymerase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Role of Sirtuin as a Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rejuvenating Sirtuins: The Rise of a New Family of Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sirtuins: Potential therapeutic targets for regulating acute inflammatory response? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. renuebyscience.com [renuebyscience.com]
- 22. longevitybox.co.uk [longevitybox.co.uk]
- 23. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]
- 29. perfectb.com [perfectb.com]
- 30. elysiumhealth.com [elysiumhealth.com]
- 31. getwonderfeel.com [getwonderfeel.com]
- 32. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
- 34. sciencedaily.com [sciencedaily.com]
- 35. ClinicalTrials.gov [clinicaltrials.gov]
- 36. ClinicalTrials.gov [clinicaltrials.gov]
- 37. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 38. goldmanlaboratories.com [goldmanlaboratories.com]
- 39. jinfiniti.com [jinfiniti.com]
- 40. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Characterization of 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide
Abstract
This technical guide provides a comprehensive framework for the definitive characterization of the novel small molecule, 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. This compound, identified by CAS Number 342417-01-0, belongs to the pyridinecarboxamide class of molecules, a scaffold known to exhibit a wide range of biological activities, including potential as kinase inhibitors for therapeutic applications.[1][2] Given its structural complexity and potential pharmacological relevance, a rigorous and multi-faceted analytical approach is mandated to confirm its identity, purity, and key physicochemical properties. This document outlines a logical, field-proven workflow employing orthogonal analytical techniques, including spectroscopy and chromatography. Each section details the causality behind the methodological choices, provides step-by-step protocols, and explains the interpretation of expected data, ensuring a self-validating system for researchers, chemists, and drug development professionals.
Introduction and Compound Profile
4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide is a heterocyclic compound featuring a central pyridine ring substituted with a carboxamide, a 2-methylphenyl (o-tolyl) group, and a 4-methylpiperazinyl moiety.[3][4][5] The pyridinecarboxamide core is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions with biological targets.[6] The presence of both hydrogen bond donors (amide N-H) and acceptors (amide C=O, pyridine nitrogen, piperazine nitrogens) suggests a high potential for specific molecular interactions.[6]
The aberrant activity of protein kinases is a known driver for numerous diseases, particularly cancer, making them critical targets for drug development.[2][7] Molecules with scaffolds similar to the topic compound have demonstrated potent inhibitory activity against various kinases, such as c-Met and VEGFR-2, by competing with ATP at the enzyme's binding site.[8] Therefore, the primary impetus for the rigorous characterization outlined herein is to establish a foundational dataset for this compound, which is essential before undertaking any biological screening or advanced preclinical development. This guide ensures that subsequent biological data is generated from a well-characterized and pure chemical entity, a cornerstone of reproducible science.
Physicochemical Properties
A summary of the core physicochemical properties of the compound is presented below. These values are critical for designing experiments, including selecting appropriate solvents for analysis and formulation.
| Property | Value | Source |
| IUPAC Name | 4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | [9] |
| Synonym(s) | 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide | [4] |
| CAS Number | 342417-01-0 | [3][5] |
| Molecular Formula | C₁₈H₂₂N₄O | [4][5] |
| Molecular Weight | 310.39 g/mol | [4] |
| Appearance | Powder or liquid (assumed solid) | [10] |
| Density (Predicted) | 1.165 g/cm³ | [10] |
| Boiling Point (Predicted) | 498.1°C at 760 mmHg | [10] |
Overall Characterization Workflow
The definitive characterization of a novel chemical entity is a systematic process. It begins with structural confirmation and proceeds to purity assessment. This workflow ensures that each analytical technique provides a piece of the puzzle, culminating in a complete and validated profile of the molecule.
Figure 1: Overall workflow for the characterization of the title compound.
Structural Elucidation: A Spectroscopic Approach
Structural elucidation is the foundational step in characterization. It answers the question: "Is the molecule what we think it is?". A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides an unambiguous confirmation of the molecular structure.[11][12]
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is employed to determine the molecular weight of the compound. This technique ionizes the molecule and measures its mass-to-charge ratio (m/z). For a novel compound, confirming that the experimentally determined molecular weight matches the theoretical weight calculated from the molecular formula (C₁₈H₂₂N₄O = 310.39) is a critical first-pass identity test.[13] Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of ~10 µg/mL using the initial mobile phase.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Chromatographic Conditions (for sample introduction):
-
Column: C18 reverse-phase, 50 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Expected Data & Interpretation
The primary ion expected in the mass spectrum will be the protonated molecule, [M+H]⁺.
-
Theoretical m/z: 310.39 (M) + 1.007 (H⁺) = 311.40
-
Interpretation: A prominent peak observed at or very near m/z 311.4 confirms that the compound has the correct molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a mass measurement with much higher precision (e.g., 311.1815, matching the exact mass of C₁₈H₂₃N₄O⁺).[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While MS confirms the weight, NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule, confirming atomic connectivity and the specific isomeric form.[14][15] ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR identifies the number and types of carbon atoms. For a molecule with multiple aromatic and aliphatic regions like this one, NMR is indispensable for confirming the substitution patterns on the phenyl and pyridine rings.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.[14]
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Expected Data & Interpretation
The chemical structure (Figure 2) allows for the prediction of key signals in the NMR spectra.
Figure 2: Chemical Structure of the title compound.[9]
| ¹H NMR Signal Prediction | # of Protons | Multiplicity | Approx. Chemical Shift (ppm) | Assignment |
| Aromatic Protons | 6H | Multiplets, Doublets | 6.5 - 8.5 | Protons on pyridine and 2-methylphenyl rings |
| Amide Protons | 2H | Broad Singlet | 5.5 - 7.5 (exchangeable) | -C(=O)NH₂ |
| Piperazine Protons | 8H | Multiplets | 2.4 - 3.8 | -CH₂- groups of piperazine ring |
| Methyl Protons (Piperazine) | 3H | Singlet | ~2.3 | N-CH₃ |
| Methyl Protons (Phenyl) | 3H | Singlet | ~2.1 | Ar-CH₃ |
| ¹³C NMR Signal Prediction | Approx. Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | 165 - 175 | -C (=O)NH₂ |
| Aromatic/Heteroaromatic Carbons | 110 - 165 | Carbons of pyridine and phenyl rings |
| Piperazine Carbons | 45 - 55 | -C H₂- groups of piperazine ring |
| Methyl Carbon (Piperazine) | ~46 | N-C H₃ |
| Methyl Carbon (Phenyl) | ~20 | Ar-C H₃ |
Trustworthiness: The combined data from ¹H and ¹³C NMR, including the integration (proton count), multiplicity (splitting pattern), and chemical shifts, provides a unique fingerprint of the molecule. This detailed information validates the specific arrangement of the substituents, confirming it is not an unintended isomer.
Purity Determination: The Chromatographic Standard
Once the structure is confirmed, assessing the purity of the bulk material is paramount.[16] High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose in the pharmaceutical industry.[17][18] It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.[13]
Expertise & Causality: A reverse-phase HPLC (RP-HPLC) method is chosen due to the compound's moderate polarity. A C18 column provides excellent hydrophobic retention for the aromatic rings. A UV detector is selected because the conjugated aromatic system of the molecule will absorb strongly in the UV region (typically 220-350 nm), providing a sensitive signal for detection. The purity is often reported as "% area" at a specific wavelength.[13]
Experimental Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system with a UV-Vis detector.[11]
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for small molecule separation. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution ensures that impurities with different polarities are well-separated from the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) | 254 nm is a common wavelength for aromatic compounds. |
| Injection Volume | 10 µL |
Data Interpretation and Purity Calculation
The output from the HPLC is a chromatogram, a plot of UV absorbance versus time.
-
Main Peak: The largest peak corresponds to the target compound. Its retention time should be consistent across injections.
-
Impurity Peaks: Any other peaks represent impurities (e.g., starting materials, by-products).
-
Purity Calculation: Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Trustworthiness: For drug development purposes, a purity of >95% is typically required for in vitro assays, and often >98% for in vivo studies.[13] This HPLC method provides a reliable and quantitative measure of purity, ensuring that biological effects observed in subsequent experiments can be confidently attributed to the main compound and not to impurities.
Potential Biological Activity and Mechanism of Action
The pyridinecarboxamide and piperazine moieties are common features in kinase inhibitors.[19][20] Kinases are enzymes that play a crucial role in cell signaling pathways by catalyzing phosphorylation.[2] Dysregulation of these pathways is a hallmark of cancer.[2] Small molecule inhibitors often act by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
Hypothesized Mechanism of Action: Kinase Inhibition
Given its structure, 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide is hypothesized to function as a Type I kinase inhibitor. This involves competitive binding at the ATP-binding site of a target kinase, such as a receptor tyrosine kinase (e.g., c-Met, VEGFR) or a cytoplasmic tyrosine kinase (e.g., Src family kinases).[7][8] The N-H of the carboxamide and the pyridine nitrogen are likely to form critical hydrogen bonds with the "hinge" region of the kinase domain, a common binding motif for this class of inhibitors.
Figure 3: Hypothesized mechanism of action via competitive kinase inhibition.
Conclusion
This guide has established a robust, multi-technique protocol for the comprehensive characterization of 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. By systematically applying mass spectrometry, NMR spectroscopy, and HPLC, a researcher can unambiguously confirm the compound's molecular weight, verify its detailed atomic structure, and quantify its purity. This rigorous analytical foundation is a non-negotiable prerequisite for advancing a compound into biological evaluation and subsequent stages of drug discovery and development. The methodologies described herein are rooted in established principles of analytical chemistry and pharmaceutical science, providing a self-validating framework to ensure data integrity and reproducibility.
References
-
Białońska, A., & Wawrzeńczyk, C. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. Available from: [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available from: [Link]
-
Dong, M. W. (2015). Separation Science in Drug Development, Part 2: High‐Throughput Characterization. LCGC North America, 33(8), 536-545. Available from: [Link]
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Available from: [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
-
Toro-Mendoza, J., et al. (2021). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Molecules, 26(22), 6932. Available from: [Link]
-
PubMed. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. Available from: [Link]
-
Semantic Scholar. (2019). Synthesis, Characterization and Crystal Structure of 2-Pyridinecarboxamide. Available from: [Link]
-
PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]
-
Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Available from: [Link]
-
LookChem. (n.d.). 3-Pyridinecarboxamide, 4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- CAS NO.342417-01-0. Available from: [Link]
-
PubChem. (n.d.). 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. Available from: [Link]
-
Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. Available from: [Link]
-
PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]
-
Home Sunshine Pharma. (n.d.). 3-pyridinecarboxamide,4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- cas 342417-01-0. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Available from: [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Available from: [Link]
-
PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(19), 5942-5955. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Available from: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
PubChem. (n.d.). 6-{[2-(4-Methylpiperazin-1-Yl)benzyl]amino}pyridine-3-Carboxamide. Available from: [Link]
-
precisionFDA. (n.d.). N-((6-AMINO-2,4-DIMETHYL-3-PYRIDINYL)METHYL). Available from: [Link]
-
PubChem. (n.d.). 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine. Available from: [Link]
Sources
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 342417-01-0 Cas No. | 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide | Apollo [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. 3-Pyridinecarboxamide, 4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-, CasNo.342417-01-0 NANJING SUNNY PHARMATECH CO., LTD China (Mainland) [shengning.lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide | C18H22N4O | CID 11483728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-PYRIDINECARBOXAMIDE,4-(2-METHYLPHENYL)-6-(4-METHYL-1-PIPERAZINYL)- CAS 342417-01-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. bendola.com [bendola.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. moravek.com [moravek.com]
- 18. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 19. researchgate.net [researchgate.net]
- 20. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide molecular weight and formula
An In-Depth Technical Guide to 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide: Properties, Synthesis, and Application as a Kinase Inhibitor Intermediate
Executive Summary
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in pharmaceutical research and development. The document details its fundamental molecular and physicochemical properties, explores its significant role as a precursor in the synthesis of targeted therapeutics, and provides a detailed experimental protocol illustrating its application. This compound is particularly notable for its use as a key building block in the creation of kinase inhibitors, which are at the forefront of modern oncology and signal transduction research.[1] For researchers and drug development professionals, understanding the characteristics and synthetic utility of this molecule is crucial for optimizing the development of novel, high-efficacy drug candidates.[1]
Molecular and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.
Core Identifiers
A consistent and accurate identification is paramount for regulatory and research purposes.
| Identifier | Value | Source(s) |
| CAS Number | 342417-01-0 | [1][2][3] |
| Molecular Formula | C₁₈H₂₂N₄O | [1][2][3][4] |
| Molecular Weight | 310.39 g/mol | [1][2][3][4] |
| Synonyms | 4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide, Netupitant Its-1 | [2][3] |
| InChI Key | UQTDFKWGXOVHFZ-UHFFFAOYSA-N | [2][4] |
| SMILES | Cc1ccccc1-c2cc(ncc2C(=O)N)N3CCN(C)CC3 | [4] |
Physicochemical Data
These computed properties are critical for predicting the compound's behavior in various solvents and biological environments, influencing factors like solubility and membrane permeability.
| Property | Value | Source(s) |
| Boiling Point | 498.1°C at 760 mmHg | [1][5] |
| Physical Form | Solid | [6] |
| Topological Polar Surface Area (TPSA) | 62.46 Ų | [3] |
| logP (Octanol-Water Partition Coeff.) | 1.90772 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 3 | [3] |
Storage and Handling
Proper storage is essential to maintain the integrity and purity of the compound.
-
Recommended Storage: Store at 2-8°C under a dry, sealed atmosphere to prevent degradation.[1]
-
Alternative Storage: May be stored at room temperature for short periods.[3]
Role in Pharmaceutical Synthesis
Overview: A Key Intermediate for Kinase Inhibitors
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate used in the synthesis of more complex molecules.[1] Its structure is particularly valuable in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling.[1] Dysregulation of these signaling pathways is a hallmark of many diseases, including cancer. Therefore, this compound serves as a foundational scaffold in the development of treatments for solid tumors and hematological malignancies.[1] The inherent structural features of this molecule are designed to support high binding affinity and selectivity in the final drug candidate, which is critical for maximizing therapeutic efficacy while minimizing off-target effects.[1]
Logical Synthesis Pathway
The primary utility of this compound is to serve as a starting point for multi-step syntheses. The diagram below illustrates its logical position in a drug development pipeline, where it is transformed into a final, biologically active kinase inhibitor.
Caption: Logical flow from intermediate to final API.
Experimental Protocols
To illustrate the practical application of this compound as a synthetic intermediate, the following protocol details its use in the synthesis of a downstream carbamate derivative. This procedure is adapted from established methodologies and demonstrates how the starting nicotinamide is chemically modified.[7]
Protocol: Synthesis of Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate
This protocol exemplifies a Hofmann rearrangement-type reaction where the amide group of the starting material is converted into a carbamate.
Materials:
-
This compound (1.0 g, 3.1 mmol)
-
N-Bromosuccinimide (NBS) (0.85 g, 4.6 mmol)
-
Sodium methoxide in methanol (2.15 ml, 11.6 mmol)
-
Dichloromethane (DCM)
-
Methanol
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend N-bromosuccinimide (0.85 g) in dichloromethane (5.0 ml) in a reaction vessel and cool the mixture to -5°C using an appropriate cooling bath.
-
Reagent Addition (Part 1): Over a period of 30 minutes, slowly add sodium methoxide in methanol (2.15 ml) to the cooled suspension. Stir the reaction mixture at -5°C for 16 hours. The slow addition and extended stirring time are crucial for the formation of the reactive bromine species in a controlled manner.
-
Reagent Addition (Part 2): While maintaining the temperature at -5°C, prepare a solution of 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide (1.0 g) in methanol (5.0 ml). Add this solution to the reaction mixture over 20 minutes.
-
Reaction: Stir the complete reaction mixture for an additional 5 hours at -5°C.
-
Work-up (Quenching & Extraction): Add 1N aqueous HCl (7.1 ml) and dichloromethane (20 ml) to the reaction. Separate the organic and aqueous phases. Wash the organic phase with deionized water.
-
Work-up (Back-Extraction): Combine all aqueous phases and extract them again with dichloromethane. Adjust the pH of the combined aqueous phases to 8 using 1N aqueous NaOH. This step neutralizes the acid and deprotonates the product, making it soluble in the organic solvent.
-
Final Extraction and Purification: Perform a final extraction of the pH-adjusted aqueous phase with dichloromethane. Combine all organic extracts from this step, dry them over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solution under reduced pressure to yield the final product, [6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-carbamic acid methyl ester.[7]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
Conclusion
This compound is a well-characterized and highly valuable molecule in the field of medicinal chemistry. Its defined physicochemical properties and, most importantly, its structural utility as a synthetic intermediate make it indispensable for the development of advanced therapeutics. For research teams focused on oncology and signal transduction, this compound represents a critical starting point for building novel kinase inhibitors, enabling the exploration of new and more effective treatments for complex diseases.
References
- ChemicalBook. (n.d.). Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate synthesis.
- PharmaCompass. (n.d.). 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide.
- MySkinRecipes. (n.d.). This compound.
- GSRS. (n.d.). 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE.
- ChemScene. (n.d.). 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide.
- iChemical. (n.d.). This compound, CAS No. 342417-01-0.
- Sigma-Aldrich. (n.d.). N-(tert-Butyl)-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide.
- BLDpharm. (n.d.). 342417-01-0|this compound.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Guidechem. (n.d.). 6-(4-Methylpiperazin-1-yl)-4-(2-methylphenyl)nicotinamide lower price.
- PharmaCompass. (n.d.). CAS 342417-01-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. chemscene.com [chemscene.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. N-(tert-Butyl)-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide | 881743-64-2 [sigmaaldrich.com]
- 7. Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Kinase Inhibitors
This guide provides a comprehensive overview of the core principles and advanced strategies in the discovery and synthesis of novel kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind experimental choices, outlines detailed methodologies, and explores the evolving landscape of kinase-targeted therapies.
Introduction: Kinases as Pivotal Drug Targets
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1] Dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine.[1][3][4] The success of the first targeted cancer therapy, imatinib, which inhibits the BCR-ABL kinase in chronic myelogenous leukemia (CML), ignited a revolution in precision oncology and paved the way for the development of numerous other kinase inhibitors.[3][4]
This guide will navigate the intricate journey of discovering and synthesizing novel kinase inhibitors, from initial target identification to the latest therapeutic modalities designed to overcome clinical challenges.
Part 1: The Kinase Inhibitor Discovery Cascade
The discovery of a novel kinase inhibitor is a multi-stage process that begins with a deep understanding of the target kinase's role in disease and progresses through rigorous screening and optimization campaigns.
Target Identification and Validation
The foundational step is to identify a kinase that is a critical driver of the disease pathology. This involves a combination of genomic, proteomic, and functional studies to establish a clear link between the kinase's activity and the disease phenotype. Validation ensures that inhibiting the target kinase will have the desired therapeutic effect with minimal on-target toxicity.
Assay Development and High-Throughput Screening (HTS)
Once a target is validated, robust and scalable assays are developed to measure the kinase's activity. These assays are the workhorses of high-throughput screening (HTS), a process where large libraries of chemical compounds are rapidly tested to identify initial "hits" that modulate the kinase's function.[5]
Experimental Protocol: A Generic Kinase Activity Assay (e.g., ADP-Glo™)
This protocol outlines a common bioluminescent assay for measuring kinase activity by quantifying the amount of ADP produced.
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate peptide, and ATP in a suitable buffer.
-
Compound Addition: Add the test compounds from the chemical library to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
A cost-effective alternative to commercial kits is an enzyme-coupled fluorescence assay for ADP detection, which uses readily available and inexpensive components.[6]
Diagram: High-Throughput Screening Workflow
Caption: A streamlined workflow for high-throughput screening to identify initial kinase inhibitor hits.
Hit-to-Lead and Lead Optimization
Promising hits from the HTS campaign undergo further validation and characterization in a process called "hit-to-lead." This involves confirming their activity, determining their mode of inhibition, and assessing their initial drug-like properties. The most promising hits are then advanced to "lead optimization," a multiparameter optimization process where medicinal chemists synthesize and test analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.[4]
Part 2: The Art and Science of Kinase Inhibitor Design and Synthesis
The design of a successful kinase inhibitor requires a deep understanding of the target's three-dimensional structure and the principles of medicinal chemistry.
Structure-Based Drug Design (SBDD)
Structure-based drug design (SBDD) is a powerful computational approach that leverages the 3D structure of the target kinase, typically determined by X-ray crystallography or cryo-electron microscopy, to guide the design of inhibitors.[3] SBDD allows chemists to visualize how a compound binds to the kinase's active site and to rationally design modifications that enhance binding affinity and selectivity.[3][7] A significant challenge in kinase inhibitor design is achieving selectivity, as the ATP-binding pocket is highly conserved across the human kinome, which consists of over 500 different kinases.[3]
Classification of Kinase Inhibitors
Kinase inhibitors can be classified based on their binding mode to the target kinase.
Table 1: Classification of ATP-Competitive Kinase Inhibitors
| Inhibitor Type | Binding Site | Kinase Conformation | Key Features |
| Type I | ATP-binding pocket | Active (DFG-in) | Competes directly with ATP for binding.[8][9][10][11] |
| Type I½ | ATP-binding pocket | Inactive (DFG-in) | Binds to an inactive conformation where the DFG motif is still "in".[8] |
| Type II | ATP-binding pocket and an adjacent allosteric site | Inactive (DFG-out) | Stabilizes an inactive conformation of the kinase.[8][9][10][11] |
Diagram: Kinase Inhibitor Binding Modes
Caption: Classification of kinase inhibitors based on their binding modes.
Advanced Medicinal Chemistry Strategies
Beyond traditional reversible inhibitors, several innovative strategies have emerged to create more potent and selective kinase inhibitors with novel mechanisms of action.
Covalent inhibitors form a permanent bond with a specific amino acid residue, typically a cysteine, in or near the kinase's active site.[12][13] This irreversible binding can lead to increased potency and a longer duration of action.[13] The design of covalent inhibitors involves incorporating a reactive "warhead," such as an acrylamide group, into a scaffold that directs it to the target residue.[13][14]
Allosteric inhibitors bind to a site on the kinase that is distinct from the highly conserved ATP-binding pocket.[15][16][17] This can lead to higher selectivity and can be an effective strategy to overcome resistance mutations that arise in the ATP-binding site.[15][16] The discovery of allosteric inhibitors often involves screening at high ATP concentrations to identify compounds that do not compete with ATP.[17][18]
PROTACs are a groundbreaking class of molecules that, instead of inhibiting a kinase, trigger its degradation.[19][20] These heterobifunctional molecules consist of a ligand that binds to the target kinase, a linker, and a ligand that recruits an E3 ubiquitin ligase.[19][21] This brings the kinase into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[19][20] PROTACs offer a catalytic mode of action and can be effective against targets that are difficult to inhibit with traditional small molecules.[19][20][22]
Diagram: PROTAC Mechanism of Action
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Part 3: Overcoming the Challenge of Drug Resistance
A major hurdle in kinase inhibitor therapy is the development of drug resistance.[23][24] Tumors can evolve mechanisms to evade the effects of the inhibitor, leading to disease progression.
Mechanisms of Resistance
-
On-Target Mutations: The most common mechanism is the acquisition of mutations in the kinase's active site that reduce the inhibitor's binding affinity.[23][24]
-
Bypass Signaling: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the primary target.[23][24]
-
Target Overexpression: Increased expression of the target kinase can overcome the effects of the inhibitor.[23]
Strategies to Combat Resistance
-
Next-Generation Inhibitors: The development of second- and third-generation inhibitors is a key strategy to overcome resistance mutations. These inhibitors are designed to be effective against the mutated forms of the kinase.[23][25]
-
Combination Therapies: Combining a kinase inhibitor with another targeted agent or chemotherapy can help to prevent or overcome resistance by targeting multiple pathways simultaneously.[15]
-
Novel Modalities: PROTACs and allosteric inhibitors offer promising avenues to combat resistance due to their unique mechanisms of action that can be effective against mutated kinases.[15][19][20]
Conclusion
The discovery and synthesis of novel kinase inhibitors is a dynamic and rapidly evolving field. From the foundational principles of HTS and SBDD to the cutting-edge technologies of covalent inhibition and targeted protein degradation, the pursuit of more effective and durable cancer therapies continues to drive innovation. A deep understanding of the underlying biology, coupled with sophisticated medicinal chemistry strategies, is essential to address the ongoing challenge of drug resistance and to unlock the full therapeutic potential of targeting the human kinome.
References
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.
- High-throughput screening for kinase inhibitors. PubMed.
- Targeting Protein Kinases Degrad
- Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applic
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
- Targeting Protein Kinases Degrad
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy.
- Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Annex Publishers.
- Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells tre
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
- Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
- High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publisher.
- Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it.
- Selective Kinase Degraders (PROTACs) for Oncology. University of Michigan.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.
- Allosteric Inhibitors. ChemDiv.
- High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.
- Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Semantic Scholar.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
- Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Str
- Discovery and Characterization of Allosteric WNK Kinase Inhibitors. ACS Chemical Biology.
- Discovery and characterization of novel allosteric FAK inhibitors. PubMed.
- PROTACs Targeting Protein Kinases. BOC Sciences.
- Allosteric Kinase Screening Compound Library. Life Chemicals.
- CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. Books.
- The role of structure in kinase-targeted inhibitor design. PubMed.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI.
- CHAPTER 4: Covalent Inhibition of Kinases. RSC book - The Royal Society of Chemistry.
- Structure-Guided Drug Design Targeting Abl Kinase: How Structure and Regulation Can Assist in Designing New Drugs. PubMed.
- The rise of covalent inhibitors in str
- Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? NIH.
- Kinase Inhibitors. Cambridge MedChem Consulting.
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Trends in kinase drug discovery: targets, indic
- DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ.
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
- Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors.
- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop).
- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.
- Structural differences between type I and II small molecule kinase...
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Overcoming Secondary Mutations of Type II Kinase Inhibitors. PMC - PubMed Central.
- Novel Protein Kinase Inhibitors: SMART Drug Design Technology.
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. journaljcti.com [journaljcti.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Allosteric Inhibitors [chemdiv.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. books.rsc.org [books.rsc.org]
- 19. Targeting Protein Kinases Degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 21. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective Kinase Degraders (PROTACs) for Oncology - University of Michigan [available-inventions.umich.edu]
- 23. annexpublishers.com [annexpublishers.com]
- 24. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
Introduction: Unveiling the Potential of a Novel Kinase Inhibitor Intermediate
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide is a synthetic compound recognized as a key intermediate in the development of kinase inhibitors.[1] Its chemical structure suggests a potential role in modulating critical signaling pathways, particularly those involving tyrosine kinases, which are frequently dysregulated in cancer.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough characterization of the compound's biological activity.
The following application notes will guide you through a logical workflow, starting from assessing general cytotoxicity to pinpointing specific enzymatic inhibition and downstream cellular effects.
PART 1: Foundational Analysis - Cell Viability and Cytotoxicity
A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.[2][3] This assay measures the metabolic activity of cells, which in most cases correlates with cell number.[3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4][5]
Principle of the MTT Assay
The reduction of MTT is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[4] Therefore, the amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, typically between 550 and 600 nm.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line(s) of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3][5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilute this stock solution in a complete culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Cell Treatment: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][5] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2][3] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentrations | 0.1 µM to 100 µM (log dilutions) | A wide range is necessary to determine the dose-response curve and IC50. |
| Incubation Time | 48-72 hours | Allows sufficient time for the compound to exert its cytotoxic or anti-proliferative effects. |
| Controls | Vehicle (DMSO), Untreated | Essential for normalizing data and ensuring observed effects are due to the compound and not the solvent. |
PART 2: Mechanistic Insights - In Vitro Kinase Inhibition Assay
Given that this compound is an intermediate for kinase inhibitors, a direct assessment of its effect on kinase activity is crucial.[1] An in vitro kinase assay allows for the precise measurement of a specific kinase's ability to phosphorylate a substrate in the presence of the test compound.
Principle of the In Vitro Kinase Assay
This assay typically involves incubating a purified, active kinase with its specific substrate and ATP. The extent of substrate phosphorylation is then quantified. The presence of an inhibitor will decrease the rate of phosphorylation.
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Assay (General)
Materials:
-
Purified active kinase of interest (e.g., a specific tyrosine kinase)
-
Specific kinase substrate (peptide or protein)
-
This compound
-
Kinase buffer (composition varies depending on the kinase)
-
ATP and MgCl2
-
SDS-PAGE gels
-
Phospho-specific antibody for the substrate (for Western blot detection)
-
Secondary antibody conjugated to HRP
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the compound in the kinase buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the purified kinase, its substrate, and the test compound at various concentrations.[6] Include a no-compound control and a no-kinase control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and MgCl2 to a final concentration that is typically at or below the Km for ATP for the specific kinase.[6]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.[6][7]
-
SDS-PAGE and Western Blot: Separate the reaction products on an SDS-PAGE gel.[6] Transfer the proteins to a nitrocellulose or PVDF membrane.[7]
-
Immunodetection: Block the membrane and then probe with a primary antibody specific to the phosphorylated form of the substrate.[8] Follow this with an HRP-conjugated secondary antibody and detect the signal using an ECL reagent.[9]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control and determine the IC50 value.
| Parameter | Recommendation | Rationale |
| Kinase Concentration | 50-200 nM (kinase-dependent) | Use a concentration that yields a robust signal within the linear range of the assay. |
| Substrate Concentration | At or near Km | Ensures sensitivity to competitive inhibitors. |
| ATP Concentration | At or near Km | Mimics physiological conditions and increases sensitivity to ATP-competitive inhibitors. |
| Controls | No compound, No kinase, No substrate | Essential for establishing baseline activity and ensuring the observed signal is kinase-dependent. |
PART 3: Cellular Mechanism of Action - Western Blot Analysis of Signaling Pathways
To understand how this compound affects cellular processes, it is important to examine its impact on intracellular signaling pathways. Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of key signaling proteins.[9]
Principle of Western Blotting
Western blotting involves separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[10]
Detailed Protocol: Western Blot Analysis
Materials:
-
Cell culture reagents and the selected cancer cell line
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[9]
-
BCA protein assay kit
-
Laemmli sample buffer[9]
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Treat the cells with the compound at concentrations around its IC50 value for various time points. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate the proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[9] The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washes, incubate the membrane with an ECL reagent and capture the chemiluminescent signal.[9]
-
Analysis: Quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels to determine the specific effect of the compound on protein activation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, direct kinase inhibition, and intracellular signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Adherence to the described methodologies, including the use of appropriate controls, will ensure the generation of reliable and reproducible data, paving the way for further preclinical development.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Al-Nahrain University, College of Medicine. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
-
JoVE. (n.d.). An in vitro NLK Kinase Assay. Retrieved from [Link]
-
Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Retrieved from [Link]
-
Bio-protocol. (n.d.). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. In vitro kinase assay [protocols.io]
- 7. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 8. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cell-Based Assays Using 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
I. Abstract and Introduction
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide (hereafter referred to as Cmpd-X) in cell-based assays. Cmpd-X is a nicotinamide derivative supplied for research purposes as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer cell proliferation.[1] Its molecular structure, featuring a nicotinamide core, suggests potential activity against a class of enzymes that are critical regulators of cellular signal transduction.[2] Dysregulation of tyrosine kinase signaling is a hallmark of many cancers, making inhibitors of these pathways a major focus of modern drug discovery.[3][4]
This guide is designed with full editorial control to provide not just protocols, but a framework for logical and scientifically sound assay design. We will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The core focus will be on assays to characterize the bioactivity of Cmpd-X in a cellular context, specifically its effects on cell viability and its ability to modulate a key signaling pathway. For the purpose of this application note, we will hypothesize that Cmpd-X targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a well-established tyrosine kinase pathway frequently dysregulated in non-small cell lung cancer (NSCLC).[5][6]
II. Scientific Principles and Assay Strategy
A. The Rationale for a Tiered Assay Approach
Characterizing a novel kinase inhibitor requires a multi-faceted approach. A single assay provides only one dimension of a compound's activity. A well-designed experimental strategy, however, can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action.[7][8] We advocate for a tiered approach:
-
Primary Assay (Phenotypic): An initial broad screen to determine the compound's effect on a cellular phenotype, such as proliferation or viability. This establishes a baseline for cellular potency (e.g., IC50).
-
Secondary Assay (Mechanistic): A more targeted assay to confirm that the compound engages its intended target within the cell and modulates downstream signaling. This provides evidence for the mechanism of action.
B. Hypothesized Mechanism of Action: Targeting the EGFR Pathway
The EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, initiating downstream cascades such as the PI3K/AKT and MAPK pathways, which drive cell proliferation, survival, and migration.[6][9] In many cancers, mutations in EGFR lead to its constitutive activation, providing a constant signal for the cell to grow and divide.[5] We will proceed with the hypothesis that Cmpd-X inhibits this aberrant signaling.
Caption: Hypothesized EGFR signaling pathway and the inhibitory action of Cmpd-X.
III. Materials and Reagent Preparation
A. Compound Handling
-
Compound: this compound (Cmpd-X)
-
Storage: Store stock at 2-8°C, protected from light.[1]
-
Stock Solution Preparation: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). For example, dissolve 3.1 mg of Cmpd-X in 1 mL of molecular biology grade DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The final DMSO concentration in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.
B. Cell Line and Culture
-
Recommended Cell Line: PC9 (Human Lung Adenocarcinoma). This cell line harbors a sensitizing EGFR exon 19 deletion, making it highly dependent on EGFR signaling for survival and an excellent model for testing EGFR inhibitors.[9]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells before they reach 80-90% confluency to ensure they remain in the logarithmic growth phase.[11]
IV. Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of Cmpd-X that inhibits cell viability by 50% (IC50), a key measure of the compound's potency. We will use a colorimetric assay based on the reduction of a tetrazolium salt (like WST-8 in CCK-8 kits) by cellular dehydrogenases.
A. Experimental Workflow
Caption: Workflow for the cell viability (IC50) assay.
B. Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count PC9 cells. Ensure cell viability is >95%.
-
Dilute the cell suspension in culture medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a clear, flat-bottom 96-well plate.
-
Include wells for "vehicle control" (DMSO only) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working concentration serial dilution of Cmpd-X in culture medium from your 10 mM DMSO stock. A typical 8-point dilution series might range from 20 µM to 0.156 µM (final concentrations will be 10 µM to 0.078 µM).
-
Prepare a 2X vehicle control solution (e.g., 0.2% DMSO in medium).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate Cmpd-X dilution or vehicle control to each well.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Add 10 µL of CCK-8 reagent to each well (including blanks).
-
Incubate for 1-3 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
C. Data Analysis and Presentation
-
Normalization: Subtract the average absorbance of the blank wells from all other wells.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
IC50 Calculation: Plot the % Viability against the log of Cmpd-X concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.
| Parameter | Recommended Value | Rationale |
| Cell Line | PC9 | EGFR-mutant, highly dependent on kinase signaling.[9] |
| Seeding Density | 5,000 cells/well | Optimized to ensure cells remain in log growth phase during the 72h treatment. |
| Treatment Duration | 72 hours | Allows for multiple cell doubling times to observe antiproliferative effects. |
| Max DMSO Conc. | 0.1% (final) | Minimizes solvent toxicity, ensuring observed effects are from the compound. |
| Assay Readout | CCK-8 | A robust and sensitive method for quantifying viable cells.[9][11] |
V. Protocol 2: Western Blot for Target Engagement
This protocol assesses if Cmpd-X inhibits the phosphorylation of EGFR and its downstream target AKT in PC9 cells, providing mechanistic evidence of target engagement.
A. Experimental Workflow
Caption: Workflow for Western Blot analysis of protein phosphorylation.
B. Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed 1 x 10⁶ PC9 cells per well in 6-well plates and allow them to attach overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with Cmpd-X at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control (DMSO) for 2-6 hours.
-
Stimulate the cells with 50 ng/mL EGF for the final 15 minutes of incubation (except for an unstimulated control) to induce robust EGFR phosphorylation.
-
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[12][13][14]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to 20-30 µg per lane with Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
Load samples onto a 4-15% polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[13][14]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
D. Data Analysis and Interpretation
-
Qualitative Analysis: A decrease in the band intensity for p-EGFR and p-AKT with increasing concentrations of Cmpd-X, while total EGFR and total AKT levels remain unchanged, indicates specific inhibition of the signaling pathway.
-
Quantitative Analysis (Densitometry): Use imaging software to quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal for each lane. Then, normalize this ratio to the loading control to correct for any loading inaccuracies. The results should show a dose-dependent decrease in the normalized phospho-protein signal.
VI. Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following controls and validation steps into your experimental design:
-
Positive Control: A known, well-characterized EGFR inhibitor (e.g., Gefitinib) should be run in parallel to validate that the assay system can detect kinase inhibition.[5]
-
Negative Control: The vehicle control (DMSO) is essential to confirm that the observed effects are due to Cmpd-X and not the solvent.
-
Loading Controls: Probing for a housekeeping protein (e.g., GAPDH, β-Actin) in Western blots is mandatory to ensure equal protein loading between lanes.
-
Phosphatase Treatment: To confirm antibody specificity for the phosphorylated target, a control experiment can be performed where a lysate-loaded membrane is treated with a phosphatase (e.g., Lambda Protein Phosphatase) before antibody incubation.[15][16] The signal for the phosphoprotein should disappear after treatment.
VII. Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound (Cmpd-X) as a potential tyrosine kinase inhibitor. By employing a tiered approach that begins with a phenotypic cell viability assay and progresses to a mechanistic Western blot analysis, researchers can efficiently determine the compound's cellular potency and confirm its on-target activity. Adherence to the principles of rigorous experimental design, including the use of appropriate controls and optimized reagents, will ensure the generation of high-quality, reliable, and interpretable data, thereby accelerating the drug discovery and development process.
VIII. References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. URL: [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from INiTS website. URL: [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from Bio-Rad Antibodies website. URL: [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology website. URL: [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting Protocol. Retrieved from Bio-Rad website. URL: [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from Bio-Techne website. URL: [Link]
-
Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Suppl), Abstract nr 5385. URL: [Link]
-
International Journal of Molecular and Immuno Oncology. (2024, February 19). High-dose nicotinamide, a histone deacetylase inhibitor (Sirtuin-1), can prevent emergence of treatment resistance in chronic myeloid leukemia – A perspective. URL: [Link]
-
Kim, J. E., et al. (2024). Nicotinamide in Combination with EGFR-TKIs for the Treatment of Stage IV Lung Adenocarcinoma with EGFR Mutations: A Randomized Double-Blind (Phase IIb) Trial. Clinical Cancer Research. URL: [Link]
-
Patel, V. K. (2007). Nicotinamide derivative used as a p38 kinase inhibitor. SciSpace. URL: [Link]
-
Xu, S., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Clinica Chimica Acta, 540, 117-128. URL: [Link]
-
Qi, B., et al. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115019. URL: [Link]
-
Saini, N., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. International Journal of Cancer Research & Diagnosis, 2(1). URL: [Link]
-
Song, J., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1347-1356. URL: [Link]
-
Zhang, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 5(1), 102833. URL: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. URL: [Link]
-
Ferrara, M. G., et al. (2024). The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal growth factor receptor: A scoping review. Critical Reviews in Oncology/Hematology, 194, 104246. URL: [Link]
-
Yang, Y., et al. (2024). Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma. International Journal of Molecular Sciences, 25(12), 6653. URL: [Link]
-
Tran, H. (2021). Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. University of Toronto. URL: [Link]
-
Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953013. URL: [Link]
-
National Center for Biotechnology Information. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. URL: [Link]
-
PharmaCompass. (n.d.). 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. Retrieved from PharmaCompass website. URL: [Link]
-
Global Substance Registration System. (n.d.). 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. Retrieved from GSRS website. URL: [Link]
-
iChemical. (n.d.). This compound, CAS No. 342417-01-0. Retrieved from iChemical website. URL: [Link]
-
Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of the American Chemical Society. URL: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal growth factor receptor: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vivo Evaluation of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the pharmacological properties of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide. Based on its established role as a key intermediate in the synthesis of potent Neurokinin-1 (NK1) receptor antagonists such as netupitant and befetupitant, the primary focus of these protocols is on assessing its efficacy as an anti-emetic agent in preclinical models of chemotherapy-induced nausea and vomiting (CINV). Additionally, considering its origin in kinase inhibitor synthesis programs, a secondary application note on evaluating its potential direct anti-tumor activity is included. The methodologies described herein are grounded in established, peer-reviewed practices to ensure scientific rigor and data integrity.
Introduction: Scientific Rationale and Strategic Approach
This compound is a pivotal precursor for the synthesis of netupitant, a selective antagonist of the human substance P/NK1 receptor.[1][2] The NK1 receptor, when activated by its endogenous ligand Substance P, is a key mediator in the central and peripheral pathways that trigger emesis (vomiting).[3] This pathway is particularly relevant in the context of CINV, where chemotherapeutic agents induce the release of neurotransmitters that activate these emetic circuits. The delayed phase of CINV is strongly associated with the activation of NK1 receptors.[3]
Therefore, the most direct and mechanistically relevant in vivo evaluation of this compound and its derivatives is through models of emesis. The ferret is the gold-standard animal model for this purpose as, unlike rodents, it possesses a functional vomiting reflex that closely mimics human physiology.[4][5]
Our strategic approach is twofold:
-
Primary Objective: Quantify the anti-emetic efficacy of the test compound in a validated ferret model of cisplatin-induced emesis.
-
Secondary Objective: Provide a framework for evaluating potential anti-proliferative or anti-angiogenic activity in murine xenograft models, acknowledging the compound's lineage from kinase inhibitor development.
This guide will detail the necessary protocols for efficacy testing, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and essential considerations for animal welfare.
Primary Application: Anti-Emetic Efficacy in Ferret Model of CINV
The cisplatin-induced emesis model in ferrets is highly predictive of clinical efficacy for anti-emetic drugs.[4][6] Cisplatin, a highly emetogenic chemotherapeutic agent, induces a biphasic emetic response: an acute phase (occurring within the first 24 hours) and a delayed phase (occurring 24-72 hours post-administration).[7] This dual-phase response allows for the evaluation of a compound's efficacy against both components of CINV.
Experimental Workflow for Anti-Emetic Studies
The following diagram outlines the general workflow for assessing the anti-emetic potential of the test compound.
Caption: Workflow for ferret cisplatin-induced emesis study.
Detailed Protocol: Cisplatin-Induced Emesis in Ferrets
This protocol is designed to assess the prophylactic efficacy of this compound.
Animal Model:
-
Species: Male ferrets (Mustela putorius furo)
-
Weight: 1.0 - 2.0 kg
-
Acclimatization: Animals should be individually housed and acclimatized to the facility for at least 7 days prior to the experiment.
Materials:
-
This compound (Test Article, TA)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Cisplatin (lyophilized powder, to be reconstituted in sterile 0.9% saline)
-
Positive Control: A clinically validated NK1 receptor antagonist (e.g., Aprepitant) or a 5-HT3 antagonist (e.g., Ondansetron).[7][8]
-
Sterile syringes and needles
-
Observation cages with transparent walls for clear visibility.
Step-by-Step Procedure:
-
Animal Preparation: Fast animals overnight (approx. 16 hours) before cisplatin administration, with water available ad libitum. Record baseline body weight.
-
Group Allocation: Randomly assign animals to treatment groups (n=6-8 per group is recommended). See Table 1 for an example group structure.
-
Test Article Administration:
-
Prepare the TA in the appropriate vehicle. The route of administration (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.)) should be determined based on the compound's physicochemical properties and intended clinical route.
-
Administer the TA or vehicle 30-60 minutes prior to cisplatin challenge.
-
-
Emetogen Challenge:
-
Observation and Data Collection:
-
Continuously observe the animals via video recording for 72 hours.
-
Manually score or use software to quantify the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
Acute Phase: Analyze data from 0-24 hours post-cisplatin.
-
Delayed Phase: Analyze data from 24-72 hours post-cisplatin.
-
Monitor animal welfare daily, including body weight, food/water intake, and clinical signs of distress.
-
Table 1: Example Study Design for Anti-Emetic Efficacy
| Group | Treatment | Dose | Route | Administration Time |
| 1 | Vehicle Control | - | p.o. | 60 min pre-cisplatin |
| 2 | Test Article (Low Dose) | e.g., 1 mg/kg | p.o. | 60 min pre-cisplatin |
| 3 | Test Article (Mid Dose) | e.g., 3 mg/kg | p.o. | 60 min pre-cisplatin |
| 4 | Test Article (High Dose) | e.g., 10 mg/kg | p.o. | 60 min pre-cisplatin |
| 5 | Positive Control | e.g., Aprepitant 3 mg/kg | p.o. | 60 min pre-cisplatin |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the relationship between drug exposure, target engagement, and efficacy is critical.
PK Study Protocol:
A satellite group of animals should be used for PK analysis to avoid influencing the emesis study.
-
Dosing: Administer the test compound at the same doses and route as the efficacy study.
-
Blood Sampling: Collect serial blood samples (e.g., 0.2-0.5 mL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) via a sparse sampling design.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound and any major metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life. Studies with aprepitant have shown significant brain penetration is crucial for efficacy, a factor that should be assessed for novel compounds.[10][11]
PD Study (Target Engagement):
-
Method: Ex vivo NK1 receptor occupancy can be determined in brain tissue using radioligand binding assays.
-
Procedure: At the study endpoint, or at peak plasma concentrations, animals are euthanized, and brains are rapidly harvested. Specific brain regions (e.g., nucleus tractus solitarius, area postrema) are dissected.[12][13] The level of receptor occupancy by the test compound is then quantified.
Secondary Application: Anti-Tumor Efficacy in Murine Xenograft Models
While the primary application is anti-emetic, the compound's origin as a kinase inhibitor intermediate warrants exploratory studies into its potential direct anti-cancer effects. Many nicotinamide derivatives have been investigated as inhibitors of kinases involved in angiogenesis, such as VEGFR-2.[14]
Model Selection: Cell Line-Derived Xenografts (CDX)
The choice of cancer cell line is critical and should be based on the expression of the putative target kinase. If VEGFR-2 is a hypothesized target, cell lines with known VEGFR-2 expression should be used.
Table 2: Potential Human Cancer Cell Lines for Xenograft Studies
| Cell Line | Cancer Type | Putative Target | Rationale / Reference |
| HL-60 | Leukemia | VEGFR-2 | Expresses functional VEGFR-2; growth inhibited by VEGFR-2 mAb.[15] |
| PC-3 | Prostate Cancer | VEGFR-2 | Expresses VEGFR-2; xenograft growth inhibited by anti-VEGFR2 therapy.[16] |
| HCT-116 | Colorectal Cancer | VEGFR-2 | Commonly used xenograft model sensitive to some VEGFR2 inhibitors.[16] |
| A549 / H460 | NSCLC | VEGFR-2 | Some NSCLC cell lines express VEGFR-2, which can drive proliferation.[1] |
General Protocol: Subcutaneous Xenograft Model
Animal Model:
-
Species: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Age: 6-8 weeks
Procedure:
-
Cell Culture: Culture selected cancer cells under standard aseptic conditions.
-
Tumor Implantation: Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel®. Subcutaneously inject 1-5 million cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers (Volume = (length × width²)/2). When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., a known VEGFR-2 inhibitor like Sunitinib) daily via the determined route (e.g., oral gavage).
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
Record animal body weight at the same frequency as a measure of toxicity.
-
At the end of the study, tumors can be excised for ex vivo analysis (e.g., IHC for proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3, and microvessel density using CD31).
-
Signaling Pathway Visualization
The potential dual mechanism of action, targeting both emesis and tumor growth, can be visualized as follows.
Caption: Dual potential mechanisms of action of the test compound.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals.
-
Approval: Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
-
Minimizing Distress: For emesis studies, the dose of cisplatin should be the minimum required to produce a reliable response. Animals should be monitored closely for signs of dehydration, excessive weight loss (>20%), or severe lethargy. Humane endpoints must be clearly defined in the protocol.
-
3Rs Principle: Efforts should be made to R eplace, R educe, and R efine animal use. This includes using the minimum number of animals required for statistical significance and refining procedures to minimize pain and distress.
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical in vivo evaluation of this compound. The primary focus on the ferret model of cisplatin-induced emesis is mechanistically justified by the compound's role as a precursor to known NK1 receptor antagonists. The secondary exploration of anti-tumor activity in xenograft models provides an avenue to investigate broader therapeutic potential. Rigorous adherence to these protocols, combined with stringent ethical oversight, will yield high-quality, reproducible data to inform the future development of this compound.
References
-
Rudd, J.A., Jordan, C.C., & Naylor, R.J. (1996). The action of the NK1 tachykinin receptor antagonist, CP 99,994, in antagonizing the acute and delayed emesis induced by cisplatin in the ferret. British Journal of Pharmacology, 119(5), 931–936. [Link]
-
Tazi, J., et al. (2006). Complete rescue from established emesis by the NK-1 receptor antagonist, casopitant mesylate, in cisplatin-induced delayed emesis in the ferret. Journal of Clinical Oncology, 24(18_suppl), 18609-18609. [Link]
-
Gonsalves, S.F., et al. (1996). Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets. Neuropharmacology, 35(8), 1121-9. [Link]
-
Tazi, J., et al. (2006). Co-administration of ondansetron and casopitant mesylate, a novel NK-1 receptor antagonist, results in augmented anti-emetic activity in the ferret. Journal of Clinical Oncology, 24(18_suppl), 18608-18608. [Link]
-
Huskey, S.E., et al. (2003). Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets. Drug Metabolism and Disposition, 31(6), 785-91. [Link]
-
NDI Neuroscience. (n.d.). Models and Assays for Evaluating Anti-Emetic Potential. NDI Neuroscience. [Link]
-
Costall, B., et al. (1987). Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs. Neuropharmacology, 26(9), 1321-6. [Link]
-
Huskey, S.E., et al. (2003). Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets. ResearchGate. [Link]
-
El-Gamal, M.I., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]
-
Florczyk, U. (1984). CISPLATIN-INDUCED EMESIS IN THE FERRET - A NEW ANIMAL-MODEL. Scilit. [Link]
-
Rudd, J. A., & Naylor, R. J. (1998). Serotonin-independent model of cisplatin-induced emesis in the ferret. Semantic Scholar. [Link]
-
Percie du Sert, N., et al. (2011). Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer Chemotherapy and Pharmacology, 67(3), 667-86. [Link]
-
Chan, K.T., et al. (2015). Targeting VEGFR1- and VEGFR2-expressing non-tumor cells is essential for esophageal cancer therapy. Oncotarget, 6(15), 13048-62. [Link]
-
Wedge, S.R., et al. (2005). Expression of VEGFR2 by human tumour xenografts. ResearchGate. [Link]
-
Quain, A. (2024). Is there scope to refine emesis induction protocols to improve animal welfare in companion animal practice?. Australian Veterinary Journal. [Link]
-
Bountra, C., et al. (1993). Anti-emetic profile of a non-peptide neurokinin NK1 receptor antagonist, CP-99,994, in ferrets. European journal of pharmacology. [Link]
-
Aapro, M., et al. (2017). Akynzeo (Netupitant and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting. American Health & Drug Benefits. [Link]
-
Navari, R. M. (2014). Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting. Drug Design, Development and Therapy, 8, 2473–2483. [Link]
-
Keefe, D. M. (2015). Netupitant/Palonosetron. P&T, 40(7), 451–477. [Link]
-
Stern, L. (2023). Algorithm for When and How to Induce Emesis in Small Animals After Toxin Ingestion. Clinician's Brief. [Link]
-
ASPCApro. (n.d.). When Not to Use Emetics in Dogs and Cats. ASPCApro. [Link]
-
Koga, T., et al. (1998). Anti-emetic effects of a novel NK-1 receptor antagonist HSP-117 in ferrets. Japanese Journal of Pharmacology, 76(2), 195-201. [Link]
-
Plumb, D. C. (2023). Emetics in Small Animals. Today's Veterinary Practice. [Link]
-
Dias, S., et al. (2001). Autocrine stimulation of VEGFR-2 activates human leukemic cell growth and migration. The Journal of Clinical Investigation, 108(12), 1833–1844. [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. VetFolio [vetfolio.com]
- 3. researchgate.net [researchgate.net]
- 4. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. The action of the NK1 tachykinin receptor antagonist, CP 99,994, in antagonizing the acute and delayed emesis induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-emetic effects of a novel NK-1 receptor antagonist HSP-117 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCI - Autocrine stimulation of VEGFR-2 activates human leukemic cell growth and migration [jci.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Quantification of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
Authored by: A Senior Application Scientist
Introduction
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide is a key intermediate in the synthesis of advanced kinase inhibitors, which are pivotal in targeted cancer therapies.[1] Its molecular structure, featuring a nicotinamide core, a tolyl group, and a methylpiperazine moiety, contributes to its high binding affinity and selectivity, making it a valuable component in the development of new drug candidates.[1] The precise and accurate quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).
This document provides detailed analytical methods for the detection and quantification of this compound in research and quality control settings. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and selective quantification, particularly in complex matrices.
Compound Information:
| Property | Value | Source |
| IUPAC Name | 4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | [2] |
| Synonyms | This compound | [3][4] |
| CAS Number | 342417-01-0 | [3] |
| Molecular Formula | C₁₈H₂₂N₄O | [1][3] |
| Molecular Weight | 310.39 g/mol | [1][3] |
| Purity (Typical) | ≥95% - ≥98% | [1][3] |
| Storage | 2-8°C, dry seal | [1] |
SECTION 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust and widely accessible technique for determining the purity of this compound and for quantifying its concentration in bulk material or simple formulations. The method's principle is based on the separation of the target analyte from impurities on a reversed-phase column followed by detection using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
The nicotinamide moiety in the target molecule provides a strong chromophore. Based on the UV absorption spectrum of nicotinamide, which shows maxima at 210 nm and 260 nm, a detection wavelength of 260 nm is recommended to minimize interference from common solvents and buffers which can absorb at lower wavelengths.[5]
Rationale for Method Design
-
Column Selection: A C18 reversed-phase column is chosen for its versatility and effectiveness in separating non-polar to moderately polar compounds. The hydrophobic nature of the tolyl and methylpiperazine groups in the analyte makes it well-suited for retention and separation on a C18 stationary phase.
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic acid) is selected to ensure adequate retention of the analyte while allowing for the timely elution of any more polar or non-polar impurities. The use of formic acid helps to improve peak shape by protonating the basic nitrogen atoms in the piperazine ring, reducing tailing.
-
Detection Wavelength: As previously mentioned, 260 nm is selected based on the UV absorbance of the nicotinamide structure, providing a good balance of sensitivity and selectivity.[5]
Experimental Protocol: HPLC-UV Analysis
1.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
1.2.2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
1.2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
1.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-19 min: 90% to 10% B19-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
1.2.5. Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.
-
Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
SECTION 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-based detection of a tandem mass spectrometer, allowing for confident identification and quantification even at very low concentrations.
The method will be developed in positive electrospray ionization (ESI+) mode, as the methylpiperazine nitrogen is readily protonated. Multiple Reaction Monitoring (MRM) will be used for quantification, providing excellent specificity by monitoring a specific precursor-to-product ion transition.
Rationale for Method Design
-
Ionization: ESI in positive mode is selected due to the presence of basic nitrogen atoms in the piperazine ring, which can be easily protonated to form [M+H]⁺ ions.
-
MS/MS Transitions: A precursor ion corresponding to the protonated molecule ([M+H]⁺, m/z 311.2) will be selected. Collision-induced dissociation (CID) will then generate characteristic product ions. The most intense and stable product ion transition will be used for quantification (quantifier), and a second transition will be used for confirmation (qualifier).
-
Chromatography: A rapid gradient using a C18 or a phenyl-hexyl column can achieve fast analysis times while ensuring separation from potential matrix interferences.[6]
Experimental Protocol: LC-MS/MS Analysis
2.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., D3-methylpiperazine analog), if available. If not, a structurally similar compound can be used.
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
2.2.2. Instrumentation
-
LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
2.2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Prepare as in the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution to cover the desired quantification range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL) in the diluent.
2.2.4. Sample Preparation (from a biological matrix, e.g., plasma)
-
To 100 µL of plasma sample, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of diluent for injection.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 2.1 x 50 mm, 2.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | ESI Positive (ESI+) |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 500 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - requires experimental optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Analyte (Quantifier) | 311.2 | Fragment 1 | 100 | Optimized |
| Analyte (Qualifier) | 311.2 | Fragment 2 | 100 | Optimized |
| Internal Standard | IS [M+H]⁺ | IS Fragment | 100 | Optimized |
Note: The specific product ions and collision energies must be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for each sample and standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation Parameters (as per ICH Guidelines)
The developed methods should be validated to ensure they are suitable for their intended purpose. Key validation parameters include:
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Baseline separation of analyte from impurities and degradants. | No interfering peaks at the retention time of the analyte and IS. |
| Linearity | R² > 0.999 over the concentration range. | R² > 0.995 over the concentration range. |
| Accuracy | 98-102% recovery for bulk analysis. | 85-115% recovery for bioanalysis. |
| Precision (RSD) | ≤ 2% (repeatability and intermediate precision). | ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | S/N ratio of 3:1. | S/N ratio of 3:1. |
| Limit of Quantification (LOQ) | S/N ratio of 10:1. | S/N ratio of 10:1 with acceptable precision and accuracy. |
| Robustness | Insensitive to small, deliberate changes in method parameters. | Insensitive to small, deliberate changes in method parameters. |
Logical Relationship Diagram
Caption: Logical flow of LC-MS/MS detection.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, offering simplicity and accuracy for purity and assay determination. For applications demanding higher sensitivity and specificity, such as in bioanalytical studies or for trace impurity analysis, the LC-MS/MS method provides an excellent solution. Both methods should be fully validated according to the appropriate regulatory guidelines before implementation to ensure data integrity and reliability.
References
-
SIELC Technologies. UV-Vis Spectrum of Nicotinamide. [Link]
-
MySkinRecipes. This compound. [Link]
-
PharmaCompass.com. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. [Link]
-
gsrs. 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. [Link]
-
Sarkis, M., & Sawan, M. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. [Link]
-
Bhat, B. S., Sindhi, P. C., Sanwari, R., & Bhat, C. V. (1986). Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH. Oriental Journal of Chemistry, 2(1). [Link]
-
Jellinek, H. H. G., & Wayne, M. G. (1951). Nicotinamide. Ultraviolet Absorption Spectra and Dissociation Constants. The Journal of Physical Chemistry, 55(2), 173-180. [Link]
-
ResearchGate. The zero-order UV absorption spectrograms show spectra of nicotinamide.... [Link]
-
iChemical. This compound, CAS No. 342417-01-0. [Link]
-
Semantic Scholar. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
Restek. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]
-
MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]
-
Taiwan Food and Drug Administration. Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. chemscene.com [chemscene.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
- 6. fda.gov.tw [fda.gov.tw]
Application Notes and Protocols for 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide: A Key Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide, identified by CAS Number 342417-01-0, is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the oncology sector. Its molecular structure, featuring a substituted nicotinamide core, makes it a valuable building block for targeted therapies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and analytical characterization of this intermediate. Furthermore, it details its application in the synthesis of Brigatinib, a potent tyrosine kinase inhibitor.
The structural attributes of this intermediate are pivotal to its function. The piperazine moiety often enhances solubility and provides a site for further chemical modification, while the o-tolyl group contributes to the specific binding interactions of the final API with its biological target. Understanding the precise methodologies for the synthesis and quality control of this intermediate is paramount for ensuring the efficacy and safety of the final drug product.
Compound Profile:
| Parameter | Value |
| IUPAC Name | 4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide[1] |
| CAS Number | 342417-01-0 |
| Molecular Formula | C₁₈H₂₂N₄O[2] |
| Molecular Weight | 310.39 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Storage | 2-8°C, protect from light and moisture[2] |
Synthetic Pathway and Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This process involves the displacement of a leaving group, such as a halogen, from a substituted nicotinamide precursor with 1-methylpiperazine. The causality behind this experimental choice lies in the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack, especially with a good leaving group at the 6-position.
Caption: Synthetic route to the target intermediate.
Detailed Synthesis Protocol
This protocol is based on established principles of nucleophilic aromatic substitution on pyridine rings, as generally described in relevant patent literature[3].
Materials and Reagents:
-
6-Chloro-4-(o-tolyl)nicotinamide (Precursor)
-
1-Methylpiperazine (Nucleophile)
-
Toluene (Solvent)
-
Triethylamine (Base)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (Drying agent)
-
Silica Gel (for chromatography)
-
Hexanes (Eluent)
-
Ethyl Acetate (Eluent)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloro-4-(o-tolyl)nicotinamide (1.0 eq) and toluene (10 volumes).
-
Addition of Reagents: Add 1-methylpiperazine (1.5 eq) and triethylamine (2.0 eq) to the suspension. The triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with deionized water (2 x 5 volumes) and brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white to pale yellow solid.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of the synthesized intermediate, a series of analytical tests are required. This self-validating system of protocols is essential for its use in GMP (Good Manufacturing Practice) environments.
Caption: Quality control workflow for the intermediate.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone for determining the purity of the intermediate. The choice of a reverse-phase column is effective for separating the relatively nonpolar analyte from potential polar and nonpolar impurities.
HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Acceptance Criteria: Purity of ≥98% (by area normalization).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS provides unequivocal confirmation of the molecular weight of the synthesized compound.
LC-MS Parameters:
| Parameter | Condition |
| LC System | As per HPLC method |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| Mass Range | 100-500 m/z |
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at approximately 311.18 m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for confirming the chemical structure of the intermediate. The expected chemical shifts are predicted based on the structure and can be confirmed with the experimental data.
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
Expected ¹H NMR Peaks (Illustrative):
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm.
-
Piperazine Protons: Signals typically between 2.5-3.8 ppm.
-
Methyl Protons (piperazine): A singlet around 2.3 ppm.
-
Methyl Protons (tolyl): A singlet around 2.2 ppm.
-
Amide Protons: A broad singlet, which may be solvent-dependent.
Application in the Synthesis of Brigatinib
This compound serves as a precursor for a subsequent chemical transformation, often a Hofmann rearrangement or a similar reaction, to introduce an amine group on the pyridine ring. This amine then acts as a nucleophile in the final coupling step to form the API. A known subsequent reaction involves converting the nicotinamide to a methyl carbamate derivative, a key step towards the final API structure.
Protocol for Conversion to Methyl [6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-carbamate
This protocol is adapted from the procedure described in US Patent 8,426,450 B1[4].
Materials and Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Sodium Methoxide solution in Methanol
-
Methanol
-
Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Reagent: In a flask cooled to -5°C, prepare a suspension of N-bromosuccinimide (1.5 eq) in dichloromethane (5 volumes). To this, add sodium methoxide in methanol (3.7 eq) over 30 minutes, maintaining the temperature at -5°C. Stir the mixture for 16 hours at this temperature.
-
Reaction: In a separate flask, dissolve this compound (1.0 eq) in methanol (5 volumes). Add this solution to the pre-cooled reagent mixture from step 1 over 20 minutes, keeping the temperature at -5°C. Stir for 5 hours.
-
Quenching and Extraction: Add 1N HCl and additional dichloromethane. Separate the phases.
-
Aqueous Work-up: Extract the aqueous phases with dichloromethane. Adjust the pH of the combined aqueous phases to 8 with 1N NaOH and extract again with dichloromethane.
-
Isolation: Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl carbamate product.
This transformation is a critical step in the synthetic route towards complex kinase inhibitors, demonstrating the utility of the title intermediate.
References
- Process for preparation of pyridine derivatives. EP1103546B1. Google Patents.
-
This compound. MySkinRecipes. Available at: [Link]
-
6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. GSRS. Available at: [Link]
-
6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. PharmaCompass. Available at: [Link]
Sources
- 1. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound [myskinrecipes.com]
- 3. EP1103546B1 - Process for preparation of pyridine derivatives - Google Patents [patents.google.com]
- 4. Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Role and Utility of Nicotinamide Analogs in Oncology Research
Introduction: Targeting the Metabolic Engine of Cancer
Cancer cells are defined by their relentless proliferation, a process that places extraordinary demands on their metabolic machinery. One of the central hubs of this metabolic network is the salvage pathway for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for hundreds of redox reactions and a signaling molecule essential for DNA repair, epigenetic regulation, and cell survival. Many tumors exhibit a heightened dependence on the NAD+ salvage pathway, making the enzymes within it compelling targets for therapeutic intervention.
The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide into nicotinamide mononucleotide (NMN), a direct precursor to NAD+. The overexpression of NAMPT is a common feature in various malignancies, including colorectal, ovarian, breast, and gastric cancers, and often correlates with poor prognosis. This dependency creates a vulnerability that can be exploited by small molecule inhibitors.
Nicotinamide analogs, a class of molecules designed to interfere with NAD+ metabolism, have emerged as a promising strategy in cancer research. These compounds primarily act by inhibiting NAMPT, leading to a rapid depletion of intracellular NAD+ pools. This metabolic crisis triggers a cascade of events, including the shutdown of ATP production, inhibition of NAD+-dependent enzymes like PARPs and sirtuins, and ultimately, induction of cell death, preferentially in cancer cells with high metabolic rates.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It details the mechanisms, applications, and key experimental protocols for leveraging nicotinamide analogs as powerful tools in cancer research, from fundamental mechanistic studies to preclinical evaluation.
Part 1: Core Mechanisms of Action & Scientific Rationale
The therapeutic and research utility of nicotinamide analogs is rooted in their ability to induce a catastrophic depletion of NAD+. Understanding the downstream consequences of this event is critical for designing robust experiments and interpreting results.
The Central Role of NAMPT in NAD+ Salvage
The primary mechanism of action for the most-studied nicotinamide analogs is the direct inhibition of the NAMPT enzyme. This blockade halts the conversion of nicotinamide to NMN, effectively starving the cell of its main source for NAD+ regeneration.
Caption: The NAMPT pathway and its inhibition by nicotinamide analogs.
Downstream Consequences of NAD+ Depletion
-
Energy Crisis: NAD+ is an essential cofactor for glycolysis and the TCA cycle. Its depletion rapidly halts ATP production, leading to a severe energy crisis within the cancer cell.
-
Inhibition of DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are critical enzymes for DNA damage repair that use NAD+ as a substrate. When NAD+ levels plummet, PARP activity is crippled, rendering cancer cells highly vulnerable to DNA damaging agents. This provides a strong rationale for combination therapies.
-
Altered Sirtuin Activity: Sirtuins are a class of NAD+-dependent deacetylases that regulate gene expression, metabolism, and stress responses. The loss of NAD+ inhibits sirtuin activity, impacting epigenetic regulation and cell survival pathways.
Part 2: Experimental Workflows & Protocols
The evaluation of a novel or existing nicotinamide analog follows a logical progression from broad cellular effects to specific mechanistic validation.
Caption: A standard workflow for evaluating nicotinamide analogs in cancer research.
Protocol 2.1: Determining Cell Viability and IC50 using a Resazurin-Based Assay
Rationale: This initial assay determines the potency of the nicotinamide analog across different cancer cell lines. The IC50 (half-maximal inhibitory concentration) is a key parameter for comparing compounds and selecting doses for subsequent experiments. Resazurin (AlamarBlue) is a preferred reagent as it is minimally toxic and measures metabolic activity, which is directly linked to the mechanism of NAD+ depletion.
Materials:
-
Cancer cell lines of interest (e.g., A2780 ovarian, HCT-116 colon)
-
Complete growth medium (e.g., RPMI-1640 or DMEM + 10% FBS)
-
Nicotinamide analog stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Expert Insight: Seeding density is critical. Too few cells may lead to high variability; too many may become confluent before the end of the assay, confounding the results. Optimize for each cell line.
-
-
Compound Preparation: Prepare a 2X serial dilution series of the nicotinamide analog in complete medium. Start from a high concentration (e.g., 10 µM) down to picomolar ranges. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve a final 1X concentration. This minimizes cell disturbance.
-
Incubation: Incubate the plate for 72 hours. This duration is typically sufficient for NAD+ depletion to manifest as a loss of viability.
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well (including controls). Incubate for 2-4 hours.
-
Trustworthiness Check: The incubation time should be consistent across all plates and optimized so that the fluorescence of the vehicle control wells is well within the linear range of the plate reader.
-
-
Data Acquisition: Measure fluorescence at Ex/Em ~560/590 nm.
-
Data Analysis: a. Subtract the average fluorescence of the "no cells" blank wells from all other wells. b. Normalize the data by setting the average of the vehicle control wells to 100% viability. c. Plot the normalized viability (%) against the log of the compound concentration. d. Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2.2: Quantifying Intracellular NAD+ Levels
Rationale: This is the critical on-target validation experiment. It directly confirms that the compound inhibits NAMPT, leading to a decrease in the intracellular NAD+ pool. This should occur at concentrations at or below the IC50 and precede the loss of cell viability.
Materials:
-
Luminescent NAD+/NADH assay kit (e.g., Promega NAD/NADH-Glo™)
-
6- or 12-well plates for cell culture
-
Treated cells and controls
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in ~80% confluency at the time of harvest. Treat with the nicotinamide analog at 1X, 3X, and 10X the IC50 concentration for various time points (e.g., 6, 24, 48 hours). Include a vehicle control.
-
Expert Insight: A time-course experiment is crucial. NAD+ depletion is an early event, often maximal within 24 hours, while cell death may take 48-72 hours.
-
-
Cell Lysis: a. Wash cells once with cold PBS. b. Lyse the cells according to the manufacturer's protocol for the chosen assay kit. This typically involves adding a specific lysis/detection buffer that inactivates enzymes that would degrade NAD+. c. Transfer the lysate to a 96-well white-bottom plate suitable for luminescence.
-
Assay Execution: Follow the kit's instructions precisely. This usually involves splitting the lysate to measure NAD+ and NADH separately or measuring the total pool. The reaction involves a reductase, a proluciferin substrate, and luciferase, where the amount of light produced is proportional to the amount of NAD(H) present.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: a. Calculate the concentration of NAD+ in each sample using a standard curve if provided by the kit. b. Normalize the NAD+ level of treated samples to the vehicle control (set to 100%). c. Plot the percentage of NAD+ remaining against time or compound concentration. A dose- and time-dependent decrease in NAD+ confirms the on-target mechanism.
Part 3: Quantitative Data & Clinical Context
The ultimate goal of preclinical research is to identify compounds with potential for clinical translation. Several nicotinamide analogs have been investigated, providing valuable benchmark data.
| Compound | Target | Representative IC50 (Cancer Cell Line) | Key In Vivo Finding | Clinical Status/Outcome |
| FK866 | NAMPT | 1-10 nM (A2780 Ovarian) | Showed significant tumor growth inhibition in xenograft models. | Phase I/II trials; development halted due to dose-limiting toxicities (thrombocytopenia). |
| GMX1778 (CHS-828) | NAMPT | 5-50 nM (Various) | Effective in melanoma and lymphoma xenografts. | Phase I/II trials; formulation and toxicity challenges led to discontinuation. |
| KPT-9274 | NAMPT / PAK4 | 25-100 nM (Pancreatic, Colon) | Dual inhibition showed efficacy in models resistant to NAMPT-only inhibitors. | Currently in Phase I clinical trials for solid tumors and lymphomas. |
Data compiled from cited literature and clinical trial registries. IC50 values are approximate and highly cell-line dependent.
Conclusion and Future Directions
Nicotinamide analogs represent a validated therapeutic strategy for targeting the metabolic dependencies of cancer. The protocols and workflows outlined here provide a robust framework for researchers to investigate these compounds, from initial screening to mechanistic elucidation. While early clinical candidates faced challenges with toxicity, the development of new-generation inhibitors like KPT-9274, which may have broader or dual mechanisms, highlights the continued promise of this approach. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond, and on developing rational combination therapies, particularly with DNA damaging agents, to overcome resistance and enhance efficacy.
References
-
Navas, L. E., & Carnero, A. (2021). NAD+ metabolism, sirtuins, and cancer. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Hote, K., & Cliby, W. A. (2019). NAMPT inhibitors in oncology: a patent review (2014-2018). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Samal, J. R. (2023). NAMPT in cancer metabolism and progression: A potential therapeutic target. Genes & Diseases. Available at: [Link]
-
Thakor, K., & Niphade, S. (2023). Nicotinamide Phosphoribosyltransferase in Cancer: A Story of an Old Enzyme With a New Function. Cureus. Available at: [Link]
-
Gallagher, E. J., & LeRoith, D. (2021). A new NAMPT inhibitor, KPT-9274, that is also a PAK4 inhibitor. Clinical Cancer Research. Available at: [Link]
-
Nahimana, A., et al. (2009). The NAD biosynthesis inhibitor FK866 has potent antitumor activity in solid tumors. BMC Cancer. Available at: [Link]
-
Cea, M., et al. (2012). Targeting NAD+ salvage pathway in cancer. Current Opinion in Oncology. Available at: [Link]
Topic: Kinase Inhibitor Synthesis and Evaluation Using 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide as a Core Scaffold
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a known driver of numerous diseases, particularly cancer.[1][2] This has made them one of the most important families of drug targets in modern oncology.[3] Small molecule inhibitors that target the ATP-binding site of kinases are a cornerstone of targeted therapy.[3] This application note provides a detailed guide for the synthesis, purification, and biological evaluation of a novel tyrosine kinase inhibitor, designated KIN-764 , using the versatile chemical intermediate 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide.[4] We present a complete workflow, from a robust synthetic protocol based on a Suzuki coupling reaction to in vitro biochemical and cell-based functional assays designed to characterize the inhibitor's potency and efficacy. This guide is intended to provide researchers with the foundational methodology to leverage this promising scaffold in their own drug discovery programs.
Introduction: The Rationale for Aminopyridine Scaffolds
The human kinome comprises over 500 kinases, many of which share significant structural homology in their ATP-binding pockets.[1] The primary challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects while maintaining high potency against the desired target.[5] The aminopyridine chemical scaffold has proven to be a highly effective starting point for the design of potent and selective kinase inhibitors.[6][7][8]
The subject of this guide, this compound (CAS 342417-01-0), is a functionalized aminopyridine derivative that serves as an ideal intermediate for library synthesis.[4] Its key features include:
-
A pyridine core that can form critical hydrogen bonds within the kinase hinge region.
-
A solubilizing 4-methylpiperazine group that often improves pharmacokinetic properties.
-
An o-tolyl group that can be oriented towards the solvent-exposed region or a hydrophobic pocket.
-
A nicotinamide moiety that provides a reactive handle for further chemical modification to enhance potency and tune selectivity.
This note will detail the conversion of this intermediate into a potent inhibitor of a representative oncogenic tyrosine kinase, such as the Bcr-Abl kinase, implicated in chronic myeloid leukemia (CML).[9]
Part I: Synthesis and Characterization of KIN-764
The synthetic strategy involves a palladium-catalyzed Suzuki coupling reaction to append a 7-azaindole moiety to the nicotinamide core. This modification is designed to extend the molecule into an adjacent pocket of the kinase active site, a common strategy for increasing affinity and selectivity.
Synthetic Workflow
Caption: Synthetic workflow for the generation of KIN-764.
Detailed Synthesis Protocol for KIN-764
This protocol describes a representative Suzuki coupling reaction. Researchers should ensure all reactions are performed in a fume hood with appropriate personal protective equipment.
Materials & Reagents:
-
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)-5-bromonicotinamide (Intermediate, assumed prepared)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (7-Azaindole boronic ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Protocol Steps:
-
Reaction Setup: In an oven-dried flask under an inert nitrogen atmosphere, combine the bromo-intermediate (1.0 eq), 7-azaindole boronic ester (1.2 eq), and sodium carbonate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to yield the final product, KIN-764.[10]
Characterization
The identity and purity of the synthesized KIN-764 must be rigorously confirmed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95% for use in biological assays.
Part II: Biological Evaluation of KIN-764
Once synthesized and purified, the inhibitor's biological activity must be quantified. A two-tiered approach is recommended: a direct, in vitro enzymatic assay followed by a cell-based assay to measure functional effects in a relevant biological context.[5]
Target Signaling Pathway
Caption: Simplified tyrosine kinase signaling pathway inhibited by KIN-764.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the level of inhibition.[11] It is a robust method for determining the half-maximal inhibitory concentration (IC₅₀).[12]
Materials:
-
Recombinant active tyrosine kinase (e.g., Abl)
-
Specific peptide substrate for the kinase
-
ATP solution
-
KIN-764 stock solution in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Protocol Steps:
-
Inhibitor Dilution: Prepare a serial dilution of KIN-764 in kinase assay buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted KIN-764 or DMSO control to each well.[11]
-
Enzyme Addition: Add 2.5 µL of the kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. Incubate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[11]
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to generate a luminescent signal.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]
Protocol 2: Cell-Based Proliferation Assay
This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase's activity.[9][13]
Materials:
-
Human CML cell line (e.g., K562), which expresses Bcr-Abl.[9]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
KIN-764 stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Sterile, clear-bottom 96-well cell culture plates
Protocol Steps:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of KIN-764 in culture medium. Add the diluted compound to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix contents by shaking on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control. Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the half-maximal effective concentration (EC₅₀).
Part III: Representative Data and Interpretation
Proper analysis and interpretation of results are critical for advancing a compound through the drug discovery pipeline.
Summary of KIN-764 Properties (Hypothetical Data)
| Parameter | Result | Interpretation |
| Purity (HPLC) | 98.7% | High purity suitable for biological assays. |
| Yield (Synthetic) | 65% | Acceptable yield for a multi-step synthesis. |
| IC₅₀ (Abl Kinase) | 15 nM | Potent direct inhibition of the target enzyme. |
| IC₅₀ (Src Kinase) | 850 nM | >50-fold selectivity for Abl over a related kinase. |
| EC₅₀ (K562 Cells) | 45 nM | Potent inhibition of proliferation in a relevant cancer cell line. |
Interpretation of Results
-
Potency and Selectivity: The low nanomolar IC₅₀ value against the target kinase (Abl) demonstrates that KIN-764 is a potent inhibitor.[14] The significantly higher IC₅₀ value against a related off-target kinase (Src) indicates good selectivity, which is a desirable trait to minimize potential side effects.[15]
-
Cellular Efficacy: The EC₅₀ value from the cell proliferation assay confirms that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a functional anti-proliferative effect.[16] A significant discrepancy between IC₅₀ and EC₅₀ values can sometimes indicate issues with cell permeability, compound stability, or efflux by cellular pumps.[5] In this case, the values are well-aligned, suggesting good drug-like properties.
Conclusion
This application note outlines a comprehensive and validated workflow for the synthesis and evaluation of novel kinase inhibitors using this compound as a versatile starting scaffold. The detailed protocols for chemical synthesis, in vitro biochemical analysis, and cell-based functional testing provide a robust framework for researchers engaged in kinase-targeted drug discovery. The favorable (though hypothetical) data for the resulting compound, KIN-764, highlights the potential of this chemical series to generate potent, selective, and cell-active kinase inhibitors for therapeutic development.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- Reaction Biology. (2022).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- MySkinRecipes. (n.d.). This compound.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
- Knippschild, U., et al. (2021).
- ResearchGate. (n.d.).
- Chaugule, V. K., et al. (2024). Identification and structural characterization of small molecule inhibitors of PINK1. PMC.
- BMG LABTECH. (2020). Kinase assays.
- Angell, R. M., et al. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PMC - NIH.
- Reaction Biology. (2024).
- Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Barclose, K., et al. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.
- Lindsley, C. W., et al. (n.d.). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.
- Guo, C., et al. (n.d.). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. PMC - NIH.
- Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Mol Cancer Ther.
- Boxer, M. B., et al. (n.d.).
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors.
- ResearchGate. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs.
- El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. inits.at [inits.at]
Experimental design for 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide studies
An In-depth Guide to the Preclinical Evaluation of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
Introduction: Unveiling the Potential of a Novel Nicotinamide Derivative
In the landscape of modern drug discovery, particularly in oncology, the identification of novel small molecules with therapeutic potential is a critical starting point. The compound this compound is a nicotinamide derivative that has been identified as a key intermediate in the synthesis of kinase inhibitors.[1][2] Its chemical structure, featuring a nicotinamide core and a piperazine moiety, is characteristic of many potent enzyme inhibitors.[1][3][4][5][6] This suggests that beyond its role as a synthetic precursor, the molecule itself may possess intrinsic biological activity worthy of investigation as a primary therapeutic agent.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate this compound. The protocols and workflows detailed herein are designed to rigorously progress from broad, unbiased target identification to specific validation of cellular target engagement and downstream mechanism of action. Our approach is grounded in the principle that robust preclinical validation is essential for building confidence in a biological hypothesis and mitigating the risk of failure in later stages of drug development.[7]
Section 1: Initial Target Identification and Validation Strategy
The foundational step in characterizing a novel compound is to identify its molecular target(s). Given that this compound is an intermediate for kinase inhibitors, a logical starting hypothesis is that its primary targets are within the human kinome.[1] An effective strategy begins with a broad screening approach to identify high-affinity interactions, followed by direct confirmation of this binding in a physiologically relevant context.
The overall workflow for target identification and validation is an iterative process. It begins with broad, high-throughput methods and progressively narrows the focus to more complex, physiologically relevant models to confirm the initial findings.[7]
Caption: Target validation workflow from initial screen to mechanism.
Protocol 1: In Vitro Kinase Panel Screening
Rationale & Expertise: The most efficient way to generate an initial target profile for a putative kinase inhibitor is to screen it against a large, diverse panel of recombinant human kinases. This unbiased approach can reveal both expected and unexpected interactions, providing critical data on potency and selectivity. A fluorescence-based assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), is a robust and scalable method for this purpose.[8] Inhibition is measured by a decrease in the fluorescent signal, which is proportional to the extent of substrate phosphorylation.[8]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series from this stock to achieve final assay concentrations typically ranging from 1 nM to 100 µM.
-
Assay Reaction Setup: In a 384-well assay plate, combine the following components in kinase buffer:
-
Recombinant kinase enzyme (e.g., 5-10 nM final concentration).
-
Biotinylated peptide substrate specific to the kinase.
-
The test compound at various concentrations or vehicle control (DMSO).
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration appropriate for the specific kinase (often at or near its Km value). Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[9]
-
Stop and Detect: Terminate the reaction by adding a stop/detection buffer containing EDTA (to chelate Mg2+ and stop the kinase) and the detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore).[8]
-
Signal Reading: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind. Read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value for each "hit".
Data Presentation: Hypothetical Kinase Screening Results
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| VEGFR-2 | 98% | 75 | Tyrosine Kinase |
| EGFR | 95% | 150 | Tyrosine Kinase |
| MEK1 | 12% | >10,000 | Ser/Thr Kinase |
| CDK4 | 8% | >10,000 | Ser/Thr Kinase |
| p38α | 25% | 8,500 | Ser/Thr Kinase |
This table illustrates how screening data can quickly identify potent and selective "hits," such as VEGFR-2 and EGFR, for further investigation.
Section 2: Verifying Target Engagement in a Cellular Milieu
A compound's activity against a recombinant enzyme in a buffer is a crucial first piece of evidence, but it does not prove the compound can enter a cell and bind its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[10][11]
Principle of CETSA: The binding of a ligand (the drug) to its target protein increases the protein's thermodynamic stability.[11][12] This means more energy (heat) is required to denature the ligand-bound protein compared to the unbound protein. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to a higher temperature indicates direct target engagement.[13]
Caption: The principle and workflow of the Cellular Thermal Shift Assay.
Protocol 2: Immunoblot-Based Cellular Thermal Shift Assay (CETSA)
Rationale & Trustworthiness: This protocol provides a direct, label-free method to confirm that this compound engages its putative kinase target (e.g., VEGFR-2) inside cancer cells. Including a vehicle control is critical to establish the baseline melting curve of the protein, against which any compound-induced shift is measured.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT-116, which expresses VEGFR-2) to ~80-90% confluency.[4] Treat the cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of the test compound (e.g., 10 µM) for 1-3 hours in a CO2 incubator.[14]
-
Heating Step: Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 68°C in 2°C increments, plus an unheated control). Heat the samples in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This process releases the intracellular contents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cellular debris.[13]
-
Protein Quantification and Western Blot: Carefully collect the supernatant (soluble fraction) from each sample. Normalize the protein concentration across all samples.[15] Analyze the levels of the target protein (e.g., VEGFR-2) and a loading control (e.g., GAPDH) by Western Blot as described in Protocol 3.
-
Data Analysis: Quantify the band intensities from the Western Blot. For each treatment group (vehicle and compound), plot the percentage of soluble protein remaining relative to the unheated control against the temperature. Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A ΔTm > 0 for the compound-treated group confirms target engagement.
Section 3: Delineating the Downstream Mechanism of Action
Confirming target engagement is a critical milestone. The next logical step is to demonstrate that this binding event has a functional consequence on the target's signaling pathway. For a kinase inhibitor, this means showing a reduction in the phosphorylation of downstream substrates.
Many receptor tyrosine kinases, like VEGFR-2, signal through the MAPK/ERK pathway to promote cell proliferation and survival.[15] Therefore, inhibiting VEGFR-2 should lead to decreased phosphorylation of key nodes in this cascade, such as MEK and ERK.
Caption: Simplified VEGFR-2 to MAPK/ERK signaling pathway.
Protocol 3: Western Blot Analysis of Signaling Pathway Modulation
Rationale & Expertise: Western blotting is a fundamental and widely used technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[16] By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., total ERK and phospho-ERK), we can quantitatively assess the impact of our compound on signaling activity.[17] This provides direct evidence of the compound's functional effect downstream of target engagement.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HCT-116 or endothelial cells) and grow to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 12-24 hours.[15]
-
Compound Incubation and Stimulation: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours. Subsequently, stimulate the cells with the appropriate ligand (e.g., VEGF for the VEGFR-2 pathway) for a short period (e.g., 10-15 minutes) to induce pathway activation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for electrophoresis.
-
Sample Preparation and Gel Electrophoresis: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[18] Load the samples onto an SDS-PAGE gel and separate the proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody: Incubate the membrane with a primary antibody specific for the target of interest (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[15]
-
Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped of the first set of antibodies and reprobed with an antibody for the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).
Data Presentation: Summary of Pathway Modulation
| Protein Target | Treatment Condition | Fold Change vs. Stimulated Control (Mean ± SD) |
| p-VEGFR-2 / Total VEGFR-2 | 100 nM Compound | 0.25 ± 0.05 |
| 500 nM Compound | 0.08 ± 0.02 | |
| p-ERK / Total ERK | 100 nM Compound | 0.31 ± 0.07 |
| 500 nM Compound | 0.11 ± 0.03 |
This table quantitatively demonstrates a dose-dependent inhibition of VEGFR-2 and downstream ERK phosphorylation, confirming the compound's mechanism of action.
Conclusion
The experimental design outlined in these application notes provides a rigorous, logical, and validated pathway for the preclinical characterization of this compound. By progressing from broad kinase screening to direct confirmation of cellular target engagement with CETSA and finally to the elucidation of downstream signaling effects via Western Blot, researchers can build a comprehensive data package. This structured approach not only validates the compound's mechanism of action but also establishes the scientific foundation necessary for advancing a promising molecule toward more complex cellular and in vivo efficacy studies.
References
- BenchChem. (n.d.). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeYKLr1zWUNRTLEJOZVqslSRqf7flhXwe-jjdI5yYR2w0rzNZG0fK4H3cLsRsrupORxi0a4Z2Ou9SUCxBriHoK6QodVGp_9P8L-YXaRs3TtqntgQigwSOLenmw9ukVhO-iKtw8TX30jc5SM46bcj7vax3-OpPxq3n9c6ZiYVbblG-Ki10N1WUSSVsRuOPvxom2E6TBVYmrn-OTvfRPFlhvwUoAg6mIbHjlU8_r50S6qdOwjSYjGZIHKCG8K4In2Q==]
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOY9QIRfn5ljKWtpSYWA-YlaD0ypgHzO9ZFN4dlinibL0jQRe7Ndx4HIrFn1is69XmMPibyAHVQB7SwNenNsEKvVNSIF-Ih72LbZjjX-Oy9vVM0fL0NZ3MUSIje30BWfFRqWmXj7e5Qau9ApEZIyCk6YVGyj8LB9SFXA5n0pVtOnY3yn9xO-5gK35WHu67JKoHcJL_dizJs6dmLig4nobI73zkvby75HC6cUokF8W-WFlgwA==]
- Martens, S. (2023). In vitro kinase assay. Protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHflCXjlod_L_MqfiaZtbSwV3DRjiuwXWC3Ckk5OKXerQg6ZluFQReI_4un0EXpPWbruvSaZTBQwgB_ORtbSFYc0dwou9g5FoiAkqWwPQSj2zcHQu6UZnCacfS2jfHjj5_pyBovZ9-NU5WSOZFfsv27ufapzIj47w==]
- Kramer, B. W., & Schadt, O. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0hyV0KNXBatf40kZJWzieOumMiCV0Y_tQ_g_DgcsKNMZOnmrALkP_pV0-OzyMTEC56Ta4DaEE3QS35TxBu5e5GUY5iuoTdt3u7GJKN9NUvnXjVxCKKxx69h0jFYLr_xetrRjy]
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from Bio-protocol website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgIyr9LybGghzg4LjcKSfr2KFi1lND0ekJVAOqnF5QLscutTDw2QqruM_LRqIIkNNniUVu1p0V9ztEyStTCz9fi9K8-xdy4cLfTDRSdpBVospLQ9KqtAU7RLzbaaoxghdzw4Z4KzejU5Nu1VNYcw==]
- PMC. (n.d.). In vitro NLK Kinase Assay. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz4DlHukkss1ey79aFN7XeWDIhHld5nPfFR8rOSLGldy73fO8XR0y8Vs0UpkWQSzMPEz9fUdSFa0or9oKaVftDO0ht6TvNMPtDyoG3a161BwkRImWUmFqnmW0xU_2b18TqsDpbzvaEyxLUKjs=]
- Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4fDskzrSv_H_Y0gkwq6V3FFvCz5Xtzm8wWjITr-_kONHxyddPDaHWD4aJqjiXFD3qLqZqzk4fwA1_G08ZChugPDQo5S3vvkKiy2g49hWpr9bkk_e-urg1NtC1ptx-BTPU38N3tFcieoFQAOAKWB4sxgK9N7w-x6G7xkg5AmdX9-x4JVDoItzjq7PZlp628eK2r04kVawW64iqzA==]
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1o_FYcDmWJAsEhjI6Hobt5ZHXyZaZcUq0p73kvai-DjCaDicdvYu51Bk7gngWxi7qbsOniL5-_t_YRd2mNekf_VcE1vrqm7dMIuCLEf54XmSUb-Jb1PrJyJPqTUxRP9p1wyXtumFj5hQh0FZm702O6yvEmPn2UVVNUMMU4y4lYQkqlBIQyUqF-14=]
- BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkgmPzdgN7WQHumWSBA_BVQsU9IF8R-88V6oixkaqkiI5uMrIx4yH94FPTxaFzIJuXPk_8roXeABPnEqyKMKEbAhSxAN9Hp5S1LxB3aRLR3NJu5LmHffzasdLhV42fmrr91y94yNtYmoGVO-ijbkqvlOBBDFNXqQG51ctYCdEbyqbPz_kYrpSREu6mHn5_Vpe7oZrUCbaX4AmLvCmda-NmQNu0eDMlCKJaz0F7ROLd3w6uwz0d8d5cX1lYs5C1mXFdcA==]
- Springer Protocols. (2025). Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation. [https://vertexaisearch.cloud.google.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWsg_W1LbphirvE66ucIDTtBplUev3nr3wFKBb6HneU6r1rMbiv7ROy8ctDJyVXMEMU85rGtjtw3s5sLSxEee4IrUF0vadIhwbYwOcxueNNHPVEwXUqau8ApMaUuiQkSphhNLGBgtBEQ==]
- Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqP5LDtbcOtF-KLY-YNi048mUMv2KTiq2fSV7SLH0y8osm3YoTb5CBjGqXde-fsqSU5PVDkIPjsSnkgGYuqWzfR96gU6_ADTKbRqwJbblR3RNPo0me9YcmlWRGWs9ea6vPicwt]
- Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER1-7eaHmHLRP4jASNMa6At39f1rQvRcqCmL4nzH8lZSI9PbC8itHVIxywNjzOQoXAAcyzBekYbaE3ZUrvDocp-wGFU7Ne84w6vt-vYHWdqLyZcQRkt9VUgOF3dS9y7tADyuDaq-SP7Ouet2MRWx-JoPwNyLZFCyK1suTyysUycBdcQ5UoGR_ufUALqd-QOInNIkMubeAlGC8It99cFbiNkN_VliAbg0Zhc2_ohVxMCsKNS1NAeTHgr5qPEHbJ5Wq_sLVzQJgDwrTfg_ePYushexoMB58ImPhK-H19kXeFwIPPaGFvHbCvt9pcaTmVZqocWfEaSq2gZBTLFrLSS4RVUMKWb70sYg==]
- Robers, M. B., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuMawvsOyszosUCFvb3Akk99uhIqDxZDBgtmnoz4go7vZeYdGplsJcoqkoPFdcy5iR_-e9314Ceih8uUSG4FU02dGAAWhmhBMIj6m_2P4bTuzFvfz0vFFvQGWoPimwVDY9toXDv6PeGrKbhWA=]
- MDPI. (n.d.). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqNHpOc1Qt8q-ql0LWi6b2zGV2xmDL87tFFrr6bJTzwESN1lVtCdV0pVAOQZ_7GvWTbIkcPftkcTCEN-CpWipz2WQ8pslyAuKGu1UbyVchY2FLAcMnFGMapJD4K8k2IiE57wMp]
- Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from Cell Signaling Technology website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpmwUkzf_hTTkuP9a5b3qaiFwo8UjwiUDu7_-pTV3V6JhMoSVVmlwJL2GwEKbkoTGVN_B3RiDS58Zilxz4jVccGwW_0tzPVMsOk1yuGIvzAo0X9wb55bkDIJEySp18FxrFI-afrtkq0z62773g0NTA6WIu5pCrVwOJC_TcrfEVz7l6]
- Abcam. (n.d.). Western blot protocol. Retrieved from Abcam website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoYNqJ8r-Vivcc5IqJey7VDwxyZvD06b1hqNJKSv2_bY1PYfnO47Shv0IQmAAKd8AaACiGaPL8Tw3guNkUMtCm4KID_jS0XqhAvzVj_gSPJCg7JQ5qu_pnYTVT5VCb3RN2M3c6JkXD7_R36D_b-_dr-hH8468jg4UJ2AGXrdST4ks=]
- El-Sayed, N. N. E., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiYZ3y-yvTpw8E9vZtUgWxkAFTcBS0sDyh7eb4wgeCbBlDj62M4NR7ZQ_5Srlw6i_5UWW-zuSIn4ll0kACDwxk8m4wHffXXNfWCmvjuBXF93CeL6uHu_4O_2ojLSuRAd4BOMoVcxanKG25lFO0]
- Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbbardVntqWEo1yue6sxDozXx7yMdWdqKO9u0PR-pspH-MU-f2Ld2GRmBChUXX7Fd0VsOmI4f9JmgZ09EDlkPpligjainhx9SESJq2FrJu53gRBtefI0qcr78wqj4Y1OZK58kVmaws0dgY8HvQ]
- MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBA5w-Ywz5OW8OOUw0WeynzQgvrSiJ2zjMo-qVCdgdKSWsCQ7jkRL5oP7j1dReXLjMw43WPL5Ecu6vLVbVJ7Y2oi3gBQj96rB6b3MCeRiQwB5MM_dgSsBDtvTmhulrs1IgLmAfsTu0ivBi3fjD2AQ0LrECpoXC5zMnGgUtpmxMRLGQ_wUQGvpuF5OXv-THWCPWMoEdrQAAeHPQAe2HB-vS2Z7qfQYAC2djo3xRNA==]
- ChemicalBook. (n.d.). Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate synthesis. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH067wCtUjjYAne4vKFPZ8PVSl7HKIywZvF_hsHBVWe522-Ld0Z2_ZWVM0UwRk0ih4Jd28N1SOC71fF6zWAyS8eHPtUsxYkTkdDU9Gs7kUiQojQdLzUex1xul7FVYk3tffB80d1mrrnOKwoe5dNWdmqng==]
- MDC Connects. (2020, August 6). Target Validation and Efficacy. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5SGvbBf-KPYRrm9f6F7LRAXqLz5MewwfryaCBX6vYLB68eBRR0UieO-KC6QNTzcE830-0-AQgGr4E3ni0327CbCz9-Bq6M9mTwtNBBej1XPDrSXby-ihpIrY_hK1R6FonuK_S9-M=]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro kinase assay [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Application Note: 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide as a Scaffold for Investigating the PI3K/Akt/mTOR Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the use of 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide as a foundational scaffold for the development and characterization of novel inhibitors targeting the PI3K/Akt/mTOR signal transduction pathway. While primarily known as a key intermediate in the synthesis of kinase inhibitors, its structural motifs are representative of those found in potent modulators of this critical cellular pathway.[1][2] This guide details the mechanism of the PI3K/Akt/mTOR pathway and provides detailed protocols for in vitro and cell-based assays to assess the efficacy and mechanism of action of derivative compounds.
Introduction: A Scaffold for Kinase Inhibitor Discovery
The compound this compound is a well-established chemical intermediate in pharmaceutical research, particularly in the creation of tyrosine kinase inhibitors aimed at cancer therapy.[1][2] Its molecular structure, featuring a nicotinamide core, a methylpiperazine group, and a tolyl moiety, provides a versatile backbone for the synthesis of molecules with high binding affinity and selectivity for the ATP-binding pockets of various kinases.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs cell growth, proliferation, survival, and metabolism.[3][4][5][6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][8] This application note will, therefore, use the PI3K/Akt/mTOR pathway as a model system to demonstrate how a chemical scaffold like this compound can be leveraged to develop and characterize potent and selective kinase inhibitors. The protocols herein are designed to be robust and provide a clear framework for assessing on-target activity and cellular effects of novel derivative compounds.
The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/Akt/mTOR pathway is activated by a multitude of upstream signals, including growth factors and hormones, that bind to receptor tyrosine kinases (RTKs). This binding event leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt, to the cell membrane.
Once at the membrane, Akt is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a plethora of downstream substrates, including the TSC1/TSC2 complex, which leads to the activation of mTOR Complex 1 (mTORC1).[3][5] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3.[7]
Caption: Workflow for an in vitro PI3K kinase assay.
Protocol (Example using a commercial kit like ADP-Glo™):
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions (e.g., PI3K enzyme, PIP2 substrate, ATP solution, ADP-Glo™ reagent). [9]2. Compound Dilution: Perform a serial dilution of the test compound in a 384-well plate to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Kinase Reaction: Add the PI3K enzyme and PIP2 substrate mixture to the wells containing the diluted compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and following the kit's instructions for luminescence measurement.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
| Compound | Target | IC50 (nM) |
| Derivative X | PI3Kα | 50 |
| Wortmannin (Control) | Pan-PI3K | 5 |
Western Blot Analysis of Pathway Modulation
Objective: To assess the effect of the test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in a cellular context.
Principle: This technique separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect the levels of total and phosphorylated forms of target proteins like Akt and mTOR. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition. [7][10][11]
Caption: Workflow for Western blot analysis.
Protocol:
-
Cell Culture: Plate a cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87MG) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: To reduce basal pathway activity, replace the growth medium with a serum-free or low-serum medium and incubate for 16-24 hours. [12][13][14][15][16]This synchronizes the cells and makes them more responsive to stimulation.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), and total mTOR. [10][11][17]Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target.
| Treatment | p-Akt/Akt Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| Derivative X (100 nM) | 0.2 | 0.3 |
| PI-103 (Control) | 0.1 | 0.1 |
Cell Viability and Proliferation (MTT Assay)
Objective: To determine the effect of the test compound on cell metabolic activity, as an indicator of cell viability and proliferation.
Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells. [1][18][19][20][21] Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Colony Formation Assay
Objective: To assess the long-term effect of the test compound on the ability of single cells to form colonies.
Principle: This assay measures the ability of a single cell to undergo unlimited division and form a colony. It is a stringent test of cytotoxicity and cytostatic effects. [22][23][24][25] Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for the duration of the experiment, or for a shorter period followed by washout.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
References
-
MySkinRecipes. This compound. Available from: [Link]
-
protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. 2023. Available from: [Link]
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. 2024. Available from: [Link]
-
Creative Bioarray. Soft Agar Assay for Colony Formation Protocol. Available from: [Link]
-
Bio-protocol. Clonogenic Assay. Available from: [Link]
-
Agilent. Cancer Research: Cell Proliferation and Colony Formation Assays. Available from: [Link]
-
Springer Nature Experiments. Measuring PI3K Lipid Kinase Activity. Available from: [Link]
-
protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. 2023. Available from: [Link]
-
Frontiers in Oncology. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. 2022. Available from: [Link]
-
Protocol Online. Serum starving cells - why?. 2007. Available from: [Link]
-
Cells. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. 2022. Available from: [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Available from: [Link]
-
Frontiers in Oncology. A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. 2021. Available from: [Link]
-
American Journal of Physiology-Cell Physiology. Serum starvation: caveat emptor. 2013. Available from: [Link]
-
Molecular Cancer. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. 2023. Available from: [Link]
-
ResearchGate. Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays?. 2017. Available from: [Link]
-
ResearchGate. (PDF) Targeting the PI3K/Akt/mTOR Pathway. 2012. Available from: [Link]
-
ResearchGate. (PDF) Cell fasting: Cellular response and application of serum starvation. 2014. Available from: [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]
-
ResearchGate. Is serum starvation necessary for cell culture?. 2023. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
PharmaCompass. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. Available from: [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. This compound [myskinrecipes.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.de [promega.de]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Serum starving cells - why? - Cell Biology [protocol-online.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. researchhub.com [researchhub.com]
- 22. artscimedia.case.edu [artscimedia.case.edu]
- 23. bio-protocol.org [bio-protocol.org]
- 24. agilent.com [agilent.com]
- 25. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Application Note & Protocol: Dissolution of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide for Preclinical Research
Abstract: This document provides a comprehensive guide and a detailed, field-proven protocol for the effective dissolution of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide (CAS: 342417-01-0). As a key intermediate in the synthesis of kinase inhibitors, its proper solubilization is a critical prerequisite for obtaining accurate, reproducible, and meaningful results in downstream biological assays.[1] This guide addresses the common challenge of poor aqueous solubility inherent to this class of molecules by establishing a robust methodology for preparing high-concentration stock solutions and stable aqueous working solutions, thereby ensuring compound integrity and maximizing experimental success.
Compound Overview and Physicochemical Profile
This compound is a heterocyclic amide derivative utilized in pharmaceutical research, particularly in the development of kinase inhibitors for signal transduction pathway studies.[1] Its molecular structure, characterized by multiple aromatic rings and a piperazine moiety, suggests low intrinsic aqueous solubility, a common feature of modern small-molecule drug candidates.[2][3] Understanding its properties is the foundation for developing a successful dissolution strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 342417-01-0 | [1][4][5] |
| Molecular Formula | C₁₈H₂₂N₄O | [1][5][6] |
| Molecular Weight | 310.39 g/mol | [1][5] |
| Appearance | Assumed to be a solid, crystalline powder. | |
| Purity | Typically supplied as ≥98% | [5] |
| Storage (Solid) | Store at 2-8°C, protect from light and moisture. | [1] |
| Calculated LogP | 1.90772 | [5] |
| Hydrogen Bond Donors | 1 | [5][6] |
| Hydrogen Bond Acceptors | 4 |[5][6] |
Safety & Handling: Researchers should treat this compound as a potentially bioactive and hazardous substance.[7] Always handle with appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, within a chemical fume hood or ventilated enclosure.
The Rationale of the Dissolution Strategy
The primary obstacle for using compounds like this compound in biological assays is their hydrophobicity. Direct dissolution in aqueous buffers (e.g., PBS, cell culture media) is almost always unsuccessful and will lead to suspension rather than a true solution.
The universally accepted best practice is a two-step process:
-
Prepare a High-Concentration Stock Solution: The compound is first dissolved at a high concentration (e.g., 10-50 mM) in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard first choice due to its exceptional solvating power for a vast range of organic molecules and its miscibility with aqueous media.[8][9]
-
Prepare a Working Solution via Dilution: This concentrated organic stock is then serially diluted into the final aqueous buffer or cell culture medium.[10] This step is critical, as improper dilution can cause the compound to precipitate out of solution, a phenomenon known as "precipitation upon dilution."[8]
The final concentration of the organic solvent in the assay must be carefully controlled. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with levels below 0.1% being ideal to prevent solvent-induced cytotoxicity or off-target effects.[8][10]
Caption: Decision workflow for preparing a concentrated stock solution.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for preparing a highly concentrated stock solution, which serves as the foundation for all subsequent experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (cell culture grade recommended)
-
Calibrated analytical balance
-
Sterile 1.5 mL microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
Procedure:
-
Equilibration: Allow the vial of lyophilized compound to equilibrate to room temperature for at least 15-20 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the hygroscopic powder, which can affect its mass and stability.[8][9]
-
Weighing: On a calibrated analytical balance, carefully weigh out a precise amount of the compound into a sterile microcentrifuge tube.
-
Example Calculation for 10 mM Stock:
-
Molecular Weight (MW) = 310.39 g/mol
-
To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Volume (L) × Concentration (mol/L) × MW ( g/mol )
-
Mass (g) = 0.001 L × 0.010 mol/L × 310.39 g/mol = 0.0031039 g
-
Mass (mg) = 3.10 mg
-
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1.0 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes.[8] If insolubility persists, place the tube in a water bath sonicator for 10-15 minutes.
-
Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.[7][8] Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be completely clear.
-
Aliquoting and Storage: To preserve the integrity of the stock solution, dispense it into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation.[9]
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store them at -20°C for short-term storage or -80°C for long-term stability.[7][8]
Protocol 2: Preparation of Aqueous Working Solutions for Assays
This protocol describes the critical dilution step from the DMSO stock into an aqueous medium. The goal is to achieve the final desired concentration while avoiding precipitation.
Caption: Recommended workflow for diluting DMSO stock into aqueous media.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Aqueous Medium: Pre-warm the required volume of your final aqueous solution (e.g., complete cell culture medium with FBS, PBS, or assay buffer) to the intended experimental temperature.[7]
-
Dilution (Critical Step): The key to preventing precipitation is to ensure rapid dispersion of the DMSO stock into the aqueous phase.[7]
-
Place the tube containing the pre-warmed aqueous medium on a vortex mixer set to a medium speed.
-
While the medium is actively vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the liquid.
-
Continue vortexing for another 10-15 seconds after the addition is complete.
-
-
Final Concentration Calculation:
-
Example for 10 µM Working Solution:
-
Desired Final Concentration = 10 µM
-
Stock Concentration = 10 mM = 10,000 µM
-
Dilution Factor = 10,000 µM / 10 µM = 1000x
-
To make 1 mL (1000 µL) of working solution, add 1 µL of the 10 mM stock to 999 µL of aqueous medium.
-
-
Final DMSO Concentration: (1 µL DMSO / 1000 µL total volume) × 100% = 0.1%
-
-
Use Immediately: Working solutions should be prepared fresh for each experiment and used promptly, as the compound's stability in aqueous solution may be limited. Do not store aqueous working solutions.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table provides solutions to common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in 100% DMSO. | 1. Compound purity/quality issue.2. Insufficient mechanical agitation.3. Concentration is above its solubility limit in DMSO. | 1. Use sonication and gentle warming (37°C) as described in Protocol 1.[8]2. Try preparing a lower concentration stock (e.g., 5 mM).3. Contact the supplier to verify compound quality. |
| Precipitate forms immediately upon dilution into aqueous buffer. | 1. Final concentration exceeds the compound's kinetic solubility.[8][11]2. Improper dilution technique (e.g., adding buffer to stock).3. Buffer components (e.g., salts) are reducing solubility.[12] | 1. Ensure you are adding the DMSO stock to a vigorously vortexing buffer.[7]2. Prepare a lower final concentration.3. Consider an intermediate dilution step in a co-solvent like ethanol before the final aqueous dilution.[8] |
| Inconsistent or no activity in biological assays. | 1. Compound may have precipitated in the assay plate.2. Degradation from repeated freeze-thaw cycles of the stock.3. Aqueous working solution was not used immediately. | 1. Visually inspect assay plates under a microscope for signs of precipitation.2. Always use fresh aliquots of the stock solution for each experiment.[9]3. Prepare working solutions immediately before adding them to the assay. |
References
- Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors. Benchchem.
- Application Notes and Protocols for the Dissolution of Novel Compounds for In Vitro Cellular Assays. Benchchem.
- N-(tert-Butyl)-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide. Sigma-Aldrich.
- This compound. MySkinRecipes.
- Protocol for dissolving and storing Chk2-IN-1 for experiments. Benchchem.
- Application Notes and Protocols for Dissolving CDP-840. Benchchem.
- 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. PharmaCompass.com.
- 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. gsrs.
- How to dissolve small inhibitor molecules for binding assay?
- How to enhance drug solubility for in vitro assays?
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010).
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.
- 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. ChemScene.
- In vitro solubility assays in drug discovery. PubMed.
- This compound. BLDpharm.
Sources
- 1. This compound [myskinrecipes.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 342417-01-0|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
Welcome to the technical support center for the synthesis of 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important kinase inhibitor intermediate.[1][2] Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.
The synthesis of this compound typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction allows for the efficient coupling of an aryl halide, in this case, 6-chloro-4-(o-tolyl)nicotinamide, with 1-methylpiperazine. While robust, this reaction is sensitive to a number of variables that can impact its success. This guide will walk you through potential challenges and their solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
You observe a significant amount of unreacted 6-chloro-4-(o-tolyl)nicotinamide in your reaction mixture by TLC or LC-MS analysis.
Potential Causes & Solutions
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low conversion.
-
Inadequate Inert Atmosphere: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Degas your solvent and reagents thoroughly.
-
Poor Quality Reagents: Trace impurities in solvents, starting materials, or the base can poison the catalyst. Use high-purity, anhydrous solvents and reagents.
-
Incorrect Catalyst/Ligand Choice: The choice of palladium source and phosphine ligand is critical. For electron-rich chloropyridines, bulky, electron-rich ligands are often necessary to facilitate the challenging oxidative addition step.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to drive the oxidative addition of the C-Cl bond. If you are running the reaction at a lower temperature, consider a stepwise increase to find the optimal point without degrading the catalyst or starting materials.
-
Base Selection: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and anhydrous. The base's role is not only to deprotonate the amine but also to facilitate the catalytic cycle. The effectiveness of a base can be highly dependent on the solvent and substrates.
-
Problem 2: Significant Formation of Hydrodehalogenation Side Product
You observe a significant peak in your analysis corresponding to 4-(o-tolyl)nicotinamide, where the chlorine atom has been replaced by a hydrogen.
Potential Causes & Solutions
-
Slow Reductive Elimination: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and occurs when the desired C-N bond formation is slow.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphine ligands like XPhos, SPhos, or RuPhos) which are known to accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Reaction Concentration: Higher concentrations can favor the bimolecular amination reaction over competing side reactions.
-
-
Presence of Protic Impurities: Trace amounts of water or other protic impurities can be a source of protons for the hydrodehalogenation reaction.
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried.
-
Problem 3: Formation of Dimerized or Other Impurities
Your analytical data shows the presence of unexpected byproducts, such as the homocoupling of the aryl chloride or other impurities.
Potential Causes & Solutions
-
Catalyst Decomposition: If the palladium catalyst decomposes to palladium black, it can catalyze other, undesired reactions.
-
Ligand Protection: A robust ligand will protect the palladium center and prevent agglomeration. Ensure an appropriate ligand-to-palladium ratio (typically 1.1:1 to 2:1).
-
-
Reaction with the Nicotinamide Moiety: While less common, the amide functionality could potentially interact with the catalyst or reagents under certain conditions.
-
Protecting Groups: If side reactions involving the amide are suspected, though unlikely in this specific transformation, a protecting group strategy could be considered in more complex syntheses.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the Buchwald-Hartwig amination. This involves the palladium-catalyzed cross-coupling of 6-chloro-4-(o-tolyl)nicotinamide with 1-methylpiperazine in the presence of a suitable base and phosphine ligand.
Q2: Which palladium catalyst and ligand combination is best for this reaction?
A2: While optimal conditions should be screened, a good starting point for the coupling of a chloropyridine with a secondary amine like 1-methylpiperazine would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands are known to be effective for challenging C-Cl bond activations.
Q3: What role does the base play in this reaction?
A3: The base is critical for the reaction's success. Its primary role is to deprotonate the piperazine nitrogen, making it a more potent nucleophile. It also plays a role in the regeneration of the active catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred. The choice of base can significantly impact the reaction rate and yield.[3]
Q4: How can I purify the final product and remove residual palladium?
A4: Purification is typically achieved through column chromatography on silica gel. To remove trace amounts of palladium, which can be crucial for pharmaceutical applications, several methods can be employed after the initial purification:
-
Treatment with a scavenger: Activated carbon or silica-based metal scavengers can be effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification and palladium removal.
-
Aqueous workup with a chelating agent: Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can help extract residual palladium.
Q5: My reaction appears to stall after a certain percentage of conversion. What could be the cause?
A5: Reaction stalling can be due to several factors:
-
Catalyst decomposition: The active catalyst may not be stable over the entire course of the reaction, especially at elevated temperatures.
-
Product inhibition: The product, this compound, may coordinate to the palladium center and inhibit further catalytic cycles.
-
Reagent degradation: One of the starting materials or the base may be degrading under the reaction conditions.
To address this, you could try a lower reaction temperature for a longer duration, a more stable catalyst system, or adding a second portion of the catalyst midway through the reaction.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the synthesis. Optimization of specific parameters may be necessary.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 6-chloro-4-(o-tolyl)nicotinamide | 246.69 | 1.0 | 247 mg |
| 1-Methylpiperazine | 100.16 | 1.2 | 120 mg (0.13 mL) |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol%) | 9.2 mg |
| XPhos | 476.65 | 0.022 (2.2 mol%) | 10.5 mg |
| Sodium tert-butoxide | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | 5 mL |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 6-chloro-4-(o-tolyl)nicotinamide (247 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (10.5 mg, 0.022 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) followed by 1-methylpiperazine (0.13 mL, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the desired product.
Visualizations
Reaction Scheme
Caption: A workflow for troubleshooting low-yield reactions.
References
-
Varghese, J. L., & Suresh, C. H. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 80(1), 513-522. [Link]
-
Varghese, J. L., & Suresh, C. H. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 12274–12282. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PharmaCompass. (n.d.). 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. Retrieved from [Link]
Sources
Off-target effects of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide in assays
Welcome to the technical support resource for 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in various assays. We will delve into troubleshooting common issues, understanding potential off-target effects, and ensuring the scientific integrity of your experimental results.
Introduction: Understanding the Compound
This compound is a chemical intermediate used in the synthesis of more complex molecules, particularly kinase inhibitors.[1] Its core structure is a key component of several potent inhibitors targeting tyrosine kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.
A notable analogue with a similar structural backbone is Nilotinib (AMN107) , a well-characterized inhibitor of the Bcr-Abl tyrosine kinase.[2][3] Given the structural similarities, it is plausible that this compound may exhibit activity towards similar kinase targets. Therefore, this guide will leverage the known pharmacology of Nilotinib to inform troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that may arise during the use of this compound in your assays.
Q1: I am not observing the expected inhibitory effect in my kinase assay. What are the possible reasons?
There are several factors that could contribute to a lack of efficacy in your assay:
-
Compound Integrity and Solubility: Ensure the compound has been stored correctly and has not degraded. Poor solubility in your assay buffer can also significantly reduce the effective concentration. It is advisable to perform a solubility test before starting your experiments.
-
Assay Conditions: The concentration of ATP in your kinase assay can significantly impact the apparent potency of an ATP-competitive inhibitor. If the ATP concentration is too high, it can outcompete the inhibitor, leading to a weaker than expected effect. Consider running your assay at or below the Km of ATP for the specific kinase.
-
Target Kinase Activity: Confirm that your target kinase is active in your assay system. This can be done by including a positive control inhibitor with known activity against the kinase.
-
Cellular Permeability: If you are using a cell-based assay, the compound may not be efficiently crossing the cell membrane. You may need to optimize the incubation time or use a different cell line.
Q2: I am observing unexpected cellular phenotypes that do not correlate with the inhibition of my primary target. Could this be due to off-target effects?
Yes, this is a strong possibility. Small molecule inhibitors often interact with multiple targets, a phenomenon known as polypharmacology. Based on its structural similarity to Nilotinib, this compound could potentially inhibit other kinases besides its intended primary target.
Known off-target effects of the structurally related inhibitor Nilotinib include the inhibition of:
-
KIT
-
LCK
-
EPHA3 and EPHA8
-
DDR1 and DDR2
-
PDGFRB
-
MAPK11
-
ZAK[2]
These off-target activities can lead to a variety of cellular effects that are independent of the primary target's inhibition. For example, inhibition of PDGFRB could impact cell migration and proliferation in certain cell types.
Q3: How can I confirm if the observed effects are on-target or off-target?
Distinguishing between on-target and off-target effects is crucial for data interpretation. Here are some strategies:
-
Use of a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary kinase. If this second inhibitor reproduces the observed phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of your target kinase. If the phenotype is rescued, it confirms that the effect is on-target.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If this phenocopies the effect of the inhibitor, it supports an on-target mechanism.
-
Kinase Profiling: To identify potential off-targets, you can screen the compound against a broad panel of kinases. This can provide a comprehensive view of its selectivity profile.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a systematic approach to troubleshooting unexpected results in your assays.
Step 1: Verify Compound Integrity and Concentration
-
Action: Confirm the purity and identity of your compound using methods like LC-MS or NMR. Prepare fresh stock solutions and verify the concentration.
-
Rationale: Compound degradation or incorrect concentration is a common source of experimental variability.
Step 2: Optimize Assay Conditions
-
Action: If you suspect issues with assay sensitivity, perform a dose-response curve with a known positive control inhibitor. For kinase assays, consider varying the ATP concentration.
-
Rationale: Ensuring your assay is performing optimally is essential before interpreting results from your test compound.
Step 3: Investigate Potential Off-Target Effects
-
Action: If you observe unexpected phenotypes, consult the literature for known off-target effects of structurally similar compounds. Consider performing a limited kinase screen against kinases known to be off-targets of related inhibitors.
-
Rationale: This can provide initial clues as to whether your observations are due to off-target activities.
Step 4: Employ Cellular and Molecular Tools for Target Validation
-
Action: Use techniques like target knockdown, overexpression of resistant mutants, or orthogonal inhibitors to validate that the observed effects are linked to your primary target.
-
Rationale: These experiments provide direct evidence to support or refute an on-target mechanism.
Data Presentation and Experimental Protocols
Clear data presentation is essential for interpreting your results.
Table 1: Example Kinase Selectivity Profile
This table illustrates how to present data from a kinase selectivity screen. The data shown here is hypothetical and for illustrative purposes only.
| Kinase | IC50 (nM) of Compound X | IC50 (nM) of Nilotinib (Reference) |
| Primary Target | ||
| Bcr-Abl | 25 | 20 |
| Potential Off-Targets | ||
| c-Kit | 150 | 100 |
| PDGFRβ | 200 | 150 |
| Lck | >1000 | 500 |
| DDR1 | 500 | 300 |
Protocol: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol can be used to verify that your compound is binding to its intended target within a cellular context.
-
Cell Treatment: Treat your cells with either the vehicle control or your compound at the desired concentration for a specified time.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Visualizing Pathways and Workflows
Diagrams can help to conceptualize complex biological processes and experimental designs.
Diagram 1: Simplified Bcr-Abl Signaling Pathway
This diagram illustrates the central role of Bcr-Abl in chronic myeloid leukemia (CML) and the point of inhibition by tyrosine kinase inhibitors.
Caption: Bcr-Abl signaling and inhibitor action.
Diagram 2: Troubleshooting Workflow for Unexpected Cellular Phenotypes
This workflow provides a logical sequence of experiments to dissect on-target versus off-target effects.
Caption: A logical guide to troubleshooting unexpected results.
Conclusion
While this compound is primarily a synthetic intermediate, its structural similarity to potent kinase inhibitors like Nilotinib suggests it may possess biological activity. When using this compound in your research, it is crucial to be aware of potential off-target effects and to employ rigorous experimental controls to validate your findings. This guide provides a framework for troubleshooting common issues and ensuring the scientific validity of your data.
References
-
MySkinRecipes. This compound. Available from: [Link]
-
Wikipedia. Nilotinib. Available from: [Link]
-
National Cancer Institute. Definition of nilotinib hydrochloride monohydrate - NCI Drug Dictionary. Available from: [Link]
Sources
Technical Support Center: Optimizing 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide Concentration for Cell Culture Experiments
Welcome to the technical support center for 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the use of this compound in your cell culture experiments. As a key intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer cell proliferation, its proper application is crucial for obtaining reliable and reproducible data.[1] This resource will address common challenges and provide a logical framework for determining the optimal concentration for your specific experimental needs.
I. Understanding the Compound: A Primer for Effective Use
This compound is a nicotinamide derivative with a molecular formula of C₁₈H₂₂N₄O and a molecular weight of approximately 310.4 g/mol .[2] Its structure suggests a role in modulating signal transduction pathways, making it a valuable tool in pharmaceutical research.[1] Before delving into optimization protocols, it is essential to understand the foundational aspects of handling and applying this small molecule inhibitor.
Frequently Asked Questions (FAQs): Getting Started
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper preparation and storage of your stock solution are critical for maintaining the compound's integrity and ensuring consistent experimental results.
-
Solvent Selection: Due to the hydrophobic nature of many small molecule inhibitors, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[3]
-
Stock Concentration: A common practice is to prepare a high-concentration stock solution, for example, at 10 mM. This allows for minimal volumes to be added to your cell culture medium, thereby reducing the final DMSO concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.[3] Protect the compound from light.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration is highly dependent on the cell line and the specific biological question being investigated. Since a definitive IC₅₀ value for this intermediate may not be publicly available, an empirical approach is necessary.
A general best practice for novel kinase inhibitors is to start with a broad concentration range. If any related compounds have known IC₅₀ values, you can use those as a starting point. For instance, some nicotinamide derivatives have shown cytotoxic effects in cancer cell lines with IC₅₀ values in the low micromolar range.[4][5] Therefore, a reasonable starting range for a dose-response experiment would be from 100 nM to 10 µM.[6]
Q3: How can I be sure that the observed effects are due to on-target activity and not off-target effects or cytotoxicity?
A3: This is a crucial aspect of working with any small molecule inhibitor. To distinguish between specific on-target effects and non-specific effects, consider the following:
-
Dose-Response Curve: A clear, sigmoidal relationship between the compound's concentration and the biological effect suggests a specific interaction.
-
Cytotoxicity Assessment: Always run a parallel cytotoxicity assay (e.g., MTT or resazurin) to determine the concentration range that is non-toxic to your cells.[7] Your functional assays should be conducted at concentrations below the cytotoxic threshold.
-
Positive and Negative Controls: Use a well-characterized inhibitor for the same target or pathway as a positive control. As a negative control, you can use a structurally similar but inactive analog, if available.[8]
II. Experimental Protocols: A Step-by-Step Guide to Optimization
This section provides detailed protocols for essential experiments to determine the optimal concentration of this compound for your cell culture system.
Protocol 1: Determining Compound Solubility in Cell Culture Medium
A common reason for the lack of a compound's effect is poor solubility in aqueous assay buffers.[3] This protocol will help you visually assess the solubility at your desired concentrations.
Materials:
-
10 mM stock solution of this compound in DMSO.
-
Your specific cell culture medium.
-
Sterile microcentrifuge tubes.
Procedure:
-
Prepare a series of dilutions of your compound in cell culture medium. For example, to test a final concentration of 10 µM, add 1 µL of your 10 mM stock to 1 mL of medium.
-
Vortex the solutions gently.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Visually inspect the solutions for any signs of precipitation against a dark background. If precipitation is observed, that concentration is likely too high for your experimental conditions.
Protocol 2: Establishing a Dose-Response Curve with a Cell Viability Assay (MTT)
This protocol will help you determine the cytotoxic concentration range of the compound in your chosen cell line.
Materials:
-
96-well cell culture plates.
-
Your cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: The next day, prepare serial dilutions of the compound in fresh culture medium. A common range to test is from 0.1 µM to 100 µM. Remove the old medium and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as your highest compound concentration, typically <0.5%).[7]
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentration Range | 0.1 µM - 100 µM (initial screen) | A wide range is necessary to capture the full dose-response curve for an unknown compound. |
| Vehicle Control (DMSO) | < 0.5% | High concentrations of DMSO can be toxic to cells and confound results.[7] |
| Incubation Time | 24, 48, or 72 hours | The effect of the inhibitor can be time-dependent. |
III. Troubleshooting Guide
This section addresses common issues you may encounter during your experiments.
Issue 1: High variability in results between experiments.
-
Possible Cause: Inconsistent cell passage number or seeding density.
-
Solution: Use cells within a defined, low-passage number range for all experiments. Ensure a consistent number of cells are seeded in each well.[7]
-
-
Possible Cause: Compound instability.
-
Solution: Prepare fresh dilutions of the compound from a frozen aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]
-
Issue 2: No observable effect of the compound, even at high concentrations.
-
Possible Cause: Poor compound solubility.
-
Solution: Re-evaluate the compound's solubility in your culture medium using Protocol 1. The effective concentration may be much lower than intended if the compound precipitates.
-
-
Possible Cause: The target pathway is not active in your cell model.
-
Solution: Confirm the expression and activity of the expected target kinase in your cell line, for example, through Western blotting for the phosphorylated form of the target or its downstream substrates.
-
-
Possible Cause: Incorrect experimental endpoint.
-
Solution: The inhibition of a specific kinase may not always lead to direct cytotoxicity. Consider assays that measure more specific downstream effects of the target pathway, such as changes in cell cycle progression or inhibition of a specific phosphorylation event.[6]
-
Issue 3: Significant cell death is observed at concentrations where a specific inhibitory effect is expected.
-
Possible Cause: The compound has a narrow therapeutic window in your cell line.
-
Solution: Perform a more granular dose-response curve with smaller concentration increments around the concentration where you observe toxicity.
-
-
Possible Cause: Off-target cytotoxic effects.
-
Solution: This is a common challenge with small molecule inhibitors. If possible, test the effect of the compound in a cell line where the target kinase is not expressed or has been knocked out. A lack of effect in such a model would support on-target activity.
-
IV. Visualizing Experimental Workflows and Pathways
Workflow for Optimizing Inhibitor Concentration
Caption: Workflow for determining the optimal concentration of a novel inhibitor.
Hypothetical Kinase Signaling Pathway
Sources
- 1. This compound [myskinrecipes.com]
- 2. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. benchchem.com [benchchem.com]
- 4. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
Technical Support Center: Crystallization of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
Welcome to the technical support center for the crystallization of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide (Compound A). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining the desired crystalline form of this active pharmaceutical ingredient (API). As an API intermediate used in the synthesis of kinase inhibitors, controlling its solid-state properties through a robust crystallization process is critical for ensuring purity, stability, and manufacturability.[1]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of pharmaceutical crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the first step if my compound "oils out" instead of crystallizing?
A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid instead of a solid.[2] This is often due to excessively high supersaturation or a crystallization temperature that is above the compound's melting point in the solvent system.[3] The immediate first step is to try and bring the oil back into the solution by gently heating the mixture until it becomes clear again. Then, a more controlled, slower cooling rate should be applied to reduce the level of supersaturation and allow time for nucleation.[4]
Q2: How do I select a suitable solvent system for Compound A?
A2: Solvent selection is a critical first step and influences everything from yield to polymorph control.[5][6] A good solvent system is one where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[] For a molecule like Compound A, which contains both aromatic and polar functional groups (amide, piperazine), a good starting point would be polar aprotic solvents (e.g., acetone, ethyl acetate) or alcohols (e.g., isopropanol, ethanol). A co-solvent or anti-solvent system, such as adding a non-polar solvent like heptane or cyclohexane to a solution in a more polar solvent, can also be highly effective.[8][9]
Q3: What is polymorphism and why is it a concern for this compound?
A3: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[10][11] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattice arrangements. This can lead to significant differences in physicochemical properties, including solubility, stability, bioavailability, and melting point.[11][12] For a pharmaceutical compound, uncontrolled polymorphism can lead to batch-to-batch inconsistency and potentially impact the drug's safety and efficacy.[10][11][13] Therefore, identifying and consistently producing the most stable polymorph is a regulatory requirement and crucial for product quality.[8][10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of this compound.
Problem 1: Compound Fails to Crystallize (Oiling Out or Remains Soluble)
Symptoms:
-
Upon cooling, the solution becomes cloudy and forms a separate, dense liquid layer (oil).[2]
-
The solution remains clear even after significant cooling and concentration.
Probable Causes & Solutions
| Probable Cause | Scientific Rationale & Recommended Action |
| Excessive Supersaturation | Supersaturation is the driving force for crystallization, but if it's too high, the system can favor kinetically-driven liquid-liquid phase separation over the more ordered process of solid crystal nucleation.[2] Action: Reduce the rate of supersaturation generation. This can be achieved by slowing the cooling rate, reducing the rate of anti-solvent addition, or starting with a more dilute solution.[14] |
| Low Melting Point in Solvent | The compound's melting point may be depressed by the solvent, causing it to be lower than the temperature at which crystallization is attempted. The compound then separates as a liquid melt.[3] Action: Select a solvent or solvent system with a lower boiling point. Alternatively, aim for a lower crystallization temperature if the solubility curve allows. |
| Presence of Impurities | Impurities can inhibit nucleation by adsorbing to the surface of growing crystal nuclei, preventing them from reaching the critical size needed for crystal growth.[3][15] This can lead to the system remaining in a supersaturated state or oiling out. Action: Purify the starting material. If impurities are known, select a solvent that maximizes the solubility difference between the compound and the impurity.[16] |
| Insufficient Driving Force | The solution may not be sufficiently supersaturated to induce nucleation. Action: Increase the supersaturation. This can be done by concentrating the solution through solvent evaporation, adding an anti-solvent, or cooling to a lower temperature. |
Problem 2: Poor Crystal Quality (Fine Powders, Needles, or Agglomerates)
Symptoms:
-
The product consists of very fine particles that are difficult to filter and dry.
-
The crystals form as long, thin needles or plates, which can have poor flow and compaction properties.
-
The product is heavily agglomerated, trapping impurities and solvent.
Probable Causes & Solutions
| Probable Cause | Scientific Rationale & Recommended Action |
| Rapid Nucleation | High supersaturation can lead to a burst of primary nucleation, forming a large number of small crystals simultaneously.[8] Action: Reduce the rate of supersaturation. A slower cooling or anti-solvent addition rate will favor crystal growth over nucleation, resulting in larger crystals.[17][18] Seeding the solution at a low level of supersaturation can also control nucleation and promote the growth of existing seed crystals. |
| Solvent Effects | The solvent can influence crystal habit (the external shape of the crystal). Strong interactions between the solvent and specific crystal faces can inhibit growth on those faces, leading to morphologies like needles or plates.[5] Action: Experiment with different solvents or add a habit-modifying additive. A small amount of a co-solvent can sometimes disrupt the binding to certain crystal faces and promote more isometric (uniform) growth. |
| Poor Mixing | Inadequate agitation can lead to localized areas of high supersaturation, causing rapid nucleation and agglomeration.[17] Action: Ensure efficient and consistent stirring throughout the crystallization process. The type of impeller and stirring speed should be optimized to maintain homogeneity without causing excessive secondary nucleation from crystal breakage. |
Problem 3: Suspected Polymorphism or Inconsistent Solid Form
Symptoms:
-
Batch-to-batch variations in the final product's appearance, dissolution rate, or analytical signature (e.g., PXRD, DSC).
-
The product transforms into a different solid form during drying or storage.
Probable Causes & Solutions
| Probable Cause | Scientific Rationale & Recommended Action |
| Metastable Form Crystallization | Crystallization conditions (e.g., rapid cooling, high supersaturation, specific solvent) may favor the formation of a less thermodynamically stable (metastable) polymorph. This form may convert to the stable form over time.[11] Action: Conduct a thorough polymorph screen using various solvents and crystallization techniques (cooling, anti-solvent, evaporation).[19] Slurry experiments, where the solid is stirred in a solvent in which it is sparingly soluble, can help identify the most stable form. |
| Solvate Formation | The compound may crystallize with solvent molecules incorporated into the crystal lattice, forming a solvate. This is a distinct solid form with different properties. Action: Characterize the solid form using techniques like Thermogravimetric Analysis (TGA) to detect solvent loss upon heating. If a solvate is present, consider using a different solvent that is less likely to be incorporated into the crystal structure. |
| Uncontrolled Crystallization Parameters | Minor variations in temperature, cooling rate, solvent composition, or impurity levels can lead to the crystallization of different polymorphs.[12][19] Action: Implement strict process controls. Define a precise cooling profile, control the addition rate of anti-solvents, and ensure the purity of the starting materials. Seeding with the desired polymorph is a powerful method to ensure consistent production of that form.[19] |
Experimental Protocols & Visualization
Protocol 1: Solvent Screening for Crystallization
-
Solubility Assessment: In separate vials, add approximately 10-20 mg of Compound A.
-
Add a test solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature (25°C) with stirring until the solid dissolves completely. Record the volume of solvent used to estimate solubility.
-
For solvents showing poor solubility at 25°C, heat the mixture in increments of 10°C (up to 70°C) and continue adding solvent until dissolution is achieved.
-
Crystallization Test: For solvents that dissolve the compound at elevated temperatures, allow the saturated solutions to cool slowly to room temperature, and then further cool to 4°C.
-
Observe for crystal formation, oiling out, or no change. Note the quality and form of any solids that appear.
Table 1: Example Solvent Screening Data
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 70°C (mg/mL) | Observations upon Cooling |
| Isopropanol | ~15 | >100 | Forms well-defined, block-like crystals. Good yield. |
| Ethyl Acetate | ~50 | >200 | Rapid precipitation of fine white powder. |
| Toluene | <5 | ~40 | Slow formation of needle-like crystals. |
| Heptane | <1 | <1 | Insoluble. Potential anti-solvent. |
| Water | <1 | <1 | Insoluble. Potential anti-solvent. |
Workflow for Troubleshooting Crystallization Failure
The following diagram outlines a decision-making process for addressing common crystallization failures.
Caption: Decision tree for troubleshooting common crystallization issues.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
FTLOScience. (2023, January 25). Drug Polymorphism: What it is and How to Control Polymorphs. Retrieved from [Link]
-
SciSpace. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. Retrieved from [Link]
-
APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube. Retrieved from [Link]
-
BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
APC. (n.d.). Solvent Selection. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]
-
J-Stage. (n.d.). Design of Constant Supersaturation Cooling Crystallization of a Pharmaceutical: A Simple Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]
-
Bentham Science. (n.d.). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Retrieved from [Link]
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved from [Link]
-
Wiley Online Library. (2019, June 14). The Influence of Impurities and Additives on Crystallization. Retrieved from [Link]
-
MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]
-
Bentham Science Publishers. (2024, March 1). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Retrieved from [Link]
-
LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]
-
National Institutes of Health. (2019, November 21). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]
-
AboutNAD. (2019, November 21). Study of Nicotinamide Riboside's Properties and Degradation Kinetics: Preclinical Findings. Retrieved from [Link]
-
Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
-
ResearchGate. (2019, November 25). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Retrieved from [Link]
-
Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Retrieved from [Link]
-
AboutNAD. (2019, November 21). Study of Nicotinamide Riboside's Properties and Degradation Kinetics: Preclinical Findings. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement. Retrieved from [Link]
-
gsrs. (n.d.). 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. approcess.com [approcess.com]
- 8. syrris.com [syrris.com]
- 9. bia.si [bia.si]
- 10. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 11. ftloscience.com [ftloscience.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. jocpr.com [jocpr.com]
- 14. Sign in with subscription number [jstage.jst.go.jp]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. filter-dryer.com [filter-dryer.com]
- 18. filter-dryer.com [filter-dryer.com]
- 19. benthamscience.com [benthamscience.com]
Technical Support Center: Purification of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
Welcome to the dedicated technical support guide for the purification of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound.
Introduction: Understanding the Purification Challenges
This compound is a moderately complex organic molecule with several functional groups that can influence its purification profile.[1][2] Its purification can be challenging due to potential side products from its synthesis, unreacted starting materials, and its own physicochemical properties. This guide provides a structured approach to overcoming these hurdles, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: While the exact impurity profile depends on the synthetic route, you can anticipate several common types of impurities:
-
Unreacted Starting Materials: Such as 6-chloro-4-(o-tolyl)nicotinamide or 1-methylpiperazine.
-
Side Products: These can include regioisomers or products of over-alkylation.
-
Reagent-Derived Impurities: For instance, residual coupling agents or bases used in the synthesis.
-
Solvent Adducts: Residual solvents from the reaction or initial workup can be present.[3]
Q2: My final product is a foam or oil, not a solid. What does this indicate and how can I address it?
A2: Obtaining a foam or oil suggests the presence of impurities that are depressing the melting point and preventing crystallization.[4] It could also indicate the presence of residual solvents. To address this, consider the following:
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating.
-
Further Purification: The material likely requires further purification by column chromatography to remove the impurities.
-
Trituration: Attempting to solidify the material by stirring it with a solvent in which the product is insoluble, but the impurities are soluble, can sometimes induce crystallization.
Q3: I'm seeing low purity in my final product despite purification. What are the likely causes?
A3: Low purity after a purification attempt can stem from several factors:
-
Ineffective Purification Method: The chosen method (e.g., recrystallization solvent, chromatography conditions) may not be suitable for separating the specific impurities present.[3]
-
Co-precipitation of Impurities: During recrystallization, impurities with similar solubility profiles can crystallize along with your product.[3]
-
Product Degradation: The purification conditions (e.g., heat, acidic or basic conditions) might be causing your product to degrade.
Troubleshooting Guide
This section provides a problem-oriented approach to common purification issues.
Problem 1: Difficulty in Achieving Crystallization
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | Purify the crude product using column chromatography before attempting recrystallization. |
| Inappropriate Solvent System | Screen a range of solvents or solvent mixtures for recrystallization. Good solvent systems will dissolve the compound when hot but not when cold. |
| Supersaturation | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Product is an Amorphous Solid | If the compound is inherently amorphous, crystallization may not be feasible. In this case, purification by chromatography followed by precipitation into a non-solvent is a good alternative. |
Problem 2: Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the mobile phase. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). A step gradient or an isocratic elution might be necessary. |
| Incorrect Stationary Phase | For a basic compound like this, using neutral or basic alumina as the stationary phase instead of silica gel can sometimes prevent streaking and improve separation. |
| Column Overloading | Do not exceed the loading capacity of your column. A general rule of thumb is to load 1-5% of the stationary phase weight. |
| Sample Insolubility | Ensure your sample is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need optimization based on your specific impurity profile.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run the mobile phase through the column until the bed is stable.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with your chosen solvent system. You can start with a less polar mixture and gradually increase the polarity (e.g., from 100% hexane to a hexane/ethyl acetate mixture).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but insoluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
A decision tree to guide the selection of an appropriate purification method.
General Workflow for Column Chromatography
A generalized workflow for the purification of the target compound via column chromatography.
References
-
PharmaCompass. (n.d.). 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 342417-01-0. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (1950). Purification of nicotinamide.
Sources
- 1. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Resistance to 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide in Cell Lines
Welcome to the technical support resource for researchers utilizing 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of acquired resistance in cell lines. As specialists in cellular biology and drug development, we understand that overcoming resistance is pivotal for the successful application of targeted therapies. This center is structured to offer not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.
Understanding the Core Mechanism and the Challenge of Resistance
This compound exerts its cytotoxic effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1][2] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway for NAD+, a critical coenzyme for cellular metabolism and various other functions.[1][2] However, as with many targeted therapies, cancer cells can develop resistance, limiting the long-term efficacy of the compound. This guide will walk you through identifying and overcoming these resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the likely causes?
A1: The development of acquired resistance to NAMPT inhibitors is a multifaceted issue. Based on extensive preclinical research, several key mechanisms have been identified.[1][2] These include:
-
Upregulation of Compensatory NAD+ Synthesis Pathways: Cancer cells can bypass the NAMPT-inhibited salvage pathway by upregulating enzymes in alternative NAD+ synthesis routes. The two primary compensatory pathways are the Preiss-Handler pathway, which utilizes nicotinic acid (NA), and the de novo synthesis pathway from tryptophan. Key enzymes to investigate are:
-
Nicotinate Phosphoribosyltransferase (NAPRT): This enzyme is the rate-limiting step in the Preiss-Handler pathway.[1][3] Increased expression of NAPRT can render cells insensitive to NAMPT inhibitors if nicotinic acid is available in the culture medium.[1]
-
Quinolinate Phosphoribosyltransferase (QPRT): This enzyme is a key component of the de novo NAD+ synthesis pathway.[1]
-
-
Target Alteration: Although less common, acquired mutations in the NAMPT gene can alter the drug binding site, reducing the inhibitory effect of the compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump the drug out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[1][4]
-
Metabolic Reprogramming: Resistant cells may undergo broader metabolic shifts, for instance, by enhancing glycolysis, to adapt to the energy stress induced by NAD+ depletion.[1]
Q2: How can I determine which resistance mechanism is active in my cell line?
A2: A systematic approach is crucial to pinpoint the mechanism of resistance. We recommend the following workflow:
A suggested workflow for diagnosing resistance.
Q3: My western blot analysis shows a significant upregulation of NAPRT in my resistant cell line. What is the next step?
A3: Upregulation of NAPRT is a strong indicator that the cells are utilizing the Preiss-Handler pathway to circumvent NAMPT inhibition. To confirm this and overcome the resistance, you can:
-
Culture cells in nicotinic acid-free medium: This will starve the cells of the substrate for the Preiss-Handler pathway and may resensitize them to this compound.
-
Co-administer a NAPRT inhibitor: Compounds like 2-hydroxynicotinic acid (2-HNA) have been shown to inhibit NAPRT and sensitize NAPRT-positive cancer cells to NAMPT inhibitors.[1][5]
Q4: I suspect increased drug efflux is the cause of resistance. How can I test this and what are the potential solutions?
A4: To investigate the role of drug efflux pumps, you can perform a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of ABCB1. If your resistant cells show lower accumulation of rhodamine 123 compared to the parental sensitive cells, it suggests increased efflux activity.
To overcome this, you can use a combination therapy approach with an ABCB1 inhibitor. Several generations of ABCB1 inhibitors have been developed, and some, like CBT-1®, have shown promise in preclinical models.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution & Rationale |
| Complete lack of response in a new cell line | Intrinsic resistance due to high basal expression of NAPRT. | Screen a panel of cell lines for NAPRT expression before initiating long-term studies. Cell lines with low or absent NAPRT expression are more likely to be sensitive.[7] |
| Gradual increase in IC50 over time | Development of acquired resistance. | Follow the diagnostic workflow outlined in Q2 to identify the resistance mechanism. Implement the appropriate combination therapy strategy. |
| Inconsistent results with combination therapies | Suboptimal dosing or scheduling of the two agents. | Perform a drug synergy analysis to determine the optimal concentration range and ratio for the combination. The Chou-Talalay method or Bliss independence model can be used for this purpose. |
| High toxicity with combination therapy | Off-target effects or excessive inhibition of NAD+ synthesis in non-cancerous cells. | Consider intermittent dosing schedules. For NAPRT-mediated resistance, supplementing with nicotinic acid can protect normal tissues that express NAPRT while not rescuing NAPRT-deficient cancer cells.[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Resistance Markers
This protocol is for assessing the expression levels of NAMPT, NAPRT, QPRT, and ABCB1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NAMPT, NAPRT, QPRT, ABCB1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the sensitive and resistant cells using ice-cold lysis buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[4]
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Visualizing Resistance Pathways and Overcoming Strategies
Key pathways in resistance to NAMPT inhibition.
References
-
Piacente, F., et al. (2017). Nicotinic Acid Phosphoribosyltransferase Regulates Cancer Cell Metabolism, Susceptibility to NAMPT Inhibitors, and DNA Repair. Cancer Research, 77(14), 3857-3869. [Link]
-
Redler, S., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance. [Link]
-
O'Brien, T., et al. (2013). Loss of NAPRT1 Expression by Tumor-Specific Promoter Methylation Provides a Novel Predictive Biomarker for NAMPT Inhibitors. Clinical Cancer Research, 19(23), 6492-6504. [Link]
-
Peterse, E. F. P., et al. (2018). NAPRT expression correlates to sensitivity for NAMPT inhibitors and to methylation of the CpG island of the NAPRT promoter. Oncotarget, 9(4), 4611-4623. [Link]
-
Heske, C. M. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. PubMed. [Link]
-
Thongon, N., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 12, 970175. [Link]
-
Thongon, N., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. PubMed Central. [Link]
-
Cea, M., et al. (2020). Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. Frontiers in Oncology, 10, 587802. [Link]
-
GSRS. 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. [Link]
-
PharmaCompass. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. [Link]
-
MySkinRecipes. This compound. [Link]
-
Singh, S., et al. (2022). Cancer multidrug-resistance reversal by ABCB1 inhibition: A recent update. European Journal of Medicinal Chemistry, 241, 114542. [Link]
-
Gatti, G., et al. (2016). Targeting ABCB1 and ABCC1 with their Specific Inhibitor CBT-1® can Overcome Drug Resistance in Osteosarcoma. Current Cancer Drug Targets, 16(3), 261-274. [Link]
-
Nakamura, M., et al. (2022). Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer. Cancer Science, 113(10), 3494-3506. [Link]
-
iChemical. This compound, CAS No. 342417-01-0. [Link]
-
Chen, K., et al. (2020). Impact of genetic variants of ABCB1, APOB, CAV1, and NAMPT on susceptibility to pancreatic ductal adenocarcinoma in Chinese patients. Molecular Genetics & Genomic Medicine, 8(6), e1226. [Link]
-
Wang, Y., et al. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(9), 3847-3863. [Link]
-
ResearchGate. (PDF) N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. [Link]
-
ResearchGate. Targeting nicotinamide N-methyltransferase overcomes resistance to EGFR-TKI in non-small cell lung cancer cells. [Link]
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cancer multidrug-resistance reversal by ABCB1 inhibition: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting ABCB1 and ABCC1 with their Specific Inhibitor CBT-1® can Overcome Drug Resistance in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation studies. Our focus is on empowering you with the rationale behind experimental choices and providing a framework for identifying potential degradation pathways.
Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation
Q1: What are the primary objectives of a forced degradation study for a compound like this compound?
Forced degradation studies, also known as stress testing, are crucial in pharmaceutical development.[1][2] The main goals are:
-
Identifying likely degradation products: This helps in understanding the potential impurities that might arise during manufacturing, storage, and administration.
-
Elucidating degradation pathways: Mapping how the molecule breaks down under various stress conditions provides insights into its intrinsic stability.[3]
-
Developing and validating stability-indicating analytical methods: These methods are essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring product quality and safety.[1]
-
Informing formulation and packaging decisions: Understanding the molecule's sensitivity to factors like light, heat, and pH guides the development of a stable drug product.[1][3]
Q2: What are the most probable sites of degradation on the this compound molecule?
Based on the functional groups present in the molecule, the following are the most susceptible sites for degradation:
-
Nicotinamide Amide Bond: This is a primary site for hydrolysis under acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid.
-
Piperazine Ring: The tertiary amines in the piperazine ring are susceptible to oxidation. N-oxidation is a common metabolic and degradation pathway. The N-methyl group can also be a site of N-dealkylation.
-
Pyridine Ring: While generally stable, the pyridine ring can undergo oxidation to form N-oxides, particularly under oxidative stress.
-
Tolyl Group: The methyl group on the tolyl ring is a potential site for oxidation, leading to the formation of a benzyl alcohol derivative, which could be further oxidized to an aldehyde or carboxylic acid.
Q3: What are the typical stress conditions applied in a forced degradation study?
According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to cover potential degradation pathways.[3][4] These typically include:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heat (e.g., 60-80°C) | Hydrolysis of the nicotinamide amide bond. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heat (e.g., 60-80°C) | Hydrolysis of the nicotinamide amide bond. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature or gentle heat | N-oxidation of the piperazine and pyridine rings, oxidation of the tolyl methyl group. |
| Thermal Degradation | Dry heat (e.g., 80-100°C) | Thermally induced cleavage of weaker bonds. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage or rearrangement.[5] |
It is recommended to start with milder conditions and increase the stress level if no degradation is observed. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are representative of what might be seen under long-term storage conditions.[5]
Section 2: Troubleshooting Experimental Workflows
This section addresses common issues encountered during the analysis of degradation samples of this compound.
Q4: I am not seeing any degradation of the parent compound in my HPLC analysis. What should I do?
This is a common scenario, especially for stable molecules. Here's a systematic approach to troubleshoot this issue:
-
Increase Stress Conditions: The initial stress conditions may not have been harsh enough. Incrementally increase the temperature, concentration of the stressor (acid, base, or oxidizing agent), or the duration of exposure.[1]
-
Verify Sample Preparation: Ensure that the compound was properly dissolved and exposed to the stressor. For compounds with low aqueous solubility, the use of a co-solvent may be necessary, but be mindful that the co-solvent itself should not degrade the compound or interfere with the analysis.
-
Check Analytical Method Sensitivity: Confirm that your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to detect small amounts of degradation products.
-
Consider Alternative Degradation Mechanisms: If standard hydrolytic, oxidative, and photolytic conditions do not yield degradation, consider other possibilities such as metal-catalyzed degradation if relevant to your formulation or manufacturing process.
Q5: My chromatogram shows many small, poorly resolved peaks after forced degradation. How can I improve the separation?
Poor chromatographic resolution can hinder the identification and quantification of degradation products. Here are some troubleshooting steps:
-
Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Adjust the Mobile Phase pH: The ionization state of the parent compound and its degradation products can significantly impact their retention. Varying the pH of the mobile phase can alter the selectivity of the separation.
-
Modify the Flow Rate and Temperature: Lowering the flow rate can increase efficiency, while adjusting the column temperature can also affect selectivity.
Q6: I am having trouble identifying the structure of an unknown degradation product using LC-MS.
Structural elucidation of unknown impurities can be challenging. Here's a logical workflow:
-
Obtain High-Resolution Mass Spectrometry (HRMS) Data: Accurate mass measurements from a TOF or Orbitrap mass spectrometer can help determine the elemental composition of the degradation product.
-
Perform Tandem Mass Spectrometry (MS/MS): Fragmenting the ion of interest will provide information about its structure. Compare the fragmentation pattern of the degradation product to that of the parent compound to identify the modified part of the molecule.
-
Consider Predicted Degradation Pathways: Use your knowledge of the molecule's structure and common degradation reactions to predict potential degradation products and see if their masses and fragmentation patterns match your experimental data.
-
Isolate the Impurity: If the impurity is present in sufficient quantities, preparative HPLC can be used to isolate it for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive structural information.
Section 3: Protocols and Visualized Workflows
Protocol 1: General Forced Degradation Procedure
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).[5]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store the solid compound at 100°C for 48 hours.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Neutralization: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/MS method.
Diagram 1: Hypothetical Degradation Pathways
Caption: Potential degradation pathways of the target molecule.
Diagram 2: Troubleshooting Workflow for Peak Tailing in HPLC
Sources
Minimizing batch-to-batch variability of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
Technical Support Center: 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
A Guide to Minimizing Batch-to-Batch Variability for Researchers and Process Chemists
Welcome to the technical support guide for this compound (CAS 342417-01-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and controlling the sources of variability during the synthesis and purification of this compound. As a key intermediate in the synthesis of kinase inhibitors, ensuring consistent quality and predictable properties from one batch to the next is paramount for reliable downstream applications and data integrity.[1]
This guide is structured into a series of frequently asked questions and troubleshooting scenarios to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity specification for this compound, and what are the recommended storage conditions?
A1: Commercially available batches of this compound are typically offered at ≥95% purity.[1] For laboratory use and to prevent degradation, it is recommended to store the solid material at 2-8°C under a dry, inert atmosphere.[1] The nicotinamide structure can be susceptible to hydrolysis, and the piperazine moiety can undergo oxidation over time, especially if exposed to light, moisture, and air.
Q2: What are the key synthetic steps that are most likely to introduce variability?
A2: The synthesis of this compound likely involves two critical transformations: a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to form the C-C bond between the pyridine and tolyl rings, and a subsequent amide formation. Both of these steps are highly sensitive to reaction conditions and can be major sources of batch-to-batch inconsistency.
Q3: Can different batches exhibit different physical properties even with high chemical purity?
A3: Yes, this is a critical issue in pharmaceutical development known as polymorphism.[2][3] Different batches can have the same chemical purity but exist in different crystalline forms (polymorphs) or as an amorphous solid.[3] These forms can have significantly different properties, including solubility, dissolution rate, stability, and mechanical characteristics.[4][5] It is crucial to control the final crystallization process to ensure a consistent solid form.
Troubleshooting Guide: Synthesis and Purification
This section addresses specific problems encountered during production, their probable causes, and validated solutions.
Issue 1: Inconsistent Yield and Impurity Profile in the Suzuki-Miyaura Coupling Step
Q: My Suzuki coupling reaction yield is variable, and I am observing inconsistent levels of homocoupling and dehalogenation byproducts. What is happening?
A: This is a classic challenge in cross-coupling chemistry. The variability stems from several factors related to catalyst activity, reagent quality, and reaction setup.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action & Validation Step |
| Oxygen Contamination | Adventitious oxygen can promote the oxidative homocoupling of the boronic acid reagent, leading to bi-aryl impurities (e.g., bitolyl) and reduced yield of the desired product.[6] | Action: Thoroughly degas all solvents and reagents. Sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the palladium catalyst. Validation: Run a small-scale test reaction with and without degassing and compare the impurity profiles by HPLC or LC-MS. |
| Variable Boronic Acid Quality | Boronic acids can dehydrate to form cyclic boroxine trimers. The ratio of acid to boroxine can vary between batches and affect reaction kinetics. They are also susceptible to oxidation.[7] | Action: Use high-quality boronic acid from a reliable supplier. If quality is uncertain, consider converting it to a more stable boronate ester (e.g., a pinacol ester) before use. Validation: Characterize incoming boronic acid by NMR to assess purity and check for boroxine formation. |
| Inefficient Palladium Catalyst Activation | The active Pd(0) species must be generated in situ. Incomplete activation or catalyst precipitation (forming palladium black) can halt the reaction prematurely.[7] | Action: Ensure the chosen ligand and base are appropriate for the specific substrates. Monitor the reaction for the formation of palladium black, which indicates catalyst death.[7] Validation: Screen different palladium pre-catalysts and ligands to find the most robust system for your specific substrates. |
| Presence of Palladium Contaminants | Trace amounts of palladium in reagents, such as sodium carbonate, can sometimes catalyze the reaction, leading to unpredictable results.[8] | Action: Use reagents of known purity and high grade. Validation: Analyze key reagents for trace metal contaminants if variability persists. |
Issue 2: Challenges in the Amide Bond Formation Step
Q: The final amidation step to form the nicotinamide is giving me low conversion and is difficult to purify. What can I do?
A: Amide bond formation, while common, can be surprisingly problematic, especially with heteroaromatic systems.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action & Validation Step |
| Incomplete Carboxylic Acid Activation | The carboxylic acid must be activated (e.g., as an acid chloride or an active ester) before it can react with the amine (in this case, ammonia or an ammonia equivalent). Incomplete activation is a common cause of low yield.[9] | Action: Switch to a more robust coupling reagent. For difficult couplings, HATU or T3P® are often more effective than standard carbodiimides like EDC. Alternatively, convert the acid to an acid chloride using thionyl chloride or oxalyl chloride.[10][11] Validation: Monitor the activation step by TLC or LC-MS to confirm the consumption of the starting carboxylic acid before proceeding. |
| Low Nucleophilicity of the Amine | The amine's lone pair must be available to attack the activated acid. Protonation of the amine by the acidic starting material can render it non-nucleophilic.[9] | Action: Ensure a suitable non-nucleophilic base (e.g., DIPEA or triethylamine) is present in sufficient quantity (at least 2 equivalents) to neutralize any acids and liberate the free amine.[9] Validation: Check the pH of the reaction mixture before and after base addition. |
| Hydrolysis of Activated Intermediate | The presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting material, killing the reaction.[9] | Action: Use anhydrous solvents (e.g., dry DMF or DCM) and perform the reaction under an inert atmosphere. Dry all glassware thoroughly. Validation: Measure the water content of the solvent using Karl Fischer titration. |
Issue 3: Inconsistent Physical Properties and Crystal Form
Q: My final product has consistent purity by HPLC, but different batches have different appearances (powdery vs. crystalline) and show different dissolution behavior. Why?
A: You are likely observing polymorphism, where the same molecule crystallizes in different arrangements. [3] This is a critical parameter to control in pharmaceutical manufacturing as it can impact bioavailability and stability.[4][5]
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action & Validation Step |
| Variable Crystallization Conditions | The final crystal form is highly dependent on factors like solvent, cooling rate, agitation, and saturation level. Minor changes can lead to a different polymorph. | Action: Develop and strictly adhere to a standardized crystallization protocol. Define the solvent system, temperature profile (e.g., cool from 80°C to 20°C over 4 hours), and stirring rate. Validation: Use a seeding strategy. Add a small quantity of crystals of the desired polymorph to the supersaturated solution to ensure consistent crystallization of that form. |
| Impurity-Induced Changes | Even small amounts of impurities can inhibit the growth of one crystal form or promote the formation of another. | Action: Ensure the purity of the material entering the crystallization step is consistent. An extra purification step (e.g., charcoal treatment or a silica plug) may be necessary.[12] Validation: Analyze the material before and after crystallization using a high-resolution analytical technique like UPLC-MS to correlate impurity profiles with crystal form. |
| Lack of Solid-State Characterization | Without proper analysis, you cannot confirm which polymorph you have or if the form is consistent. | Action: Characterize each batch using techniques sensitive to solid-state structure. Validation: Use X-Ray Powder Diffraction (XRPD) as the primary tool to identify the crystal form.[2] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also provide valuable data on melting points and thermal stability. |
Key Experimental Workflows & Diagrams
Workflow 1: Standardized Synthesis and Purification Process
This diagram outlines a robust workflow with integrated quality control (QC) checkpoints to minimize variability.
Caption: Controlled Synthesis and Purification Workflow.
Workflow 2: Troubleshooting Impurity Formation
This decision tree helps diagnose the source of common impurities.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 3. ftloscience.com [ftloscience.com]
- 4. Libra ETD [libraetd.lib.virginia.edu]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Validation & Comparative
Comparative Efficacy Analysis of Novel Kinase Inhibitor 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide for TBK1/IKKε Targeting
This guide provides a comprehensive framework for validating the efficacy of the novel compound 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide, a potential kinase inhibitor. Given its structural features as an intermediate in the synthesis of oncology drug candidates, we hypothesize its activity against TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1] These kinases are critical mediators in innate immunity and cell survival pathways, and their dysregulation is implicated in various cancers and autoimmune diseases.[2][3]
This document outlines a direct comparison with established, potent, and selective TBK1/IKKε inhibitors, BAY-985 and GSK8612, and provides detailed experimental protocols for researchers to validate the efficacy and selectivity of this novel compound.
Introduction to TBK1/IKKε as Therapeutic Targets
TBK1 and its homolog IKKε are non-canonical IκB kinases that play a pivotal role in signaling pathways downstream of pattern recognition receptors.[2][3] A key function of these kinases is the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), which leads to the production of type I interferons.[2][4] Beyond their roles in innate immunity, TBK1 and IKKε are implicated in oncogenesis through the regulation of cell survival and proliferation pathways.[5] Consequently, the development of potent and selective inhibitors of TBK1 and IKKε is an area of significant interest for therapeutic intervention in oncology and inflammatory diseases.
Below is a diagram illustrating the signaling pathway involving TBK1 and IKKε.
Caption: Simplified signaling pathway of TBK1/IKKε activation and downstream effects.
Comparator Compounds: BAY-985 and GSK8612
To objectively evaluate the efficacy of this compound, we will compare its performance against two well-characterized TBK1/IKKε inhibitors:
-
BAY-985: A potent, orally active, and selective ATP-competitive dual inhibitor of TBK1 and IKKε.[5][6]
-
GSK8612: A highly selective and potent inhibitor of TBK1.[2][3][7]
Comparative Efficacy Data
The following tables summarize the reported in vitro efficacy and cellular activity of the comparator compounds. These metrics provide a benchmark for assessing the performance of this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Conditions |
| BAY-985 | TBK1 | 2 | Low ATP |
| 30 | High ATP | ||
| IKKε | 2 | ||
| GSK8612 | TBK1 | pIC50: 6.8 | Biochemical functional assay |
| IKKε | pKd: 6.0 | Kinobead selectivity profile |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | IC50 (nM) |
| BAY-985 | pIRF3 Inhibition | MDA-MB-231 | 74 |
| Antiproliferative | SK-MEL-2 | 900 | |
| GSK8612 | pIRF3 Inhibition | Ramos | pIC50: 6.0 |
| IFNβ Secretion | THP-1 | 500 - 1250 |
Experimental Protocols
The following protocols are provided as a guide for researchers to conduct a comprehensive evaluation of this compound.
In Vitro TBK1/IKKε Kinase Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant TBK1 and IKKε. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP production.[8][9]
Workflow Diagram:
Caption: Workflow for an in vitro kinase assay using ADP-Glo™ technology.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT.[9]
-
Prepare serial dilutions of this compound, BAY-985, and GSK8612 in DMSO.
-
Prepare a solution of recombinant human TBK1 or IKKε in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide substrate like TBK1-Tide) and ATP in kinase buffer.[10]
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the enzyme solution to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-IRF3 Assay
This assay determines the compound's ability to inhibit TBK1/IKKε activity within a cellular context by measuring the phosphorylation of their downstream target, IRF3.[2][4]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Stimulation:
-
Cell Lysis and Western Blotting:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-IRF3 (e.g., at Ser396) and total IRF3.[4]
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-IRF3 and total IRF3.
-
Normalize the phospho-IRF3 signal to the total IRF3 signal.
-
Calculate the percent inhibition of IRF3 phosphorylation for each compound concentration and determine the IC50 value.
-
Antiproliferative Assay
This assay assesses the effect of the test compound on the proliferation of cancer cell lines known to be sensitive to TBK1/IKKε inhibition, such as the melanoma cell line SK-MEL-2.[6][12]
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the cells.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period, typically 72-96 hours.[6]
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) for each well.
-
Calculate the percent inhibition of cell proliferation for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Kinase Selectivity Profiling
To evaluate the specificity of this compound, it is crucial to perform kinase selectivity profiling against a broad panel of kinases.[14][15] This will identify potential off-target effects and provide a comprehensive understanding of the compound's mechanism of action. Commercial services are available that offer screening against large kinase panels.[16]
Conclusion
This guide provides a robust framework for the validation of this compound as a potential TBK1/IKKε inhibitor. By employing the detailed experimental protocols and comparing the results against the established inhibitors BAY-985 and GSK8612, researchers can generate the necessary data to ascertain its efficacy, selectivity, and therapeutic potential. A thorough structure-activity relationship (SAR) analysis will also be beneficial in understanding the molecular determinants of its activity.[17][18][19]
References
-
BAY-985 - the Chemical Probes Portal. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PubMed Central. [Link]
-
Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. PubMed. [Link]
-
A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. National Institutes of Health. [Link]
-
Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PubMed Central. [Link]
-
Effects of ursolic and oleanolic on SK-MEL-2 melanoma cells: In vitro and in vivo assays. Spandidos Publications. [Link]
-
Inhibition of IRF3 phosphorylation and nuclear translocation in cells expressing ORF4b. ResearchGate. [Link]
-
GSK8612 - the Chemical Probes Portal. [Link]
-
Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. [Link]
-
Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PubMed Central. [Link]
-
Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. R Discovery. [Link]
-
This compound. MySkinRecipes. [Link]
-
Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]
-
Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PubMed. [Link]
-
Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. Semantic Scholar. [Link]
-
Inhibition of Cell Proliferation in an NRAS Mutant Melanoma Cell Line by Combining Sorafenib and α-Mangostin. PubMed Central. [Link]
-
Phosphorylation of IRF-3 on Ser 339 Generates a Hyperactive Form of IRF-3 through Regulation of Dimerization and CBP Association. American Society for Microbiology. [Link]
-
Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. PubMed. [Link]
-
Characterization of distinct molecular interactions responsible for IRF3 and IRF7 phosphorylation and subsequent dimerization. Nucleic Acids Research. [Link]
-
The Structural Basis of IRF-3 Activation Upon Phosphorylation. PubMed Central. [Link]
-
Structure-Based Optimization of TBK1 Inhibitors. ACS Figshare. [Link]
-
Discovery of BAY-985 a highly selective TBK1/Ikkε inhibitor. ResearchGate. [Link]
-
This compound, CAS No. 342417-01-0. iChemical. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Discovery of 6-aryl-azabenzimidazoles that inhibit the TBK1/IKK-ε kinases. PubMed. [Link]
-
6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. PharmaCompass. [Link]
-
Design and modification strategies of novel TBK1 inhibitors. ResearchGate. [Link]
-
SK-MEL-2 Cell Avalanche® Transfection Reagent. EZ Biosystems. [Link]
-
TBK1 and IKKε prevent premature cell death by limiting the activity of both RIPK1 and NLRP3 death pathways. PubMed Central. [Link]
-
Acute TBK1/IKK-ε Inhibition Enhances the Generation of Disease-Associated Microglia-Like Phenotype Upon Cortical Stab-Wound Injury. PubMed Central. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. TBK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of ursolic and oleanolic on SK-MEL-2 melanoma cells: In vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Probe BAY-985 | Chemical Probes Portal [chemicalprobes.org]
- 15. Probe GSK8612 | Chemical Probes Portal [chemicalprobes.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Targeting DNA Repair and Wnt Signaling in Cancer Cells: Olaparib vs. IWR-1
In the landscape of targeted cancer therapy, a deep understanding of the molecular pathways driving oncogenesis is paramount. This guide provides a comparative analysis of two distinct therapeutic strategies: the inhibition of DNA repair mechanisms with Olaparib and the modulation of the Wnt/β-catenin signaling pathway with IWR-1. While both approaches aim to induce cancer cell death, their mechanisms of action, cellular targets, and experimental considerations differ significantly. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering experimental data and protocols to inform preclinical studies.
Introduction: Two Pillars of Cancer Cell Proliferation
Cancer is characterized by uncontrolled cell growth, often driven by mutations that disrupt normal cellular processes. Two such critical processes are DNA repair and developmental signaling pathways like Wnt.
Olaparib , a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, capitalizes on the concept of synthetic lethality. In cancer cells with pre-existing defects in DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication, ultimately triggering cell death.[1][2][3]
IWR-1 (Inhibitor of Wnt Response-1) targets the Wnt/β-catenin signaling pathway, a critical regulator of cell fate, proliferation, and differentiation during embryonic development that is often aberrantly reactivated in cancer.[4] IWR-1 functions by inhibiting Tankyrase (TNKS), a member of the PARP family of enzymes.[5][6] This inhibition stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and the suppression of Wnt target gene expression.[4][7][8]
This guide will delve into a direct comparison of these two compounds, examining their efficacy in various cancer cell lines and providing detailed protocols for their evaluation.
Comparative Efficacy in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for Olaparib and IWR-1 in a range of cancer cell lines, highlighting their differential activities.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Olaparib | Breast Cancer | HCC-1937 (BRCA1 mutant) | Not specified, but growth inhibition observed | [9] |
| Ewing Sarcoma | Multiple | ≤ 1.5 | [9] | |
| Medulloblastoma | Multiple | ≤ 2.4 | [9] | |
| Neuroblastoma | Variable | 3.6 (median) | [9] | |
| Osteosarcoma | Variable | 3.6 (median) | [9] | |
| Breast Cancer | Multiple | 4.2 - 19.8 (MTT assay) | [10] | |
| Breast Cancer | Multiple | 0.6 - 3.2 (Colony formation) | [10] | |
| Prostate Cancer | LNCaP | ~1.5 (Parental) | [11] | |
| Prostate Cancer | C4-2B | ~0.5 (Parental) | [11] | |
| Prostate Cancer | DU145 | ~2.5 (Parental) | [11] | |
| Colorectal Cancer | HCT116 | 2.799 | [12] | |
| Colorectal Cancer | HCT15 | 4.745 | [12] | |
| Colorectal Cancer | SW480 | 12.42 | [12] | |
| Ovarian Cancer | OV2295 | 0.0003 | [13] | |
| Ovarian Cancer | OV1369(R2) | 21.7 | [13] | |
| IWR-1 | Wnt-responsive reporter | L-cells | 0.18 | [8][14] |
| Colorectal Cancer | HCT116 | Proliferation decreased in a dose-dependent manner (5-50 µM) | [15] | |
| Colorectal Cancer | HT29 | Proliferation decreased in a dose-dependent manner | [15] |
Mechanism of Action: A Tale of Two Pathways
Olaparib and PARP Inhibition: Exploiting DNA Repair Deficiencies
Olaparib's mechanism is a prime example of targeted therapy. It inhibits PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[1][2] In cancer cells that have mutations in genes responsible for homologous recombination repair of double-strand breaks (e.g., BRCA1/2), the inhibition of PARP leads to the accumulation of unrepaired DNA damage, genomic instability, and ultimately, apoptosis.[1][16]
Caption: Olaparib's mechanism of synthetic lethality.
IWR-1 and Wnt/β-catenin Pathway Inhibition: Suppressing Oncogenic Signaling
IWR-1 targets the Wnt/β-catenin pathway by inhibiting the poly-ADP-ribosylation activity of Tankyrase 1 and 2.[17] Tankyrases normally mark Axin, a key component of the β-catenin destruction complex, for ubiquitination and degradation.[18] By inhibiting Tankyrases, IWR-1 stabilizes Axin, which in turn promotes the phosphorylation and subsequent degradation of β-catenin.[7][19] This prevents β-catenin from translocating to the nucleus and activating the transcription of pro-proliferative and anti-apoptotic genes.[7]
Caption: IWR-1 mediated inhibition of the Wnt/β-catenin pathway.
Experimental Protocols
To aid researchers in the evaluation of these compounds, we provide the following step-by-step protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the IC50 of a compound by measuring its effect on cell proliferation.
Workflow:
Caption: MTT assay workflow for determining cell viability.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of the compound (Olaparib or IWR-1) in culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Western Blotting for Pathway Modulation
This protocol allows for the assessment of changes in protein expression and phosphorylation states, providing mechanistic insights into the compound's effects.
Workflow:
Caption: Western blotting workflow for protein analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of Olaparib, IWR-1, or vehicle control for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PARP, γH2AX for Olaparib; Axin, β-catenin for IWR-1; and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
Olaparib and IWR-1 represent two powerful, yet distinct, approaches to cancer therapy. Olaparib's efficacy is largely dependent on the genetic background of the tumor, specifically defects in homologous recombination repair. In contrast, IWR-1 targets a signaling pathway that is dysregulated in a broader range of cancers, independent of their DNA repair status.
The choice of which compound to investigate further will depend on the specific cancer type and its underlying molecular characteristics. For tumors with known BRCA mutations or other homologous recombination deficiencies, Olaparib is a clear candidate. For cancers driven by aberrant Wnt signaling, such as many colorectal cancers, IWR-1 and other Wnt pathway inhibitors hold significant promise.
Future research should focus on identifying biomarkers to predict sensitivity to these agents and exploring potential combination therapies. For instance, combining a PARP inhibitor with a Wnt pathway inhibitor could offer a synergistic effect in certain cancer contexts. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on these important investigations.
References
- IWR-1-endo - Wnt Signaling Inhibitor - MedchemExpress.com. (n.d.). MedchemExpress.
- Olaparib - PMC - NIH. (n.d.).
- Olaparib - NCI - National Cancer Institute. (2014, December 31).
- The Mechanism of Action of Olaparib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2013, July 30). Targeted Oncology.
- Olaparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.). Urology Textbook.
- About Olaparib | How It Works & its Impact on Cancer. (n.d.). Worldwide Cancer Research.
- IWR-1-endo WNT Pathway Inhibitor | CAS 1127442-82-3 | Selleck Chemicals. (n.d.). Selleck Chemicals.
- A Technical Guide to IWR-1: Discovery, Mechanism, and Application in Wnt Pathway Inhibition - Benchchem. (n.d.). BenchChem.
- Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC - PubMed Central. (n.d.).
- Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC - NIH. (n.d.).
- Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC - NIH. (2022, August 11).
- (A) IC50 values for olaparib in three colorectal cancer cell lines. The... - ResearchGate. (n.d.).
- Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines. (n.d.).
- Wnt Antagonist I, IWR-1-endo - Calbiochem | 681669 - Merck Millipore. (n.d.). Merck Millipore.
- Technical Support Center: Cell Line-Specific Sensitivity to IWR-1 Tre
- IWR-1-endo | WNT Pathway Inhibitor - STEMCELL Technologies. (n.d.). STEMCELL Technologies.
- Novel insight into the function of tankyrase - PMC - NIH. (n.d.).
- Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC - NIH. (n.d.).
- Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. (2013, June 6). PLOS ONE.
- Tankyrase-2 Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide - MySkinRecipes. (n.d.). MySkinRecipes.
- Tankyrase Inhibitors - Tocris Bioscience. (n.d.). Tocris Bioscience.
- Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PubMed Central. (n.d.).
- IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed Central. (n.d.).
- IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.).
- 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide - PharmaCompass.com. (n.d.). PharmaCompass.
- 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide | ChemScene. (n.d.). ChemScene.
- IC50 values by cancer cell line and IC50 ratios for the comparison of... - ResearchGate. (n.d.).
- 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE - gsrs. (n.d.). FDA.
- Possible mechanisms of cancer prevention by nicotinamide - PubMed. (n.d.).
- This compound, CAS No. 342417-01-0 - iChemical. (n.d.). iChemical.
- Review of various NAMPT inhibitors for the treatment of cancer - Frontiers. (n.d.). Frontiers.
- Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC - PubMed Central. (2024, June 3).
- Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... - ResearchGate. (n.d.).
- Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors in vitro - ResearchGate. (n.d.).
- 6-(4-Methylpiperazin-1-yl)-4-(2-methylphenyl)nicotinamide lower price - Guidechem. (n.d.). Guidechem.
- Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl) - NIH. (2024, October 14).
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (n.d.). National Center for Biotechnology Information.
Sources
- 1. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olaparib - NCI [cancer.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. stemcell.com [stemcell.com]
- 15. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. urology-textbook.com [urology-textbook.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Selectivity Profile of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide and its Biologically Active Analogue, Netupitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of the chemical intermediate 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide and its pharmacologically active derivative, Netupitant. While the primary utility of this compound is in chemical synthesis, its structural core is integral to the biological activity of Netupitant, a potent therapeutic agent. This document will therefore focus on the selectivity of Netupitant to provide meaningful context for researchers working with this chemical scaffold.
Introduction: From Synthetic Intermediate to Targeted Therapy
This compound is a key intermediate in the synthesis of Netupitant, a selective neurokinin-1 (NK1) receptor antagonist.[1][2][3][4] Netupitant is clinically approved for the prevention of chemotherapy-induced nausea and vomiting (CINV).[5][6][7] The core structure of the intermediate is a critical pharmacophore that, when elaborated into Netupitant, confers high affinity and selectivity for the NK1 receptor.[8][9][10]
Recent groundbreaking research has unveiled an additional, off-target activity for Netupitant: the inhibition of Acylglycerol Kinase (AGK), a lipid kinase implicated in cancer progression.[11][12] This dual activity profile of Netupitant, potent on-target antagonism of a G-protein coupled receptor and off-target inhibition of a kinase, makes its selectivity profile a compelling case study for drug development professionals.
This guide will dissect the selectivity of Netupitant, comparing its high-affinity binding to the NK1 receptor with its recently discovered inhibitory effects on AGK. This comparative analysis will be supported by available experimental data and contextualized with a discussion of established, highly selective kinase inhibitors.
The Dual Selectivity Profile of Netupitant
The pharmacological activity of Netupitant is characterized by a potent and selective antagonism of the NK1 receptor, coupled with a newly identified inhibitory effect on Acylglycerol Kinase (AGK).
Primary Target: High-Affinity Antagonism of the NK1 Receptor
Netupitant is a highly selective antagonist of the human substance P/NK1 receptor.[5][8] This interaction is central to its antiemetic properties, as it blocks the binding of substance P in the central nervous system, a key mediator of nausea and vomiting.[5][7] The selectivity of Netupitant for the NK1 receptor over other neurokinin receptors (NK2 and NK3) has been demonstrated in cellular assays.[8]
Table 1: Primary Target Activity of Netupitant
| Target | Activity | Potency | Selectivity | Reference |
| NK1 Receptor | Antagonist | pKB 8.87 | Selective over NK2 and NK3 receptors | [8] |
Off-Target Activity: Inhibition of Acylglycerol Kinase (AGK)
A 2024 study revealed that Netupitant also functions as an inhibitor of Acylglycerol Kinase (AGK), a lipid kinase that is overexpressed in certain cancers and contributes to tumor progression.[11][12] This off-target activity was shown to suppress the PI3K/AKT/mTOR signaling pathway, leading to apoptosis in breast cancer cells.[11][12]
Table 2: Off-Target Kinase Activity of Netupitant
| Off-Target Kinase | Cell Line | IC50 (µmol/L) | Effect | Reference |
| Acylglycerol Kinase (AGK) | SK-BR-3 (Breast Cancer) | 16.15 ± 4.25 | Inhibition of proliferation, induction of apoptosis | [11][12] |
| Acylglycerol Kinase (AGK) | MDA-MB-231 (Breast Cancer) | 24.02 ± 4.19 | Inhibition of proliferation, induction of apoptosis | [11][12] |
This finding is significant as it highlights the potential for kinase inhibitor-like activity in a compound primarily developed as a GPCR antagonist. It underscores the importance of broad selectivity profiling in drug discovery to identify both potential therapeutic benefits and off-target liabilities.
Comparative Analysis: Netupitant vs. a Highly Selective Kinase Inhibitor
To provide a clear benchmark for selectivity, it is instructive to compare the profile of Netupitant with that of a well-characterized, highly selective kinase inhibitor. For this purpose, we will consider Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.[4]
Table 3: Selectivity Profile Comparison
| Compound | Primary Target(s) | Potency (IC50/Ki) | Key Off-Targets | Therapeutic Area |
| Netupitant | NK1 Receptor | pKB 8.87 | Acylglycerol Kinase (IC50 ~16-24 µM) | Antiemetic |
| Dasatinib | Bcr-Abl, SRC family kinases | Sub-nanomolar | c-KIT, PDGFRβ, and others | Oncology |
This comparison illustrates the difference between a highly selective kinase inhibitor designed to potently inhibit specific kinases and a compound like Netupitant, which has a primary non-kinase target but also exhibits off-target kinase activity at higher concentrations.
Experimental Protocols: Assessing Kinase Inhibitor Selectivity
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. A variety of in vitro assay formats are available for this purpose. Below is a detailed, step-by-step methodology for a common approach, the in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP Solution: Prepare a stock solution of ATP in water and determine its precise concentration spectrophotometrically. The final ATP concentration in the assay should ideally be close to the Km value for each specific kinase.
-
Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for each kinase in the kinase buffer.
-
Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., this compound or Netupitant) in 100% DMSO. Further dilute this series in the kinase buffer to the desired final assay concentrations.
2. Kinase Reaction:
-
Add the diluted test compound or vehicle (DMSO) to the wells of a microplate (e.g., 384-well).
-
Add the kinase enzyme to each well.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
3. Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the extent of substrate phosphorylation. Several detection methods can be used, including:
-
Radiometric Assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced in the kinase reaction.
-
Fluorescence-Based Assays (e.g., TR-FRET): Using phosphorylation-specific antibodies labeled with fluorescent probes.
-
4. Data Analysis:
-
Calculate the percentage of kinase activity remaining at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathways and Logical Relationships
The dual activity of Netupitant impacts two distinct signaling pathways. Its on-target activity modulates neuronal signaling involved in emesis, while its off-target activity affects a cancer-related cell survival pathway.
Caption: Dual signaling pathways modulated by Netupitant.
Conclusion
The analysis of this compound, through the lens of its biologically active derivative Netupitant, reveals a fascinating dual selectivity profile. Primarily a potent and selective antagonist of the NK1 receptor, Netupitant also exhibits off-target inhibitory activity against Acylglycerol Kinase. This case study serves as a valuable reminder for researchers in drug discovery of the importance of comprehensive selectivity profiling. The structural core provided by this compound is clearly amenable to potent interactions with both a G-protein coupled receptor and a lipid kinase, highlighting the complexity of small molecule-protein interactions. Further investigation into the kinase inhibitory properties of this scaffold may yield novel therapeutic agents.
References
-
Netupitant - Wikipedia. [Link]
-
Netupitant | C30H32F6N4O | CID 6451149 - PubChem. [Link]
-
Netupitant and Palonosetron: MedlinePlus Drug Information. [Link]
-
Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - NIH. [Link]
-
Akynzeo (Netupitant and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting - American Health & Drug Benefits. [Link]
-
Netupitant: A Potent NK1 Receptor Antagonist for Chemotherapy-Induced Nausea and Vomiting Management - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC. [Link]
-
Akynzeo (netupitant/palonosetron) dosing, indications, interactions, adverse effects, and more - Medscape Reference. [Link]
- US20170008848A1 - Methods of making netupitant and intermediates thereof - Google P
- WO2015171489A1 - Methods of making netupitant and intermediates thereof - Google P
-
Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PubMed Central. [Link]
-
Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PubMed Central. [Link]
-
NETUPITANT - New Drug Approvals. [Link]
-
Table 2, Key Characteristics of Netupitant/Palonosetron, 5-HT3RAs, and NK1RAs - NCBI. [Link]
-
Netupitant Inhibits the Proliferation of Breast Cancer Cells by Targeting AGK - PubMed. [Link]
-
Netupitant Inhibits the Proliferation of Breast Cancer Cells by Targeting AGK - PMC - NIH. [Link]
-
Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed. [Link]
-
NETUPITANT - gsrs. [Link]
-
6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide - PharmaCompass.com. [Link]
-
NETUPITANT - gsrs. [Link]
-
Detailed Outcome Data - Clinical Review Report: Netupitant/Palonosetron 300 mg/0.5 mg (Akynzeo) - NCBI Bookshelf. [Link]
-
Effect of netupitant, a highly selective NK₁ receptor antagonist, on the pharmacokinetics of midazolam, erythromycin, and dexamethasone - PubMed. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. [Link]
Sources
- 1. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]
- 3. Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate synthesis - chemicalbook [chemicalbook.com]
- 4. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Netupitant - Wikipedia [en.wikipedia.org]
- 6. Netupitant and Palonosetron: MedlinePlus Drug Information [medlineplus.gov]
- 7. Akynzeo (Netupitant and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting [ahdbonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Netupitant Inhibits the Proliferation of Breast Cancer Cells by Targeting AGK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Netupitant Inhibits the Proliferation of Breast Cancer Cells by Targeting AGK - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Rigorous Control Experiments for Novel Nicotinamide-Based Inhibitors
An In-Depth Technical Guide for the Study of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide and Related Small Molecules
When a novel chemical entity like this compound (herein referred to as "Compound X") emerges from a screening campaign, the initial excitement of a potential breakthrough must be tempered by a rigorous, systematic validation process. The ultimate goal is to prove, unequivocally, that the observed biological or phenotypic effect is a direct consequence of the compound binding to its intended molecular target and modulating its function. This guide provides a comprehensive framework for designing and interpreting the critical control experiments necessary to build an irrefutable case for the mechanism of action of Compound X, or any similar novel inhibitor.
The structure of Compound X provides immediate clues for designing a robust validation strategy. The nicotinamide core is a well-known pharmacophore present in numerous approved drugs and tool compounds.[1][2] Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD), a vital cofactor in countless cellular redox reactions and a substrate for enzymes like sirtuins and PARPs.[3][4] This shared scaffold necessitates careful experiments to ensure the compound's activity is not due to broad interactions with NAD-dependent pathways. Furthermore, the methylpiperazine moiety, while often used to improve solubility and pharmacokinetic properties, can be associated with off-target activities.[5][6][7]
Therefore, a multi-pronged approach, grounded in establishing target engagement, confirming target specificity, and ruling out off-target phenotypic effects, is essential.
Pillar 1: Confirming Target Engagement in a Cellular Context
The first and most fundamental question is: does the compound bind to its intended target protein inside a living cell? While biochemical assays are useful, confirming target engagement in a physiological context is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9]
The principle behind CETSA is that when a small molecule binds to its target protein, it generally increases the protein's thermal stability.[9][10] This stabilization means the protein will resist heat-induced denaturation and aggregation at higher temperatures compared to its unbound state.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture the relevant cell line to ~80% confluency. Treat the cells with Compound X at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[11]
-
Heating Step: Resuspend the treated cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
Cell Lysis & Separation: Lyse the cells through repeated freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[9]
-
Detection: Carefully collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody against the target protein.
-
Data Analysis: Quantify the band intensities and plot them against the temperature for each treatment condition. A positive result is a rightward shift in the melting curve for the Compound X-treated samples compared to the vehicle control, indicating ligand-induced stabilization.[10]
Table 1: Interpreting CETSA Results
| Observation | Interpretation | Next Steps |
| Rightward shift in the melting curve with increasing [Compound X] | Direct evidence of target engagement. Compound X is binding to and stabilizing the target protein in intact cells. | Proceed to Pillar 2 to validate target specificity. |
| No shift in the melting curve | No evidence of target engagement. The compound may not be cell-permeable, may be rapidly metabolized, or may not bind the target in the cellular milieu. | Troubleshoot cell permeability; consider running CETSA on cell lysates. |
| Leftward shift in the melting curve | Target destabilization. While less common, some compounds can destabilize their target. This is still evidence of binding. | Confirm with orthogonal binding assays and proceed to Pillar 2. |
Pillar 2: The Gold Standard—Validating Target Specificity with Genetic Controls
Confirming that Compound X binds its target is only the first step. The critical next question is whether the observed cellular phenotype (e.g., cell death, inhibition of a signaling pathway) is truly a result of modulating that specific target. Genetic methods are the most definitive way to answer this.[12]
CRISPR/Cas9-mediated gene knockout is the gold standard for target validation.[13][] By creating a cell line that completely lacks the target protein, you can directly test if Compound X still elicits its effect.
Workflow for CRISPR-Based Target Validation
Caption: Workflow for validating a drug target using CRISPR/Cas9.
Expected Outcomes and Interpretations
Table 2: Interpreting Genetic Control Experiments
| Scenario | WT Cell Response to Compound X | KO Cell Response to Compound X | Interpretation |
| On-Target Effect | High sensitivity (e.g., low IC50) | High resistance (e.g., no effect or very high IC50) | Validated. The phenotype is dependent on the presence of the target protein. |
| Off-Target Effect | High sensitivity | High sensitivity (similar to WT) | Not Validated. The phenotype is caused by the compound acting on a different target. |
| Target Redundancy | High sensitivity | Moderate sensitivity | The phenotype is partially dependent on the target, but other proteins may compensate for its loss. |
Pillar 3: Pharmacological Controls to Rule Out Non-Specific Effects
In parallel with genetic approaches, pharmacological controls are essential for building a comprehensive validation package. These controls help differentiate specific, on-target activity from non-specific effects or artifacts caused by the chemical properties of the compound itself.[15]
The Structurally Similar Inactive Analog
One of the most powerful pharmacological controls is a structurally similar, but biologically inactive, analog of Compound X.[15] This molecule, often called a "negative control compound," should be designed with a minimal chemical modification that is predicted to abolish binding to the target, while preserving key physicochemical properties like solubility, lipophilicity, and chemical reactivity.
For Compound X, a potential inactive analog could involve modifying the nicotinamide headgroup, for example, by altering the amide or the pyridine ring in a way that disrupts a critical hydrogen bond with the target protein, as predicted by molecular modeling.
Caption: Concept of an active compound vs. its inactive analog.
The utility of this control is profound: if Compound X causes a phenotype but the inactive analog does not, it strongly argues that the effect is due to the specific interaction with the target, not some general property of the chemical scaffold.[16]
Dose-Response Relationship
A fundamental principle of pharmacology is that the effect of a drug should be dependent on its concentration.[17][18] A robust dose-response relationship, typically a sigmoidal curve when plotted on a semi-log scale, demonstrates a specific biological interaction rather than a non-specific or toxic effect.[19][20] Experiments should cover a wide range of concentrations, from sub-nanomolar to high micromolar, to fully characterize the potency (EC50/IC50) and efficacy of Compound X.
Summary of Essential Control Experiments
This guide outlines a logical, multi-layered strategy for validating the mechanism of action of a novel inhibitor. By systematically applying these control experiments, researchers can build a robust and compelling dataset that moves a compound from a preliminary "hit" to a validated chemical probe or a promising therapeutic lead.
Table 3: Comprehensive Comparison of Control Methodologies
| Control Type | Experiment | Purpose | Strength | Limitation |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | To confirm the compound binds its target in intact cells. | Physiologically relevant; direct measure of binding. | Requires a specific antibody; not all proteins are suitable. |
| Target Specificity | CRISPR/Cas9 Knockout | To prove the phenotype is dependent on the target's presence. | Gold standard for target validation; definitive. | Can be time-consuming; potential for genetic compensation. |
| Pharmacological | Inactive Analog Control | To rule out off-target effects related to the chemical scaffold. | Excellent for demonstrating specificity of the pharmacophore. | Designing a truly inactive analog can be challenging. |
| Pharmacological | Dose-Response Analysis | To demonstrate a specific, saturable biological effect. | Fundamental pharmacological principle; quantifies potency. | Does not, by itself, prove on-target action. |
| Pharmacological | Orthogonal Inhibitor | To phenocopy the effect using a structurally different inhibitor of the same target. | Increases confidence that the phenotype is linked to target inhibition. | Requires the availability of a validated orthogonal tool compound. |
References
-
Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]
- Jeffery, K. A. (2001). Concentration-effect and dose-response relations in clinical pharmacology. British Journal of Clinical Pharmacology, 52(Suppl 1), 1S-4S.
-
Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Patsnap Synapse. (2025). How do dose-response relationships guide dosing decisions? Retrieved from [Link]
- Levy, G. (1994). The dose-response relationship in phase I clinical trials and beyond: use, meaning, and assessment. Clinical Pharmacology & Therapeutics, 56(3), 237-243.
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
-
Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]
-
wisdomlib. (2025). Dose-response studies: Significance and symbolism. Retrieved from [Link]
-
ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
PubMed Central. (2018). CRISPR approaches to small molecule target identification. Retrieved from [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]
-
MDPI. (2020). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Retrieved from [Link]
-
PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]
-
Asian Journal of Chemistry. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Retrieved from [Link]
-
Antioxidants & Redox Signaling. (2018). Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Retrieved from [Link]
-
PubMed. (1995). Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide. Retrieved from [Link]
-
ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Screening drug additives for biological activity. Retrieved from [Link]
-
NIH. (n.d.). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. Retrieved from [Link]
-
PubMed Central. (2020). The activities of drug inactive ingredients on biological targets. Retrieved from [Link]
-
ResearchGate. (2020). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Retrieved from [Link]
-
ResearchGate. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Retrieved from [Link]
-
Moravek. (n.d.). Understanding Inactive Substances in Pharmaceuticals. Retrieved from [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
-
Semantic Scholar. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]
-
MDPI. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
-
FirstWord Pharma. (2025). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). Retrieved from [Link]
-
DovePress. (2024). Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review. Retrieved from [Link]
Sources
- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. biocompare.com [biocompare.com]
- 15. resources.biomol.com [resources.biomol.com]
- 16. benchchem.com [benchchem.com]
- 17. Concentration-effect and dose-response relations in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How do dose-response relationships guide dosing decisions? [synapse.patsnap.com]
- 19. collaborativedrug.com [collaborativedrug.com]
- 20. Dose-response studies: Significance and symbolism [wisdomlib.org]
Reproducibility in Focus: A Comparative Guide to the Synthesis and Analysis of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide and Alternative Kinase Inhibitor Scaffolds
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the reproducibility of experimental results is the bedrock of scientific progress. The ability to reliably synthesize, purify, and characterize a compound of interest is paramount for advancing a potential therapeutic candidate through the development pipeline. This guide provides an in-depth technical comparison focusing on the experimental reproducibility of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide , a key intermediate in the synthesis of kinase inhibitors.[1] We will explore its synthesis, purification, and analytical characterization in parallel with two alternative and clinically relevant kinase inhibitor scaffolds: Nilotinib and 3-arylisoquinolin-1-ones .
This document is intended for researchers, medicinal chemists, and drug development professionals. Our objective is to dissect the nuances of each synthetic route, highlight potential challenges to reproducibility, and provide robust analytical methodologies to ensure consistent and reliable outcomes. The protocols and data presented herein are designed to be self-validating systems, empowering researchers to make informed decisions in their experimental design.
Introduction to the Compounds and the Challenge of Reproducibility
This compound (Topic Compound) is a substituted nicotinamide derivative. The nicotinamide scaffold is a common feature in many biologically active molecules and their derivatives are explored in various therapeutic areas.[2] The reproducibility of experiments involving such compounds can be influenced by factors ranging from the purity of starting materials to subtle variations in reaction conditions and purification techniques.[3]
A recent survey in Nature highlighted that a significant percentage of researchers have faced challenges in reproducing published results, with chemistry being one of the disciplines of concern.[4] This underscores the need for detailed and transparent experimental guides.
For a meaningful comparison, we have selected two alternative kinase inhibitor scaffolds with well-documented synthetic routes:
-
Nilotinib : A second-generation BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3][5] Its synthesis is multi-step and offers several points for analysis of reproducibility.
-
3-Arylisoquinolin-1-ones : A class of compounds that have been identified as potent inhibitors of tankyrases, enzymes implicated in cancer.[6][7] Their synthesis often involves transition-metal catalyzed cross-coupling reactions, which can be sensitive to various parameters.
This guide will delve into the practical aspects of working with these molecules, providing a framework for achieving reproducible results.
Comparative Synthesis Protocols and Reproducibility Checkpoints
The synthesis of complex organic molecules is a multi-step process where each step presents an opportunity for variability. Here, we present detailed, plausible synthetic protocols for our topic compound and its alternatives, emphasizing the "why" behind experimental choices to enhance understanding and reproducibility.
Synthesis of this compound (Topic Compound)
The synthesis of the topic compound can be logically approached in two key stages: the formation of the 4-aryl-6-chloronicotinic acid backbone, followed by amidation and nucleophilic aromatic substitution.
Diagram of the Proposed Synthetic Workflow:
Sources
- 1. prepchem.com [prepchem.com]
- 2. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing the Cross-Reactivity of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
In the landscape of modern drug discovery, particularly within oncology and inflammation, the pursuit of highly selective kinase inhibitors is paramount.[1][2] The compound 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide serves as a crucial intermediate in the synthesis of novel kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer cell proliferation.[3] Its chemical scaffold, featuring a nicotinamide core coupled with methylpiperazine and o-tolyl moieties, suggests a high potential for binding affinity and selectivity towards kinase targets.[3][4][5][6][7][8][9] However, the therapeutic success of any resulting drug candidate is intrinsically linked to its selectivity profile. Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct thorough cross-reactivity studies on this compound and its derivatives. We will delve into the rationale behind a multi-pronged approach, combining large-scale kinase profiling, in-cell target engagement verification, and unbiased phenotypic screening to build a robust understanding of a compound's selectivity.
The Imperative of Kinase Selectivity
The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[10] This conservation presents a significant challenge in the development of selective inhibitors.[2][11] A lack of selectivity can lead to inhibition of unintended kinases, potentially disrupting essential cellular signaling pathways and causing adverse effects.[1] Therefore, a rigorous assessment of a compound's activity across the kinome is not merely a regulatory requirement but a fundamental aspect of preclinical drug development.[2][12]
A Tripartite Strategy for Comprehensive Cross-Reactivity Assessment
To construct a holistic view of a compound's selectivity, we advocate for a three-tiered experimental approach. This strategy moves from broad, in vitro screening to more physiologically relevant, in-cell and phenotypic analyses.
Tier 1: Global Kinase Selectivity Profiling
The initial step in characterizing a new chemical entity is to assess its inhibitory activity against a large, representative panel of kinases. This provides a broad, unbiased view of its potential targets and off-targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminometric)
This protocol outlines a common and robust method for high-throughput kinase profiling.
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against a comprehensive panel of protein kinases.
-
Materials :
-
Recombinant human kinases (e.g., a panel of >400 kinases).
-
Corresponding kinase-specific substrates.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Test compound (this compound) serially diluted in DMSO.
-
Staurosporine (as a positive control for broad-spectrum inhibition).
-
384-well assay plates.
-
-
Methodology :
-
Prepare a kinase reaction mixture containing the specific kinase, its substrate, and assay buffer.
-
Dispense the kinase reaction mixture into the wells of a 384-well plate.
-
Add the test compound across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include DMSO-only wells as a negative control.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
-
Data Presentation: Comparative Kinase Inhibition Profile
The results should be compiled into a clear, comparative table. For illustrative purposes, hypothetical data for this compound and a known multi-kinase inhibitor are presented below.
| Kinase Target | This compound IC50 (nM) | Comparator (e.g., Sunitinib) IC50 (nM) | Kinase Family |
| Primary Target X | 15 | 83 | Tyrosine Kinase |
| VEGFR2 | 250 | 9 | Tyrosine Kinase |
| PDGFRβ | 350 | 2 | Tyrosine Kinase |
| c-Kit | 480 | 4 | Tyrosine Kinase |
| Abl | >10,000 | 200 | Tyrosine Kinase |
| Src | >10,000 | 150 | Tyrosine Kinase |
| ERK1 | >10,000 | >10,000 | Serine/Threonine Kinase |
| AKT1 | >10,000 | >10,000 | Serine/Threonine Kinase |
| CDK2 | >10,000 | 5,000 | Serine/Threonine Kinase |
Tier 2: Cellular Target Engagement Validation
While in vitro assays are excellent for initial screening, they do not always reflect a compound's behavior in a cellular context due to factors like membrane permeability and intracellular ATP concentrations.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct target engagement within intact cells.[14][15][16][17][18]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective : To validate the binding of this compound to its putative primary target and potential off-targets in a cellular environment.
-
Materials :
-
Cell line expressing the target kinase(s) (e.g., a cancer cell line known to be dependent on the primary target).
-
Cell culture medium and supplements.
-
Test compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes.
-
Thermal cycler.
-
Apparatus for SDS-PAGE and Western blotting.
-
Primary antibodies specific to the target kinases.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
-
Methodology :
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the test compound at a fixed concentration (e.g., 1 µM) or with DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[15]
-
Lyse the cells by freeze-thaw cycles (e.g., three times using liquid nitrogen).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[18]
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against the target kinases.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization upon binding.
-
Data Presentation: CETSA Melting Curves
The results are best visualized by plotting the melting curves for the target protein in the presence and absence of the compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Phenotypic Screening for Unbiased Functional Insights
While target-based assays are essential, they may not capture all cellular effects of a compound. Phenotypic screening offers an unbiased approach to identify unexpected activities and potential liabilities by observing a compound's effect on cellular morphology and function.[19][][21][22][23]
Experimental Protocol: High-Content Imaging-Based Phenotypic Assay
-
Objective : To assess the impact of this compound on a panel of cellular phenotypes to uncover both on-target and potential off-target functional consequences.
-
Materials :
-
A diverse panel of cell lines (e.g., representing different cancer types).
-
High-content imaging system.
-
Multi-well imaging plates (e.g., 96- or 384-well).
-
A cocktail of fluorescent dyes to label various cellular components (e.g., Hoechst for nuclei, CellMask™ for cytoplasm, MitoTracker™ for mitochondria, Phalloidin for actin cytoskeleton).
-
Test compound and a library of well-characterized tool compounds for comparison.
-
-
Methodology :
-
Seed the cell lines into multi-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at multiple concentrations.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Fix, permeabilize, and stain the cells with the fluorescent dye cocktail.
-
Acquire images using a high-content imaging system.
-
Analyze the images using specialized software to extract a wide range of quantitative descriptors of cellular morphology and phenotype (e.g., cell count, nuclear size and shape, mitochondrial integrity, cytoskeletal arrangement).
-
Compare the phenotypic profile of the test compound to that of the reference compounds and vehicle controls to identify similarities and differences in cellular response.
-
Data Presentation: Phenotypic Profile Comparison
The high-dimensional data from phenotypic screening can be visualized using various methods, such as heatmaps or principal component analysis (PCA) plots, to compare the phenotypic "fingerprint" of the test compound with that of known drugs.
Caption: Workflow for High-Content Phenotypic Screening.
Synthesizing the Data for a Comprehensive Selectivity Profile
The true power of this tripartite approach lies in the integration of data from all three tiers. For instance, a kinase identified as a potential off-target in the in vitro screen can be further investigated for cellular engagement using CETSA. If cellular engagement is confirmed, phenotypic screening data can help to elucidate the functional consequences of inhibiting that off-target.
By systematically applying these methodologies, researchers can build a robust and multi-faceted understanding of the cross-reactivity profile of this compound and its derivatives. This comprehensive characterization is indispensable for making informed decisions in the progression of a drug discovery program, ultimately leading to the development of safer and more effective targeted therapies.
References
- Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- BOC Sciences. Phenotypic Assays.
- Cre
- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-543.
- Pfizer. Achieving Modern Success in Phenotypic Drug Discovery.
- ResearchGate. (2025, August 6). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors.
- Vogt, M., & Lountos, G. T. (2012). Targeted kinase selectivity from kinase profiling data. Journal of Medicinal Chemistry, 55(17), 7586-7593.
- Robers, M. B. (2016). Enhancing the selectivity of kinase inhibitors in oncology: A chemical biology perspective. Future Medicinal Chemistry, 8(14), 1667-1670.
- Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7450.
- Martinez Molina, D., & Nordlund, P. (2016). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Amaro, R. E., & Baud, M. G. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- MySkinRecipes. This compound.
- Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- Analytical Chemistry. (2021, July 28). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Taylor & Francis Online. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
- Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs.
- PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
- PubMed Central. (2011, October 30).
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- ChemScene. 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide.
- PharmaCompass.com. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide.
- Reaction Biology. KINASE PROFILING & SCREENING.
- gsrs. 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE.
- Guidechem. 6-(4-Methylpiperazin-1-yl)-4-(2-methylphenyl)nicotinamide lower price.
-
National Institutes of Health. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][19][24]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer.
- chemicalbook. Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)
- BLDpharm. 342417-01-0|this compound.
- iChemical. This compound, CAS No. 342417-01-0.
- Benchchem. Assessing the selectivity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone against a panel of kinases.
-
PubMed. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][19][24]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 342417-01-0|this compound|BLD Pharm [bldpharm.com]
- 9. This compound, CAS No. 342417-01-0 - iChemical [ichemical.com]
- 10. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. annualreviews.org [annualreviews.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 21. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 22. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Netupitant/Palonosetron (NEPA) vs. Standard Antiemetic Regimens for Chemotherapy-Induced Nausea and Vomiting
This guide provides an in-depth, evidence-based comparison of the fixed-dose combination of Netupitant/Palonosetron (NEPA) against standard-of-care treatments for the prevention of chemotherapy-induced nausea and vomiting (CINV). The content is structured for researchers, scientists, and drug development professionals, offering insights into the mechanistic rationale, comparative efficacy, and experimental design considerations for evaluating antiemetic therapies.
Introduction: The Challenge of Chemotherapy-Induced Nausea and Vomiting (CINV)
Chemotherapy-induced nausea and vomiting is a highly distressing and common adverse event associated with many anticancer therapies. It can significantly impair a patient's quality of life and, in severe cases, lead to the discontinuation of potentially life-saving treatments[1]. CINV is biphasic:
-
Acute Phase: Occurs within the first 24 hours after chemotherapy administration and is primarily mediated by the release of serotonin (5-HT).
-
Delayed Phase: Occurs from 24 to 120 hours post-chemotherapy and is largely driven by the neuropeptide Substance P.
Effective management of CINV requires targeting both pathways. Guideline-recommended prophylactic regimens have improved CINV control, but adherence to multi-drug, multi-day regimens can be a clinical challenge[1]. The development of fixed-dose combination therapies like Netupitant/Palonosetron (NEPA) represents a strategic approach to simplify treatment and enhance efficacy by targeting two critical emetic pathways with a single oral dose[1][2].
The compound 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide serves as a key chemical intermediate in the synthesis of Netupitant, a potent neurokinin-1 (NK1) receptor antagonist[3]. This guide will focus on the final, clinically approved product, NEPA, and benchmark its performance against established antiemetic protocols.
Dual Mechanism of Action: A Synergistic Blockade
NEPA is the first fixed-dose combination antiemetic, uniting a highly selective NK1 receptor antagonist (Netupitant) and a second-generation 5-HT3 receptor antagonist (Palonosetron)[1][4]. This combination provides comprehensive protection across both the acute and delayed phases of CINV through a dual, synergistic mechanism of action.
-
Netupitant (NK1 Receptor Antagonist): Delayed emesis is strongly associated with the activation of neurokinin 1 (NK1) receptors in the central nervous system by Substance P[5][6]. Netupitant is a highly selective antagonist that competitively binds to and blocks NK1 receptors, thereby inhibiting the emetic signals mediated by Substance P[6][7][8]. It has a long half-life of approximately 88 hours, ensuring sustained activity throughout the delayed phase[4][7].
-
Palonosetron (5-HT3 Receptor Antagonist): Acute emesis is largely triggered by the release of serotonin from enterochromaffin cells in the gastrointestinal tract following chemotherapy[9]. Palonosetron is a 5-HT3 receptor antagonist with a strong binding affinity and a long half-life of about 40 hours, making it effective at blocking the serotonin-mediated signaling that initiates acute CINV[4][6].
The combination of these two agents in NEPA targets the two primary pathways responsible for CINV, providing broad and sustained antiemetic coverage from a single dose[1].
Standard-of-Care Antiemetic Regimens
To objectively benchmark NEPA, it is essential to understand the current standard treatments. Antiemetic guidelines from organizations like the American Society of Clinical Oncology (ASCO) classify chemotherapy agents by their emetogenic risk.
-
Highly Emetogenic Chemotherapy (HEC): For agents like cisplatin, the standard of care is a multi-drug regimen. Historically, this has been a three-drug combination:
-
An NK1 Receptor Antagonist (e.g., Aprepitant)
-
A 5-HT3 Receptor Antagonist (e.g., Ondansetron, Palonosetron)
-
Dexamethasone (a corticosteroid) More recent guidelines recommend a four-drug combination, adding Olanzapine to the above regimen for enhanced control[10].
-
-
Moderately Emetogenic Chemotherapy (MEC): The standard is typically a two-drug combination of a 5-HT3 receptor antagonist and dexamethasone. For certain MEC agents known to cause delayed nausea (e.g., cyclophosphamide, doxorubicin), an NK1 receptor antagonist is also recommended, making it a three-drug regimen[10].
Aprepitant is a widely used NK1 receptor antagonist and serves as a primary comparator for Netupitant in clinical trials[2]. Unlike the single-dose NEPA, standard aprepitant regimens often require dosing over multiple days.
Comparative Efficacy Analysis: NEPA vs. Standard Therapy
Multiple large-scale clinical trials have evaluated the efficacy of NEPA. The primary endpoint in these studies is typically "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication during a specific phase (acute, delayed, or overall)[11].
Key Comparative Data
| Endpoint | Chemotherapy Risk | NEPA (+ Dex) | Comparator Regimen | Result | Source(s) |
| Overall Complete Response (0-120h) | HEC (Cisplatin-based) | 89.6% | Palonosetron + Dex | Statistically Superior (p ≤ .05) | [9][12] |
| Overall Complete Response (0-120h) | MEC (Anthracycline-Cyclophosphamide) | 74.3% | Palonosetron + Dex | Statistically Superior (p = .001) | [9] |
| Delayed Phase Complete Response (>24-120h) | MEC (Anthracycline-Cyclophosphamide) | 76.9% | Palonosetron + Dex | Statistically Superior (p < 0.001) | [12][13] |
| Overall No Significant Nausea | MEC (Anthracycline-Cyclophosphamide) | 76.9% | Palonosetron + Dex | Statistically Superior | [12] |
| Overall No Nausea | HEC or MEC | Favors NEPA | Aprepitant-based Regimen | Significant reduction in risk of overall nausea (RR 1.07, p=0.01) | [2] |
Analysis of Findings:
-
Clinical data consistently demonstrates that the NEPA-dexamethasone combination is superior to palonosetron-dexamethasone in preventing CINV for both HEC and MEC regimens, particularly in the critical delayed phase[9][12][13].
-
When compared to aprepitant-based regimens, a meta-analysis suggests that NEPA provides better control of nausea in the overall phase[2]. While rates of emesis control were comparable, the improved nausea control is a clinically significant advantage.
-
The efficacy of NEPA is sustained over multiple cycles of chemotherapy, demonstrating continued benefit for patients undergoing long-term treatment[13].
Experimental Protocol: Phase III Trial Design for CINV
The robust data supporting NEPA's efficacy is derived from well-designed, double-blind, randomized controlled trials. Understanding this methodology is key to appreciating the evidence.
Step-by-Step Protocol for a Typical CINV Efficacy Trial
-
Objective: To compare the efficacy and safety of a single oral dose of NEPA (+ dexamethasone) versus a standard comparator regimen (e.g., oral palonosetron + dexamethasone) for the prevention of CINV in chemotherapy-naïve patients receiving emetogenic chemotherapy.
-
Patient Population & Screening:
-
Inclusion Criteria: Adult patients (≥18 years) with a confirmed malignancy, scheduled to receive their first course of a specific HEC or MEC regimen. Patients must have a good performance status (e.g., ECOG ≤ 2).
-
Exclusion Criteria: Patients who have received prior chemotherapy, have nausea or vomiting within 24 hours of randomization, or are taking medications with known antiemetic or emetogenic effects.
-
Rationale: Selecting chemotherapy-naïve patients eliminates the confounding variable of anticipatory nausea. Focusing on specific HEC or MEC regimens ensures a homogenous population with a predictable risk of CINV.
-
-
Study Design & Randomization:
-
A multinational, double-blind, randomized, parallel-group design is the gold standard.
-
Patients are randomly assigned (1:1 ratio) to either the NEPA arm or the comparator arm.
-
Double-blinding is achieved by using placebo capsules to match the dosing schedules of both arms, ensuring neither the patient nor the investigator knows the treatment assignment.
-
-
Treatment Administration:
-
Arm A (Investigational): Patients receive one oral NEPA capsule approximately 60 minutes before chemotherapy, plus a 12 mg oral dose of dexamethasone 30 minutes prior. Placebo doses corresponding to the comparator's schedule are given on subsequent days.
-
Arm B (Comparator): Patients receive one oral palonosetron capsule (or other 5-HT3 RA) 60 minutes before chemotherapy, plus a 20 mg oral dose of dexamethasone 30 minutes prior. Dexamethasone (e.g., 8 mg) is continued on days 2-4.
-
Rationale: The timing of administration is critical to ensure peak plasma concentrations coincide with the onset of CINV risk. Dexamethasone doses are adjusted based on known drug interactions with the NK1 antagonist (or lack thereof).
-
-
Data Collection & Endpoints:
-
Patients maintain a daily diary for 120 hours (5 days) post-chemotherapy. They record all emetic episodes, severity of nausea (using a visual analog scale or Likert scale), and any use of pre-prescribed rescue medication (e.g., prochlorperazine).
-
Primary Endpoint: Complete Response (CR) in the overall phase (0-120 hours).
-
Secondary Endpoints: CR in the acute (0-24h) and delayed (>24-120h) phases; No Emesis; No Significant Nausea.
-
Rationale: CR is the most rigorous endpoint as it captures both vomiting and the need for rescue medication, reflecting a true treatment failure[11]. Separating acute and delayed phases allows for mechanistic assessment.
-
-
Statistical Analysis:
-
The primary efficacy analysis is typically a chi-square test comparing CR rates between the two arms.
-
The sample size is calculated to provide sufficient statistical power (usually >90%) to detect a clinically meaningful difference between the treatments.
-
Conclusion: A Simplified and Effective Approach to CINV Prophylaxis
The fixed-dose combination of Netupitant/Palonosetron (NEPA) represents a significant advancement in the management of CINV. By targeting two distinct and critical emetic pathways with a single oral dose, NEPA offers a simplified regimen that demonstrates superior efficacy compared to 5-HT3 receptor antagonist monotherapy and favorable nausea control when benchmarked against multi-day aprepitant regimens[2][12][13].
For researchers and drug developers, the clinical success of NEPA underscores the value of combination therapies that address complex, multi-factorial physiological challenges. Its convenient dosing schedule may improve adherence to antiemetic guidelines in real-world clinical practice, ultimately leading to better outcomes for patients undergoing emetogenic chemotherapy[1].
References
-
NEPA (Netupitant/Palonosetron) for the Prevention of Chemotherapy‐Induced Nausea and Vomiting (CINV) in Patients Receiving Highly or Moderately Emetogenic Chemotherapy Who Experienced Breakthrough CINV in Cycle 1 of Chemotherapy: A Phase II Clinical Trial. PubMed Central. [Link]
-
Netupitant-palonosetron (NEPA) for Preventing Chemotherapy-induced Nausea and Vomiting: From Clinical Trials to Daily Practice. PubMed Central. [Link]
-
This compound. MySkinRecipes. [Link]
-
Netupitant. PubChem. [Link]
-
6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. PharmaCompass.com. [Link]
-
6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. gsrs. [Link]
-
Befetupitant. Patsnap Synapse. [Link]
-
Netupitant. Wikipedia. [Link]
-
Comparison of netupitant/palonosetron with 5-hydroxytryptamine-3 receptor antagonist in preventing of chemotherapy-induced nausea and vomiting in patients undergoing hematopoietic stem cell transplantation. PubMed Central. [Link]
-
2019 Antiemetic Recommendations for Chemotherapy-Induced Nausea and Vomiting: A Clinical Practice Guideline. Cancer Care Ontario. [Link]
-
A systematic review and meta-analysis on evaluating the efficacy and safety of netupitant/palonosetron compared to aprepitant for the prevention of chemotherapy-induced nausea and vomiting in patients undergoing emetogenic chemotherapy. ASCO Publications. [Link]
-
Befetupitant. Wikipedia. [Link]
-
Netupitant-Palonosetron Combination Shows Continued Superiority Over Palonosetron for CINV. OncLive. [Link]
-
Key points from the evidence | Prevention of chemotherapy induced nausea and vomiting in adults: netupitant/palonosetron. NICE. [Link]
-
Netupitant/Palonosetron. PubMed Central. [Link]
-
Antiemetics: ASCO Guideline Update. Journal of Clinical Oncology. [Link]
-
Antiemetic Neurokinin-1 Receptor Blockers. NCBI Bookshelf. [Link]
-
Akynzeo (Netupitant and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting. American Health & Drug Benefits. [Link]
-
Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors in vitro. ResearchGate. [Link]
-
Akynzeo (netupitant/palonosetron) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]
-
The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. [Link]
Sources
- 1. Netupitant-palonosetron (NEPA) for Preventing Chemotherapy-induced Nausea and Vomiting: From Clinical Trials to Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound [myskinrecipes.com]
- 4. Comparison of netupitant/palonosetron with 5-hydroxytryptamine-3 receptor antagonist in preventing of chemotherapy-induced nausea and vomiting in patients undergoing hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Akynzeo (Netupitant and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting [ahdbonline.com]
- 7. Netupitant - Wikipedia [en.wikipedia.org]
- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. NEPA (Netupitant/Palonosetron) for the Prevention of Chemotherapy‐Induced Nausea and Vomiting (CINV) in Patients Receiving Highly or Moderately Emetogenic Chemotherapy Who Experienced Breakthrough CINV in Cycle 1 of Chemotherapy: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key points from the evidence | Prevention of chemotherapy induced nausea and vomiting in adults: netupitant/palonosetron | Advice | NICE [nice.org.uk]
- 13. onclive.com [onclive.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide and its Competitors
For Immediate Release
[City, State] – In the competitive landscape of oncology drug discovery, the identification of novel and effective kinase inhibitors is paramount. This guide offers a detailed statistical analysis and comparison of the experimental data for 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide, a key intermediate in the synthesis of advanced kinase inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of its performance with other alternatives, supported by available data.
Introduction: The Role of Nicotinamide Derivatives in Kinase Inhibition
Nicotinamide and its derivatives have emerged as a significant scaffold in the design of kinase inhibitors, compounds that target protein kinases to interfere with signaling pathways that drive cancer cell growth and proliferation. The compound this compound serves as a crucial building block in the synthesis of potent and selective kinase inhibitors, particularly those targeting tyrosine kinases.[1] Its structural features, including the nicotinamide core, the o-tolyl group, and the methylpiperazine moiety, are designed to optimize binding affinity and selectivity towards specific kinase targets.
Physicochemical Properties
A foundational aspect of any potential drug candidate is its physicochemical profile, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂N₄O | [2] |
| Molecular Weight | 310.39 g/mol | [2] |
| CAS Number | 342417-01-0 | [1] |
| Boiling Point | 498.1°C at 760 mmHg | [1] |
| Storage | 2-8°C, dry seal | [1] |
These properties provide a baseline for its handling and formulation development. The molecular weight falls within the range typical for small molecule inhibitors, and its storage conditions are standard for laboratory chemicals.
Comparative Analysis: Benchmarking Against Key Kinase Inhibitors
While specific head-to-head experimental data for this compound is not publicly available, we can infer its potential performance by comparing the structural motifs and known activities of related kinase inhibitors. The piperazine and nicotinamide moieties are common in a variety of kinase inhibitors. For a meaningful comparison, we will consider established kinase inhibitors that share these structural features or target similar pathways.
Potential Competitor Compounds:
Due to the absence of direct comparative studies, we will analyze the characteristics of representative kinase inhibitors that are either structurally related or target similar kinase families that derivatives of the topic compound are anticipated to inhibit.
-
GDC-0941 (Pictilisib): A potent inhibitor of Class I PI3 kinases.[3]
-
Nilotinib: A Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[4]
-
3-Arylisoquinolin-1-ones: A class of potent and selective tankyrase inhibitors.[5]
The rationale for selecting these compounds is based on the presence of similar heterocyclic scaffolds and their roles as established kinase inhibitors in cancer research.
Experimental Protocols: A Framework for Evaluation
To facilitate a direct comparison in future studies, standardized experimental protocols are essential. The following outlines a comprehensive workflow for the biological evaluation of this compound and its derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of protein kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the compound to the desired concentrations in assay buffer.
-
Prepare kinase, substrate, and ATP solutions in assay buffer.
-
-
Assay Procedure:
-
Add the test compound to the wells of a microplate.
-
Add the kinase enzyme to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay
Objective: To assess the antiproliferative activity of the test compound in cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture cancer cell lines of interest in appropriate media.
-
-
Compound Treatment:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a range of concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Signaling Pathway Analysis
Understanding the mechanism of action requires elucidating the impact of the compound on specific signaling pathways.
Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Conclusion and Future Directions
While this compound shows promise as a scaffold for the development of novel kinase inhibitors, a comprehensive understanding of its biological activity requires further experimental investigation. The protocols and comparative framework outlined in this guide provide a roadmap for future studies. Direct comparative analysis of this compound and its derivatives against established inhibitors like GDC-0941 and Nilotinib will be crucial in determining its therapeutic potential. Future research should focus on synthesizing a library of derivatives and evaluating their structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
GSRS. 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. Available at: [Link]
-
PharmaCompass. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. Available at: [Link]
-
Folkes AJ, et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. J Med Chem. 2008;51(18):5522-5532. Available at: [Link]
- Schiaffino-Ortega S, et al. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceutics.
-
ResearchGate. Structure-Activity Relationships. Available at: [Link]
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Google Patents. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl).
- Nouri Majd M, et al. Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
-
iChemical. This compound, CAS No. 342417-01-0. Available at: [Link]
-
ResearchGate. Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors in vitro. Available at: [Link]
-
Neelamraju S, et al. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. J Med Chem. 2017;60(12):5035-5049. Available at: [Link]
- Phelan MJ, et al. Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. Alzheimers Dement (N Y).
- Google Patents. US3164600A - 1-aralkyl-4-(n-aryl-carbonyl amino)-piperidines and related compounds.
- Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
Sources
- 1. This compound [myskinrecipes.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide and its Potential as a Novel Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical entity 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide, a nicotinamide derivative with potential therapeutic applications.[1][2][3][4][5] In the absence of direct peer-reviewed studies on this specific molecule, we will leverage its structural characteristics to hypothesize its mechanism of action as a tankyrase inhibitor. This guide will compare its potential profile with established tankyrase inhibitors, providing a framework for its future investigation and validation.
Introduction to this compound
This compound is a small molecule belonging to the nicotinamide class of compounds.[1][2][3][4][5] Nicotinamide derivatives are a significant area of research in drug discovery, with various compounds being investigated for their potential as anticancer, immunomodulatory, and neuroprotective agents.[6][7][8] While this specific molecule is commercially available as a research chemical and has been described as an intermediate for kinase inhibitors, its biological activity and therapeutic targets have not been extensively documented in peer-reviewed literature.[9]
Based on its core nicotinamide scaffold, which is a known pharmacophore for inhibitors of poly(ADP-ribose) polymerases (PARPs), we hypothesize that this compound may function as an inhibitor of tankyrase (TNKS). Tankyrases are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers.[10][11][12][13]
The Wnt/β-catenin Signaling Pathway and the Role of Tankyrase
The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, including colorectal cancer and hepatocellular carcinoma.[10][12] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation. This complex includes Axin, APC, GSK3β, and CK1α.
Tankyrase 1 and 2 (TNKS1/2) are key regulators of this pathway. They poly(ADP-ribosyl)ate (PARsylate) Axin, marking it for ubiquitination and degradation by the E3 ubiquitin ligase RNF146.[11] This destabilization of Axin disrupts the destruction complex, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.
Inhibition of tankyrase stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing Wnt/β-catenin signaling. [10][12][13] This makes tankyrase an attractive therapeutic target for cancers with aberrant Wnt pathway activation.
Caption: Experimental workflow for validating a novel tankyrase inhibitor.
Tankyrase Enzymatic Assay
Objective: To determine the direct inhibitory effect of the compound on tankyrase enzymatic activity and to calculate its IC50 value.
Principle: A colorimetric or fluorescence-based assay that measures the incorporation of biotinylated NAD+ onto a histone substrate by recombinant tankyrase. The signal is inversely proportional to the inhibitory activity of the compound.
Methodology:
-
Coat a 96-well plate with histone.
-
Add recombinant human TNKS1 or TNKS2 enzyme.
-
Add a serial dilution of this compound, a known inhibitor (e.g., XAV939) as a positive control, and DMSO as a vehicle control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for PARsylation.
-
Wash the plate to remove unreacted components.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Wnt Signaling Reporter Assay
Objective: To assess the compound's ability to inhibit Wnt/β-catenin signaling in a cellular context.
Principle: Use a cell line (e.g., HEK293T or a colon cancer cell line with an active Wnt pathway) stably transfected with a TCF/LEF-responsive luciferase reporter (TOP-Flash). A control reporter with mutated TCF/LEF binding sites (FOP-Flash) is used to measure non-specific effects.
Methodology:
-
Seed the reporter cell line in a 96-well plate.
-
Treat the cells with a serial dilution of the test compound, a positive control, and a vehicle control.
-
If the cell line does not have endogenously active Wnt signaling, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the TOP-Flash signal to the FOP-Flash signal and calculate the inhibition of Wnt signaling.
Western Blot Analysis of Axin and β-catenin
Objective: To determine the effect of the compound on the protein levels of Axin and β-catenin.
Methodology:
-
Treat a relevant cancer cell line (e.g., SW480, HepG2) with the test compound at various concentrations for different time points.
-
Harvest the cells and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Axin1, Axin2, total β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein levels.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking in the public domain, its chemical structure as a nicotinamide derivative strongly suggests its potential as a tankyrase inhibitor. The comparative analysis with established inhibitors like XAV939 and WXL-8 provides a clear roadmap for its preclinical evaluation.
The proposed experimental workflow offers a robust strategy to validate its mechanism of action and therapeutic potential. Successful validation of its activity as a potent and selective tankyrase inhibitor would position this compound as a promising lead compound for the development of novel anticancer therapies targeting the Wnt/β-catenin signaling pathway. Further studies should also focus on its pharmacokinetic properties, selectivity against other PARP family members, and in vivo safety and efficacy in relevant cancer models.
References
- Huang, S. M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling.
- Lehtio, L., et al. (2013). Tankyrases: structure, function and therapeutic implications in cancer. Current pharmaceutical design, 19(36), 6545-6557.
- Mariotti, L., et al. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5391-5413.
- Patsnap. (2024). What are TNKS2 inhibitors and how do they work?
- Santa Cruz Biotechnology. (n.d.). Tankyrase Inhibitors. SCBT.
- Li, L., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 270, 117054.
- PharmaCompass. (n.d.). 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide. PharmaCompass.com.
- El-Sayed, N., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(19), 6523.
- ChemScene. (n.d.). 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide. ChemScene.
- El-Naggar, M., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. RSC Advances, 14(1), 1-20.
- BenchChem. (2025). Navigating the Therapeutic Potential of Nicotinamide Derivatives: An In-Depth Technical Guide. BenchChem.
- Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1636-1649.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- iChemical. (n.d.). This compound, CAS No. 342417-01-0. iChemical.
- Global Substance Registration System. (n.d.). 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. gsrs.
- Guidechem. (n.d.). 6-(4-Methylpiperazin-1-yl)-4-(2-methylphenyl)nicotinamide lower price. Guidechem.
- Pharmaffiliates. (n.d.). CAS 342417-01-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
Sources
- 1. 6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. chemscene.com [chemscene.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CAS 342417-01-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. scbt.com [scbt.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
As researchers and professionals in drug development, our work extends beyond synthesis and analysis; it encompasses the entire lifecycle of a chemical, including its responsible disposal. The compound 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide is a specialized intermediate, and while a comprehensive, peer-reviewed Safety Data Sheet (SDS) is not widely available, we can establish a robust and safe disposal protocol by analyzing its structural components and adhering to established principles of chemical waste management.
This guide provides a procedural framework grounded in scientific integrity. The causality behind each step is explained to ensure that the protocol is not just followed, but understood. Crucially, this document is a guide and must be supplemented by a final consultation with your institution's Environmental Health & Safety (EHS) office , as local, state, and federal regulations are the ultimate authority.[1][2]
Part 1: Hazard Assessment and Characterization
Before disposal, we must characterize the waste. The structure of this compound contains a nicotinamide core and a piperazine moiety.
-
Nicotinamide Derivatives: While nicotinamide itself has a low hazard profile, its derivatives can exhibit a range of biological activities and toxicities.[3][4]
-
Piperazine Moiety: Piperazine and its derivatives are known to be hazardous. Piperazine itself is classified as corrosive and can cause severe skin burns and eye damage.[5][6][7] It is prudent to assume the piperazine group in our compound confers similar, if not identical, hazards.
-
Available Data: Some suppliers indicate a GHS Hazard Statement of H302: "Harmful if swallowed."[8]
Based on this analysis, all waste containing this compound must be treated as hazardous chemical waste .[7][9]
Hazard Summary Table
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 342417-01-0 | [8][10] |
| Molecular Formula | C₁₈H₂₂N₄O | [11][12] |
| Molecular Weight | 310.39 g/mol | [11][12] |
| Primary Hazards | Harmful if swallowed (H302). Assumed to be a skin and eye irritant/corrosive based on the piperazine moiety. | [6][8] |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with institutional and regulatory guidelines. | [2][9][13] |
Part 2: Personal Protective Equipment (PPE) and Handling
When handling waste of this compound, the required PPE is identical to that used for handling the pure compound. This is a non-negotiable aspect of our self-validating safety system.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[5]
-
Skin Protection: A lab coat is mandatory. Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[5][9] Change gloves immediately if they become contaminated.
-
Ventilation: All waste handling and consolidation should be performed inside a certified chemical fume hood to minimize inhalation risk.[9]
Part 3: Step-by-Step Waste Disposal Protocol
This protocol is designed to be a closed-loop system, ensuring waste is contained and clearly identified from the point of generation to its final pickup by EHS personnel. Evaporation is never an acceptable method of disposal.[2][13]
Step 1: Designate and Prepare a Hazardous Waste Container
-
Select the Right Container: Use a sturdy, leak-proof container with a secure, screw-top lid. The container material must be compatible with the waste; for this compound and associated solvents (e.g., methanol, dichloromethane), a high-density polyethylene (HDPE) or glass container is appropriate. The original chemical container is often the best choice for waste.[2][14]
-
Label Correctly: Proper labeling is critical for preventing dangerous chemical reactions and ensuring regulatory compliance. Affix a hazardous waste label provided by your EHS department. Fill it out completely:
-
Generator Information: Your name, lab number, and contact information.
-
Contents: List the full chemical name: "this compound". List all other components, including solvents and their approximate percentages.
-
Hazards: Check the boxes for "Toxic" and "Corrosive" (as a precaution for the piperazine moiety).
-
Step 2: Segregate and Collect Waste Streams
Do not mix different types of chemical waste unless explicitly permitted by your institution's EHS guidelines.[1] For this compound, you will likely generate three types of waste:
-
Solid Waste:
-
Carefully transfer any unreacted or waste solid compound into the designated hazardous waste container using a dedicated spatula or scoop.
-
Collect any contaminated weighing papers or consumables in the same container.
-
-
Liquid Waste (Solutions):
-
Collect all solutions (e.g., from chromatography, reaction workups) containing the compound in the designated liquid hazardous waste container.
-
Crucially, keep halogenated and non-halogenated solvent waste streams separate if required by your institution's disposal service. Mixing them can significantly increase disposal costs and complexity.
-
-
Contaminated Sharps and Labware:
-
Collect contaminated pipette tips, needles, and broken glassware in a separate, puncture-proof container specifically for sharps waste.[2] This container must also be labeled as hazardous chemical waste with the compound's name.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Keep Containers Closed: Hazardous waste containers must remain sealed except when you are actively adding waste.[1][13] This prevents the release of vapors into the lab environment.
-
Use Secondary Containment: Store the waste container(s) in a designated SAA, which is at or near the point of generation. Place the containers within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.[13]
-
Segregate Incompatibles: Ensure the waste container is not stored near incompatible chemicals, particularly strong acids or oxidizers, which could react violently with the piperazine component.[6]
Step 4: Arranging for Final Disposal
-
Monitor Accumulation: Do not store more than 10-55 gallons of hazardous waste in your lab's SAA, depending on your facility's generator status.[13][15] Waste must also be removed from the laboratory within a specified timeframe, often twelve months.[16]
-
Request Pickup: Once the container is full or you have completed the project, follow your institution's procedures to request a hazardous waste pickup from the EHS department.
Part 4: Spill Management
In the event of a spill, your immediate actions are critical.
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate (if necessary): For a large or unmanageable spill, evacuate the lab and contact EHS or emergency services.
-
Contain the Spill: For a small, manageable spill, use an inert absorbent material like vermiculite or sand to contain the substance.[9] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. 342417-01-0 | this compound - AiFChem [aifchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. This compound [myskinrecipes.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. vumc.org [vumc.org]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
Welcome to your comprehensive guide on the safe handling of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide (CAS No. 342417-01-0). This document provides essential safety protocols and logistical information to ensure the well-being of all laboratory personnel. As researchers and drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
Key Known Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[2]
-
Potential for Eye Irritation: Indicated by the precautionary statement to rinse eyes thoroughly after contact.[2]
-
Unknown Dermal and Inhalation Hazards: Due to a lack of specific data, we must assume the compound may be harmful through skin contact or inhalation of dust particles.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of protection, PPE is a critical final barrier between you and potential hazards.[6][7] The following PPE is mandatory when handling this compound.
Summary of Required PPE
| Protection Area | Required PPE | Specifications and Rationale |
| Eye and Face | Safety Goggles and Face Shield | Chemical splash goggles are essential to protect against splashes. A face shield should be worn over safety glasses when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[8] |
| Hand | Double-Layered Nitrile Gloves | Disposable nitrile gloves offer protection against a wide array of chemicals for short-term use.[8] Double-gloving provides an extra layer of safety against potential tears or rapid permeation. Always inspect gloves for any signs of degradation before use. |
| Body | Laboratory Coat | A full-sleeved lab coat should be worn and kept buttoned to protect the skin and personal clothing from contamination. |
| Respiratory | NIOSH-Approved Respirator | The use of a respirator is necessary if there is a potential for generating dust or aerosols, especially when handling the solid compound outside of a certified fume hood. The specific type of respirator should be determined by a formal risk assessment.[8][9] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure that a current Safety Data Sheet (SDS) is accessible.
-
Verify that the fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Clearly label all containers.
-
-
Donning PPE:
-
Put on your laboratory coat.
-
Don your safety goggles.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring a snug fit over the cuffs of your lab coat.
-
If required by your risk assessment, don your respirator and face shield.
-
-
Handling the Compound:
-
All weighing and transfers of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close all containers of the compound.
-
Clean the work area thoroughly.
-
Decontaminate any equipment used.
-
-
Doffing PPE:
-
Remove the outer pair of gloves first, peeling them off without touching the outside.
-
Remove your face shield and goggles.
-
Remove your laboratory coat.
-
Remove the inner pair of gloves.
-
Wash your hands thoroughly with soap and water.
-
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of this compound.
Spill and Emergency Procedures
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if you are unsure of the hazard.
-
If the spill is small and you are trained to handle it:
-
Don the appropriate PPE.
-
Contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Contaminated PPE: Place in a designated hazardous waste bag.
Follow all local, state, and federal regulations for the disposal of hazardous waste.
Conclusion
By adhering to these guidelines, you contribute to a safe and productive research environment. Remember that safety is a shared responsibility. Always be mindful of your own safety and the safety of those around you. If you are ever unsure about a procedure, consult with your institution's Environmental Health and Safety (EHS) department.
References
-
Personal Protective Equipment (PPE) Guidelines for Chemical Safety - OLSEH – IISc Bangalore. (n.d.). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment - Hazards Solutions | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
-
6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE - gsrs. (n.d.). Retrieved from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved from [Link]
-
6-(4-Methylpiperazin-1-yl)-4-O-tolylnicotinamide - PharmaCompass.com. (n.d.). Retrieved from [Link]
-
Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed. (n.d.). Retrieved from [Link]
-
This compound, CAS No. 342417-01-0 - iChemical. (n.d.). Retrieved from [Link]
-
Options for greener synthesis of Nitrogen-Containing Heterocycles. - ResearchGate. (n.d.). Retrieved from [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (n.d.). Retrieved from [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). MDPI. Retrieved from [Link]
-
Special Issue : Nitrogen Containing Scaffolds in Medicinal Chemistry 2023 - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 342417-01-0 | this compound - AiFChem [aifchem.com]
- 3. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
